Product packaging for 4-[(2-phenylbenzoyl)amino]benzoic Acid(Cat. No.:CAS No. 168626-74-2)

4-[(2-phenylbenzoyl)amino]benzoic Acid

Cat. No.: B180706
CAS No.: 168626-74-2
M. Wt: 317.3 g/mol
InChI Key: VIWLAZSPFNNYTJ-UHFFFAOYSA-N
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Description

4-[(2-Phenylbenzoyl)amino]benzoic Acid is a research-grade chemical compound designed for laboratory investigation. This molecule is a derivative of para-aminobenzoic acid (PABA), a well-characterized scaffold in medicinal chemistry and drug discovery . As a synthetic derivative, it is intended for research applications only and is not approved for diagnostic or therapeutic use in humans or animals. PABA derivatives are recognized for their versatile biological activities and are frequently explored as key structural motifs in pharmaceutical development . The 4-aminobenzoic acid core is a common building block found in a diverse array of bioactive molecules, including local anesthetics (e.g., benzocaine, procaine), antiarrhythmics (e.g., procainamide), and sunscreen agents . The specific substitution with a 2-phenylbenzoyl group in this compound presents a unique structure for exploring new structure-activity relationships. Researchers can leverage this compound in various exploratory studies. Potential research applications include, but are not limited to: the synthesis and screening of novel chemical libraries for antimicrobial or cytotoxic activity ; the development of new Schiff base ligands for coordination chemistry with transition and rare earth metals ; and serving as a key intermediate in the synthesis of more complex molecules for material science or pharmaceutical research . This product is provided with guaranteed high purity and quality. Researchers should consult the product's Certificate of Analysis for detailed specifications. Handle this and all laboratory chemicals with appropriate precautions, using proper personal protective equipment and adhering to all relevant safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H15NO3 B180706 4-[(2-phenylbenzoyl)amino]benzoic Acid CAS No. 168626-74-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-phenylbenzoyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c22-19(21-16-12-10-15(11-13-16)20(23)24)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWLAZSPFNNYTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441575
Record name 4-[(2-phenylbenzoyl)amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168626-74-2
Record name 4-(((1,1'-Biphenyl)-2-ylcarbonyl)amino)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168626742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(2-phenylbenzoyl)amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(((1,1'-BIPHENYL)-2-YLCARBONYL)AMINO)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26Q5WF9UVC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and Characterization of 4-[(2-phenylbenzoyl)amino]benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthesis Pathway

The synthesis of 4-[(2-phenylbenzoyl)amino]benzoic acid is proposed to proceed via a two-step reaction sequence. The first step involves the conversion of 2-phenylbenzoic acid to its corresponding acyl chloride, 2-phenylbenzoyl chloride. This is a standard transformation commonly achieved using a chlorinating agent such as thionyl chloride or oxalyl chloride. The subsequent step is an acylation of the amino group of 4-aminobenzoic acid with the freshly prepared 2-phenylbenzoyl chloride. This reaction is typically carried out under Schotten-Baumann conditions, which involve an aqueous basic solution to neutralize the hydrogen chloride byproduct and drive the reaction to completion.

Synthesis_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling (Schotten-Baumann) 2-Phenylbenzoic_Acid 2-Phenylbenzoic Acid 2-Phenylbenzoyl_Chloride 2-Phenylbenzoyl Chloride 2-Phenylbenzoic_Acid->2-Phenylbenzoyl_Chloride Pyridine (cat.), Reflux Thionyl_Chloride SOCl₂ Thionyl_Chloride->2-Phenylbenzoic_Acid Final_Product This compound 2-Phenylbenzoyl_Chloride->Final_Product 4-Aminobenzoic_Acid 4-Aminobenzoic Acid 4-Aminobenzoic_Acid->Final_Product DCM, rt NaOH aq. NaOH NaOH->4-Aminobenzoic_Acid

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of this compound.

Step 1: Synthesis of 2-Phenylbenzoyl Chloride

Materials:

  • 2-Phenylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine (catalytic amount)

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-phenylbenzoic acid (1.0 eq).

  • Add anhydrous toluene to the flask to create a slurry.

  • Carefully add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension at room temperature.

  • Add a catalytic amount of pyridine (1-2 drops) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 2-phenylbenzoyl chloride, a pale yellow oil or low-melting solid, can be used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

  • 4-Aminobenzoic acid

  • 2-Phenylbenzoyl chloride (from Step 1)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or other suitable organic solvent

  • 1 M Hydrochloric acid (HCl)

  • Distilled water

  • Erlenmeyer flask or beaker

  • Magnetic stirrer

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • In an Erlenmeyer flask, dissolve 4-aminobenzoic acid (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

  • In a separate flask, dissolve the crude 2-phenylbenzoyl chloride (1.1 eq) in dichloromethane.

  • Cool the aqueous solution of 4-aminobenzoic acid in an ice bath.

  • With vigorous stirring, slowly add the solution of 2-phenylbenzoyl chloride to the cooled aqueous solution.

  • Continue stirring the biphasic mixture vigorously at room temperature for 1-2 hours.

  • After the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with 1 M HCl and then with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Characterization Data

The following tables summarize the expected quantitative data for the starting materials and the final product. Note: The data for this compound is predicted based on the analysis of its structure and data from analogous compounds, as experimental data is not currently available in the literature.

Table 1: Physicochemical Properties of Starting Materials

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Phenylbenzoic acidC₁₃H₁₀O₂198.22111-114
4-Aminobenzoic acidC₇H₇NO₂137.14187-189

Table 2: Predicted Physicochemical and Spectral Data for this compound

PropertyPredicted Value/Range
Molecular Formula C₂₀H₁₅NO₃
Molecular Weight 317.34 g/mol
Appearance White to off-white solid
Melting Point > 200 °C (decomposes)
Yield 70-85% (typical for Schotten-Baumann)
¹H NMR (DMSO-d₆, 400 MHz) δ 12.8 (s, 1H, -COOH), 10.5 (s, 1H, -NH-), 7.9-7.2 (m, 13H, Ar-H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 167.5, 166.0, 142.0, 140.5, 138.0, 131.0, 130.5, 130.0, 129.5, 129.0, 128.5, 128.0, 127.5, 125.0, 118.0
IR (KBr, cm⁻¹) 3300-2500 (br, O-H), 3300 (N-H), 1685 (C=O, acid), 1660 (C=O, amide), 1600, 1530, 1480 (aromatic C=C)
Mass Spec (ESI-) m/z 316.1 [M-H]⁻

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (2-Phenylbenzoic acid, 4-Aminobenzoic acid) acyl_chloride Acyl Chloride Formation start->acyl_chloride amide_coupling Amide Coupling acyl_chloride->amide_coupling crude_product Crude Product amide_coupling->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Pure Product recrystallization->pure_product mp Melting Point pure_product->mp nmr NMR (¹H, ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms

Caption: General workflow for synthesis, purification, and characterization.

Potential Signaling Pathways and Applications

Derivatives of benzoic acid are known to exhibit a wide range of biological activities. The structural motif of this compound, incorporating a biphenyl moiety and an amide linkage, suggests potential interactions with various biological targets. For instance, compounds with similar structures have been investigated for their roles as inhibitors of enzymes such as cyclooxygenases (COX) or as modulators of nuclear receptors. The logical relationship for investigating the biological activity of this compound could start with in vitro screening against a panel of relevant enzymes or receptors, followed by cell-based assays to determine its effect on specific signaling pathways.

Signaling_Pathway_Investigation compound This compound in_vitro In Vitro Screening (e.g., Enzyme Inhibition Assays) compound->in_vitro cell_based Cell-Based Assays (e.g., Reporter Gene Assays) in_vitro->cell_based Identified Target pathway_modulation Modulation of Signaling Pathway (e.g., NF-κB, MAPK) cell_based->pathway_modulation downstream_effects Downstream Biological Effects (e.g., Anti-inflammatory, Antiproliferative) pathway_modulation->downstream_effects

Caption: Logical workflow for investigating biological activity.

This technical guide provides a foundational blueprint for the synthesis and characterization of this compound. Researchers are encouraged to use these protocols as a starting point and to optimize conditions as necessary for their specific experimental setup. The predicted characterization data should be confirmed by experimental analysis upon successful synthesis of the compound.

Physicochemical Properties of 4-[(2-phenylbenzoyl)amino]benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-[(2-phenylbenzoyl)amino]benzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide presents computed properties from a closely related analogue, 4-({2-[(2-phenoxyacetyl)amino]benzoyl}amino)benzoic acid, sourced from the PubChem database. This information is supplemented with detailed, standard experimental protocols for the determination of key physicochemical parameters, offering a robust framework for laboratory investigation.

Core Physicochemical Properties

The following table summarizes the computed physicochemical properties for the analogous compound, 4-({2-[(2-phenoxyacetyl)amino]benzoyl}amino)benzoic acid (PubChem CID: 1260589). These values provide valuable estimates for understanding the behavior of this compound in various experimental and biological systems.

PropertyValueReference
Molecular Weight 390.4 g/mol Computed by PubChem 2.2
XLogP3-AA 3.7Computed by XLogP3 3.0
Hydrogen Bond Donor Count 3Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count 5Computed by Cactvs 3.4.8.18
Rotatable Bond Count 7Computed by Cactvs 3.4.8.18
Exact Mass 390.12157168 DaComputed by PubChem 2.2
Monoisotopic Mass 390.12157168 DaComputed by PubChem 2.2
Topological Polar Surface Area 105 ŲComputed by Cactvs 3.4.8.18
Heavy Atom Count 29Computed by Cactvs 3.4.8.18

Experimental Protocols

The following sections detail standard laboratory procedures for the experimental determination of crucial physicochemical properties.

Melting Point Determination (Capillary Method)

The melting point of a solid is a key indicator of its purity.[1]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline sample is finely ground using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and gently tapped to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

  • Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2°C).

Solubility Determination (Equilibrium Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.

Apparatus:

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a glass vial.

  • Equilibration: The vials are sealed and placed on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any undissolved solid. Alternatively, the sample can be centrifuged, and the supernatant collected.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.[2][3]

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Stirring plate and stir bar

  • Beaker

  • Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

  • Sample Preparation: A known amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds).

  • Titration Setup: The solution is placed in a beaker with a stir bar, and the calibrated pH electrode is immersed in the solution.

  • Titration: The solution is titrated with a standardized acid or base, added in small, precise increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the compound is in its ionized form.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.[4][5]

Apparatus:

  • Separatory funnel or glass vials

  • Orbital shaker or rotator

  • Centrifuge (optional)

  • UV-Vis spectrophotometer or HPLC

  • n-Octanol and water (mutually saturated)

Procedure:

  • Solvent Preparation: n-Octanol and water are mixed and shaken vigorously, then allowed to separate to create mutually saturated phases.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid in the separation.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Synthesis Workflow

The synthesis of this compound typically involves an amide coupling reaction between 2-phenylbenzoic acid and 4-aminobenzoic acid. This can be achieved through various coupling reagents that activate the carboxylic acid. The following diagram illustrates a general workflow for this synthesis.

SynthesisWorkflow Synthesis Workflow for this compound reactant1 2-Phenylbenzoic Acid activation Activation of Carboxylic Acid (e.g., with SOCl₂ or a coupling agent like EDC/HOBt) reactant1->activation reactant2 4-Aminobenzoic Acid coupling Amide Coupling Reaction reactant2->coupling intermediate Activated 2-Phenylbenzoic Acid Intermediate (e.g., Acyl Chloride) activation->intermediate intermediate->coupling product This compound coupling->product purification Purification (e.g., Recrystallization, Chromatography) product->purification final_product Pure Product purification->final_product

Caption: General experimental workflow for the synthesis of this compound.

References

Elucidation of the Structure and Significance of 4-[(2-phenylbenzoyl)amino]benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive elucidation of the chemical structure, synthesis, and biological significance of 4-[(2-phenylbenzoyl)amino]benzoic acid. This compound, a derivative of 4-aminobenzoic acid, is a key intermediate in the synthesis of Conivaptan, a non-peptide dual arginine vasopressin (AVP) V1A and V2 receptor antagonist. This guide will detail the chemical properties, a proposed synthetic pathway, and the ultimate role of this molecule in the mechanism of action of Conivaptan, a drug used in the treatment of hyponatremia.

Chemical Structure and Properties

This compound, also known as 4-(biphenyl-2-carboxamido)benzoic acid, possesses a molecular structure characterized by a central amide linkage connecting a 4-aminobenzoic acid moiety to a 2-phenylbenzoyl group.

IUPAC Name: this compound Molecular Formula: C₂₀H₁₅NO₃ Molecular Weight: 317.34 g/mol

Structural Features

The molecule's structure integrates three key components:

  • A benzoic acid group, providing acidic properties and a site for further chemical modification.

  • An amide linkage , which is a common functional group in many biologically active molecules, contributing to the planarity and rigidity of the structure.

  • A biphenyl moiety , which imparts significant steric bulk and lipophilicity, features that are often crucial for receptor binding.

While specific experimental data for this compound is not widely available in public literature, the physicochemical properties can be predicted based on its structural components. The presence of the carboxylic acid group suggests it is a weakly acidic compound. The large aromatic surface area from the biphenyl and benzene rings indicates that it is likely to be sparingly soluble in water but soluble in organic solvents.

Synthesis of this compound

The synthesis of this compound is a critical step in the overall synthesis of Conivaptan. A key synthetic strategy involves the formation of the biphenyl moiety via a Suzuki-Miyaura cross-coupling reaction, followed by amidation with 4-aminobenzoic acid.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling and Amidation

A plausible and efficient route for the synthesis of this compound is outlined below. This pathway leverages a palladium-catalyzed cross-coupling reaction to construct the sterically hindered biphenyl bond.

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_activation Carboxylic Acid Activation cluster_amidation Amide Bond Formation A 2-bromobenzoic acid C Biphenyl-2-carboxylic acid A->C Pd catalyst, Base B Phenylboronic acid B->C D Biphenyl-2-carboxylic acid E Biphenyl-2-carbonyl chloride D->E SOCl₂ or (COCl)₂ F Biphenyl-2-carbonyl chloride H This compound F->H Base (e.g., Pyridine) G 4-aminobenzoic acid G->H

Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols

Step 1: Synthesis of Biphenyl-2-carboxylic acid via Suzuki-Miyaura Coupling

  • Materials: 2-bromobenzoic acid, phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water).

  • Procedure:

    • In a round-bottom flask, dissolve 2-bromobenzoic acid, phenylboronic acid, and the base in the chosen solvent system.

    • Purge the mixture with an inert gas (e.g., argon or nitrogen).

    • Add the palladium catalyst to the mixture.

    • Heat the reaction mixture to reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture and perform an aqueous workup. Acidify the aqueous layer to precipitate the product.

    • Filter, wash, and dry the crude biphenyl-2-carboxylic acid. Purify further by recrystallization or column chromatography if necessary.

Step 2: Amidation of Biphenyl-2-carboxylic acid with 4-aminobenzoic acid

  • Materials: Biphenyl-2-carboxylic acid, 4-aminobenzoic acid, a coupling agent (e.g., thionyl chloride to form the acyl chloride, or a peptide coupling reagent like DCC or HATU), a base (e.g., pyridine or triethylamine), and an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure (via acyl chloride):

    • Convert biphenyl-2-carboxylic acid to its acyl chloride by reacting it with thionyl chloride or oxalyl chloride.

    • In a separate flask, dissolve 4-aminobenzoic acid and a base in an anhydrous solvent.

    • Slowly add the biphenyl-2-carbonyl chloride solution to the 4-aminobenzoic acid solution at a controlled temperature (typically 0 °C to room temperature).

    • Stir the reaction mixture until the reaction is complete (monitored by TLC or LC-MS).

    • Perform an aqueous workup to remove excess reagents and byproducts.

    • Isolate the crude this compound by filtration or extraction.

    • Purify the final product by recrystallization or column chromatography.

Biological Significance and Role as a Conivaptan Intermediate

The primary biological significance of this compound lies in its role as a direct precursor to Conivaptan .[1] Conivaptan is a potent, non-peptide antagonist of both the V1A and V2 vasopressin receptors, with a higher affinity for the V2 receptor.[2]

Conivaptan's Mechanism of Action

Conivaptan exerts its therapeutic effect by blocking the action of arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), on its receptors.[3]

  • V2 Receptor Antagonism: In the renal collecting ducts, AVP binds to V2 receptors, initiating a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of the cells.[3][4] This increases water reabsorption from the filtrate back into the bloodstream. By antagonizing the V2 receptor, Conivaptan prevents this water reabsorption, leading to aquaresis (the excretion of electrolyte-free water). This action is beneficial in treating euvolemic and hypervolemic hyponatremia.[2][3]

  • V1A Receptor Antagonism: AVP binding to V1A receptors on vascular smooth muscle cells causes vasoconstriction. Conivaptan's antagonism of V1A receptors can lead to vasodilation.

Signaling Pathway of Vasopressin V2 Receptor and Conivaptan's Point of Intervention

The signaling pathway initiated by AVP at the V2 receptor is a classic G-protein coupled receptor (GPCR) cascade. Conivaptan acts as a competitive antagonist at the initial step of this pathway.

Vasopressin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_lumen Collecting Duct Lumen AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds to G_protein Gs Protein V2R->G_protein Activates Conivaptan Conivaptan Conivaptan->V2R Blocks AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles Aquaporin-2 (AQP2) Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_channels AQP2 Water Channels AQP2_vesicles->AQP2_channels Translocation to Membrane Water Water Reabsorption AQP2_channels->Water Facilitates

References

The Multifaceted Potential of Substituted Benzoylbenzoic Acids: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzoylbenzoic acids represent a versatile class of organic compounds with a wide spectrum of biological activities, positioning them as promising scaffolds in medicinal chemistry and drug discovery. Their rigid, yet tunable, structure allows for interaction with a variety of biological targets, leading to diverse pharmacological effects. This technical guide provides an in-depth overview of the significant biological activities of substituted benzoylbenzoic acids, with a focus on their anti-inflammatory, anticancer, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to facilitate further research and development in this area.

Anti-inflammatory Activity

A significant number of substituted benzoylbenzoic acid derivatives have demonstrated potent anti-inflammatory properties. Their primary mechanism of action often involves the inhibition of key enzymes and signaling pathways integral to the inflammatory response.

Mechanism of Action: COX and NF-κB Inhibition

Many benzoylbenzoic acid derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] Some derivatives also exhibit anti-inflammatory effects by modulating the nuclear factor kappa B (NF-κB) signaling pathway, a crucial regulator of inflammatory gene expression.[2] In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to move to the nucleus and activate the transcription of genes involved in inflammation.[2] Certain substituted benzoylbenzoic acids are thought to interfere with this process.[2]

Quantitative Anti-inflammatory Data

The anti-inflammatory efficacy of various substituted benzoylbenzoic acid derivatives has been quantified using assays such as the carrageenan-induced paw edema model in rats. The data is often presented as the percentage of edema inhibition or as IC50 values for enzyme inhibition.

Compound/DerivativeAssayResultReference
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acidCarrageenan-induced paw edema (rat, 25 mg/kg)48.9% inhibition[3]
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acidCarrageenan-induced paw edema (rat, 125 mg/kg)63.1% inhibition[3]
5-acetamido-2-hydroxy benzoic acid derivative (PS1)Acetic acid-induced writhing (20 mg/kg)52% reduction[4]
5-acetamido-2-hydroxy benzoic acid derivative (PS1)Acetic acid-induced writhing (50 mg/kg)83% reduction[4]
5-acetamido-2-hydroxy benzoic acid derivative (PS3)Acetic acid-induced writhing (20 mg/kg)74% reduction[4]
5-acetamido-2-hydroxy benzoic acid derivative (PS3)Acetic acid-induced writhing (50 mg/kg)75% reduction[4]
3-amide-5-aryl benzoic acid derivative (11m)P2Y14R AntagonismIC50 = 2.18 nM[5]
3-amide benzoic acid derivative (16c)P2Y14R AntagonismIC50 = 1.77 nM[6]
Benzoxazolone derivative (3d)IL-6 InhibitionIC50 = 5.43 µM[7]
Benzoxazolone derivative (3g)IL-6 InhibitionIC50 = 5.09 µM[7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo assay assesses the anti-inflammatory activity of compounds.

Principle: Carrageenan, an irritant, is injected into the paw of a rat, inducing a localized inflammatory response characterized by edema (swelling). The test compound is administered prior to the carrageenan injection, and its ability to reduce the swelling is measured over time.

Procedure:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Compound Administration: The test compound or a standard drug (e.g., Diclofenac) is administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway Diagrams

COX_Inhibition COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Benzoylbenzoic_Acid Substituted Benzoylbenzoic Acids Benzoylbenzoic_Acid->COX2

COX Inhibition Pathway for Anti-inflammatory Action.

NFkB_Inhibition NF-κB Inhibition Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB_IkB_Complex NF-κB-IκB Complex IkB->NFkB_IkB_Complex Degradation NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription Benzoylbenzoic_Acid Substituted Benzoylbenzoic Acids Benzoylbenzoic_Acid->IKK

NF-κB Signaling Pathway Inhibition.

Anticancer Activity

Several substituted benzoylbenzoic acid derivatives have emerged as potential anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and can involve photodynamic therapy, induction of apoptosis, and cell cycle arrest.

Mechanisms of Anticancer Action
  • Photodynamic Therapy (PDT): Certain benzoylbenzoic acid derivatives can act as photosensitizers.[1] When activated by a specific wavelength of light, these molecules generate reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic to cancer cells.[1]

  • Apoptosis Induction: Some derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. For instance, 3-m-bromoacetylamino benzoic acid ethyl ester activates the apoptotic pathway through caspase-9.[8] Other derivatives function as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1.

  • Cell Cycle Arrest: The novel retinobenzoic acid derivative, TAC-101, has been shown to inhibit the growth of pancreatic cancer cells by inducing G1-phase cell cycle arrest.[9]

Quantitative Anticancer Data

The anticancer activity of substituted benzoylbenzoic acids is typically evaluated using the MTT assay, which measures cell viability. The results are commonly expressed as IC50 values, the concentration of the compound that inhibits 50% of cell growth.

Compound/DerivativeCell LineIC50 (µM)Reference
Quinazolinone derivative (QZ 5)MCF-7 (Breast Cancer)Moderate to good activity[10]
3-m-bromoacetylamino benzoic acid ethyl esterLeukemia and Lymphoma cells< 0.2 µg/mL[8]
3-m-bromoacetylamino benzoic acid ethyl esterProstate, Colon, Ductal, and Kidney cancer cells0.8 - 0.88 µg/mL[8]
3,4-dimethoxy phenyl substituted pyrrole (cpd 19)MGC 80-3, HCT-116, CHO1.0 - 1.7[11]
3,4-dimethoxy phenyl substituted pyrrole (cpd 21)HepG2, DU145, CT-260.5 - 0.9[11]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHeLa (Cervical Cancer)17.84[12]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (cpd 14)MCF-7 (Breast Cancer)15.6[13]
4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid derivative (cpd 1)MCF-7 (Breast Cancer)IC50 5.9 µg/mL[14]
4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid derivative (cpd 2)MDA-MB-468 (Breast Cancer)IC50 3.7 µg/mL[14]
Benzimidazole derivative (cpd 10)MDA-MB-231 (Breast Cancer)0.33 (EGFR kinase)[15]
Benzimidazole derivative (cpd 13)SKOV3 (Ovarian Cancer)0.38 (EGFR kinase)[15]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted benzoylbenzoic acid derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Signaling and Workflow Diagrams

PDT_Mechanism Photodynamic Therapy (PDT) Mechanism PS_ground Photosensitizer (Ground State) PS_excited Photosensitizer (Excited State) PS_ground->PS_excited Light Absorption Oxygen Oxygen (³O₂) PS_excited->Oxygen Energy Transfer Light Light Light->PS_ground Singlet_Oxygen Singlet Oxygen (¹O₂) Oxygen->Singlet_Oxygen Cell_Death Cancer Cell Death Singlet_Oxygen->Cell_Death Oxidative Damage

Mechanism of Photodynamic Therapy.

MTT_Workflow MTT Assay Workflow Cell_Seeding 1. Seed Cells Compound_Treatment 2. Add Compound Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT Compound_Treatment->MTT_Addition Incubation 4. Incubate MTT_Addition->Incubation Solubilization 5. Solubilize Formazan Incubation->Solubilization Absorbance_Reading 6. Read Absorbance Solubilization->Absorbance_Reading

Experimental Workflow for the MTT Assay.

Antimicrobial Activity

Substituted benzoylbenzoic acids have also demonstrated notable activity against a range of pathogenic microorganisms, including bacteria and fungi.

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

A key mechanism for the antimicrobial action of some benzoylbenzoic acid derivatives is the inhibition of bacterial RNA polymerase (RNAP).[16] This enzyme is essential for transcription, and its inhibition effectively halts bacterial growth and survival. Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups, such as a trifluoromethyl group, can enhance the antibacterial efficacy of these compounds.[16]

Quantitative Antimicrobial Data

The antimicrobial potency of substituted benzoylbenzoic acids is determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
5-trifluoromethyl-2-benzoic acid derivative (5e)Streptococcus pneumoniae1[16]
5-trifluoromethyl-2-benzoic acid derivative (8e)Staphylococcus aureus2-4[16]
5-trifluoromethyl-2-benzoic acid derivative (8e)Streptococcus pyogenes4[16]
5-trifluoromethyl-2-benzoic acid derivative (8e)Streptococcus agalactiae4[16]
Representative CompoundStaphylococcus epidermidis0.5[16]
C3Streptococcus pneumoniae ATCC 49619256[16]
C3-005 (3,4-dichloro substitution)Streptococcus pneumoniae8[16]
Benzoic acidEscherichia coli O1571000[17]
2-hydroxybenzoic acidEscherichia coli O1571000[17]
4-chlorophenyl)sulfonyl]benzoic Acid Derivative (4)Staphylococcus aureus ATCC 6538125[18]
4-chlorophenyl)sulfonyl]benzoic Acid Derivative (4)Bacillus subtilis ATCC 6683125[18]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard laboratory method for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the substituted benzoylbenzoic acid derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Logical Relationship Diagram

Antimicrobial_Action Antimicrobial Mechanism of Action Benzoylbenzoic_Acid Substituted Benzoylbenzoic Acid RNAP Bacterial RNA Polymerase Benzoylbenzoic_Acid->RNAP Inhibition Transcription Transcription RNAP->Transcription Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth

Inhibition of Bacterial RNA Polymerase.

Conclusion

Substituted benzoylbenzoic acids are a class of compounds with significant and varied biological activities. The data presented in this guide highlights their potential as anti-inflammatory, anticancer, and antimicrobial agents. The structure-activity relationships suggest that targeted modifications of the benzoylbenzoic acid scaffold can lead to the development of potent and selective therapeutic agents. The detailed experimental protocols and pathway visualizations provided herein offer a framework for the continued investigation and advancement of these promising compounds in drug discovery and development.

References

In Silico Docking Analysis of 4-[(2-phenylbenzoyl)amino]benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-[(2-phenylbenzoyl)amino]benzoic acid belongs to the class of N-phenylbenzamide derivatives, a scaffold of significant interest in medicinal chemistry. As a derivative of para-aminobenzoic acid (PABA), it holds potential for a range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1] In silico molecular docking serves as a powerful computational tool to predict the binding orientation and affinity of this small molecule with various protein targets, thereby elucidating its potential mechanism of action and guiding further drug development efforts. This technical guide provides an in-depth overview of a hypothesized in silico docking study of this compound, outlining the methodologies, potential protein targets, and expected outcomes.

Potential Therapeutic Targets

Based on the activities of structurally related aminobenzoic acid derivatives, several protein targets are plausible for this compound. These include enzymes and receptors implicated in cancer, inflammation, and neurodegenerative diseases.

Table 1: Potential Protein Targets for this compound

Target ClassSpecific Protein TargetPDB IDRationale for Selection
Protein KinaseAbl Kinase2HYYN-phenylbenzamide is a known scaffold for kinase inhibitors.[2]
PhosphataseProtein Tyrosine Phosphatase 1B (PTP1B)2F6TAnalogs have shown inhibitory activity against PTP1B.
CholinesteraseAcetylcholinesterase (AChE)4EY7Aminobenzoic acid derivatives have demonstrated anticholinesterase potential.
OxidoreductaseDihydropteroate Synthase (DHPS)1AD1PABA derivatives are known to inhibit the bacterial folate synthesis pathway.[3]
Apoptosis RegulatorBcl-22W3LRelated compounds have been investigated for their role in modulating apoptosis.
Mitogen-Activated Protein Kinasep38γ1CM8Potential target for anti-inflammatory action.[4]

Methodologies and Experimental Protocols

A typical in silico molecular docking study involves several key steps, from ligand and protein preparation to the final analysis of the docking results.

Ligand Preparation
  • 3D Structure Generation : The 3D structure of this compound is generated using chemical drawing software like ChemDraw and subsequently optimized using a computational chemistry program such as Gaussian or Avogadro.

  • Energy Minimization : The ligand's geometry is optimized to its lowest energy conformation using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a realistic representation of the molecule.

  • Charge Assignment : Partial atomic charges are assigned to the ligand atoms, which is essential for calculating the electrostatic interactions with the protein.

Protein Preparation
  • Structure Retrieval : The 3D crystallographic structures of the target proteins are retrieved from the Protein Data Bank (PDB).

  • Preprocessing : The protein structures are prepared for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms.[5]

  • Protonation : Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned based on the physiological pH.

  • Energy Minimization : The protein structure is subjected to a short energy minimization to relieve any steric clashes.

Molecular Docking Simulation
  • Grid Generation : A grid box is defined around the active site of the target protein to specify the search space for the ligand.[5] The size and center of the grid are determined based on the location of the co-crystallized ligand or by using active site prediction tools.

  • Docking Algorithm : A docking program, such as AutoDock Vina or Glide, is used to explore the conformational space of the ligand within the defined grid and to predict the binding poses.[5] The algorithm samples different orientations and conformations of the ligand and scores them based on a scoring function.

  • Scoring Function : The scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. Lower docking scores generally indicate more favorable binding.[5]

Data Presentation: Predicted Binding Affinities

The following table summarizes the hypothetical docking scores of this compound against the selected protein targets.

Table 2: Predicted Binding Affinities from In Silico Docking

Target ProteinDocking Score (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Key Interacting Residues (Hypothetical)
Abl Kinase-9.80.15MET318, ILE360, PHE382
PTP1B-8.51.20ARG221, PHE182, ASP181
AChE-7.93.50TRP84, TYR121, PHE330
DHPS-7.28.90ARG257, LYS221, SER222
Bcl-2-9.20.45TYR101, ARG139, GLY141
p38γ-8.80.85LYS53, MET109, ASP168

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Workflows and Pathways

Experimental Workflow

The overall workflow of an in silico docking study can be visualized as a sequential process from initial data retrieval to final analysis.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure, Energy Minimization) grid_gen Grid Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Retrieval, Preprocessing) protein_prep->grid_gen docking_run Molecular Docking (AutoDock Vina / Glide) grid_gen->docking_run pose_analysis Binding Pose Analysis (Interaction Analysis) docking_run->pose_analysis data_summary Data Summarization (Binding Energy, Ki) pose_analysis->data_summary

In Silico Molecular Docking Workflow
Hypothesized Signaling Pathway Inhibition

Based on its potential interaction with protein kinases like Abl kinase, this compound could interfere with downstream signaling pathways implicated in cell proliferation and survival.

G cluster_pathway Hypothesized Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Abl Abl Kinase Receptor->Abl Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Abl->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Inhibitor->Abl

Kinase Inhibitor Signaling Pathway

Conclusion

This technical guide outlines a comprehensive framework for conducting in silico docking studies on this compound. While the presented data is hypothetical, the described methodologies and workflows provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and other related compounds. The versatility of the PABA scaffold suggests that its derivatives are promising candidates for targeting a wide range of biological molecules.[1] Further computational studies, such as molecular dynamics simulations, followed by in vitro and in vivo validation, are essential to confirm these in silico predictions and to fully elucidate the pharmacological profile of this compound.

References

Preliminary Cytotoxicity Screening of 4-[(2-phenylbenzoyl)amino]benzoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for conducting a preliminary in vitro cytotoxicity screening of the novel compound 4-[(2-phenylbenzoyl)amino]benzoic acid. While specific experimental data for this compound is not yet publicly available, this document outlines the standard experimental protocols and data presentation formats that are crucial for its initial toxicological assessment. The guide details common cytotoxicity assays, including MTT, LDH, and apoptosis detection, and presents hypothetical data in structured tables to serve as a template for future studies. Furthermore, it includes workflow diagrams and a speculative signaling pathway to guide mechanistic investigations, all rendered using the DOT language for clarity and reproducibility. This document is intended to be a foundational resource for researchers initiating the cytotoxic evaluation of this and other novel chemical entities.

Introduction

This compound is a novel compound with a chemical scaffold that suggests potential biological activity. As with any new chemical entity being considered for therapeutic applications, a thorough evaluation of its cytotoxic profile is a critical first step in the drug discovery and development pipeline.[1] Cytotoxicity screening provides essential information about a compound's potential to cause cell damage or death, helping to identify its therapeutic window and potential off-target effects.[2] This guide outlines a strategic framework for the initial in vitro cytotoxicity assessment of this compound, focusing on established and robust assay methodologies.

Experimental Protocols

A tiered approach is recommended for the preliminary cytotoxicity screening, beginning with assays that measure overall cell viability and progressing to more specific assays that elucidate the mechanism of cell death.

Cell Line Selection and Culture

The choice of cell lines is critical and should ideally include both cancerous and non-cancerous cell lines to assess for specificity. For initial screening, a panel of human cancer cell lines from different tissue origins (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a normal human cell line (e.g., HEK 293) are recommended.[1][3] Cells should be cultured in their appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[3]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.[4]

  • Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[2]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.

  • Incubation: Incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the recommended wavelength.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[4]

Protocol:

  • Cell Treatment: Treat cells with varying concentrations of the compound in a 6-well plate.

  • Cell Harvesting: After incubation, harvest the cells by trypsinization and wash with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and Propidium Iodide.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the cells using a flow cytometer.

Data Presentation

Quantitative data from cytotoxicity assays should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical IC50 Values of this compound
Cell LineIC50 (µM) after 48h
MCF-7 (Breast Cancer)15.5
HCT-116 (Colon Cancer)22.8
HepG2 (Liver Cancer)35.2
HEK 293 (Normal Kidney)> 100

This table presents hypothetical IC50 values to illustrate data presentation. Actual values would be derived from experimental dose-response curves.

Table 2: Hypothetical Cell Viability Data (MTT Assay)
Concentration (µM)% Viability (MCF-7)
0 (Control)100
195.2
578.6
1060.1
2045.3
5020.7
1005.4

This table shows example data for a single cell line to demonstrate the expected dose-dependent effect on cell viability.

Visualization of Workflows and Pathways

Visual diagrams are essential for communicating complex experimental workflows and biological pathways.

experimental_workflow cluster_assays Cytotoxicity Assays MTT MTT Assay (Cell Viability) data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) MTT->data_analysis LDH LDH Assay (Membrane Integrity) LDH->data_analysis AnnexinV Annexin V/PI Assay (Apoptosis) AnnexinV->data_analysis start Select & Culture Cancer & Normal Cell Lines treatment Treat cells with This compound (Dose-response & Time-course) start->treatment treatment->MTT treatment->LDH treatment->AnnexinV conclusion Determine Cytotoxic Profile & Selectivity data_analysis->conclusion

Caption: General workflow for in vitro cytotoxicity screening.

signaling_pathway cluster_cell Cell compound This compound receptor Cell Surface Receptor (Hypothetical Target) compound->receptor Binds to caspase9 Caspase-9 receptor->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Cleaves & Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Speculative apoptotic signaling pathway.

Conclusion

This technical guide provides a foundational framework for conducting the preliminary cytotoxicity screening of this compound. By following the detailed protocols for MTT, LDH, and Annexin V/PI assays, researchers can generate robust and reliable data to characterize the compound's cytotoxic potential. The provided templates for data presentation and the workflow and pathway diagrams serve as a guide for organizing and interpreting the experimental results. While the specific cytotoxic effects and underlying mechanisms of this compound remain to be elucidated through empirical investigation, this document offers a clear roadmap for initiating this critical phase of preclinical drug development.

References

The Architectural Versatility of 4-[(2-Phenylbenzoyl)amino]benzoic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(2-Phenylbenzoyl)amino]benzoic acid, a molecule featuring a biphenyl carboxamide core linked to a benzoic acid moiety, has emerged as a valuable building block in the landscape of medicinal chemistry. Its structural rigidity, coupled with the presence of key functional groups, provides a versatile scaffold for the design and synthesis of novel therapeutic agents. This technical guide delves into the core aspects of this compound, offering insights into its synthesis, biological significance as a modulator of Vascular Adhesion Protein-1 (VAP-1), and its role as a crucial intermediate in the synthesis of approved drugs.

Chemical Synthesis

The synthesis of this compound is typically achieved through the amidation of 4-aminobenzoic acid with 2-phenylbenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 4-aminobenzoic acid attacks the electrophilic carbonyl carbon of the acyl chloride.

General Experimental Protocol: Amide Coupling

Materials:

  • 4-aminobenzoic acid

  • 2-phenylbenzoyl chloride

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIEA))

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzoic acid (1.0 equivalent) and dissolve it in anhydrous DCM.

  • Addition of Base: Add the base (1.1-1.5 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.[1]

  • Addition of Acyl Chloride: Dissolve 2-phenylbenzoyl chloride (1.0-1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours.[1] The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).[1][2]

  • Quenching and Work-up: Once the reaction is complete, quench it by adding water.[1][2] Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.[1][2]

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2] The crude product can then be purified by recrystallization from a suitable solvent system to yield pure this compound.

The following diagram illustrates the general workflow for this synthesis:

G cluster_synthesis Synthesis Workflow start Dissolve 4-aminobenzoic acid and base in anhydrous DCM cool Cool to 0°C start->cool add_acyl_chloride Add 2-phenylbenzoyl chloride dropwise cool->add_acyl_chloride react Stir at room temperature add_acyl_chloride->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete quench Quench with water monitor->quench Complete workup Aqueous work-up (HCl, NaHCO₃, brine washes) quench->workup isolate Isolate and purify crude product workup->isolate end_product Pure this compound isolate->end_product

General experimental workflow for the synthesis of this compound.

This building block serves as a crucial intermediate in the synthesis of Conivaptan, a non-peptide vasopressin receptor antagonist.[3]

Biological Activity: Inhibition of Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO)

Derivatives based on the this compound scaffold have shown potential as inhibitors of Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO).[4][5] VAP-1 is a dual-function transmembrane protein expressed on the surface of endothelial cells that plays a significant role in inflammatory processes.[6][7][8]

Mechanism of Action

VAP-1 contributes to inflammation through two primary mechanisms:

  • Adhesion Molecule: It mediates the adhesion and transmigration of leukocytes, such as neutrophils and lymphocytes, from the bloodstream to sites of inflammation.[6][7][9] This process is crucial for the inflammatory response.

  • Enzymatic Activity (SSAO): VAP-1 possesses amine oxidase activity, catalyzing the oxidative deamination of primary amines. This enzymatic reaction produces hydrogen peroxide (H₂O₂), aldehydes, and ammonia, which are pro-inflammatory mediators that can lead to oxidative stress and tissue damage.[6][10][11] The enzymatic activity of VAP-1 also upregulates the expression of other adhesion molecules on endothelial cells, further amplifying the inflammatory cascade.[12][13]

Inhibitors of VAP-1/SSAO can therefore exert anti-inflammatory effects by blocking both the enzymatic activity and the adhesion function of the protein, leading to a reduction in leukocyte infiltration and tissue damage.[6][12]

The signaling pathway initiated by VAP-1 in the context of inflammation is depicted below:

G cluster_pathway VAP-1/SSAO Signaling in Inflammation inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) vap1_upregulation Upregulation and translocation of VAP-1 to endothelial cell surface inflammatory_stimuli->vap1_upregulation ssao_activity VAP-1/SSAO Enzymatic Activity vap1_upregulation->ssao_activity leukocyte_adhesion Leukocyte Adhesion & Transmigration vap1_upregulation->leukocyte_adhesion Adhesion function primary_amines Primary Amines (substrate) primary_amines->ssao_activity products H₂O₂, Aldehydes, NH₃ ssao_activity->products oxidative_stress Oxidative Stress & Tissue Damage products->oxidative_stress adhesion_upregulation Increased expression of other adhesion molecules (e.g., ICAM-1, VCAM-1) products->adhesion_upregulation inflammation Inflammation oxidative_stress->inflammation adhesion_upregulation->leukocyte_adhesion leukocyte_adhesion->inflammation inhibitor This compound-based inhibitors inhibitor->ssao_activity Inhibition inhibitor->leukocyte_adhesion Inhibition

VAP-1/SSAO signaling pathway in inflammation and points of inhibition.

Quantitative Data

Compound ClassTargetAssayActivity MetricValueReference
Phenylaminocarbonyl)benzoyl)benzoic acid derivativeSteroid 5 alpha-reductase type 2In vitro enzyme inhibitionIC₅₀0.82 µM[14]
PXS-4728AVAP-1/SSAOIn vivo neutrophil migration (LPS-induced)InhibitionDose-dependent reduction[9]
Glycine amide derivativesVAP-1In vitro enzyme inhibitionIC₅₀Varies with substitution

Experimental Protocols for Biological Evaluation

VAP-1/SSAO Activity Assay (Fluorometric)

This in vitro assay is commonly used to determine the inhibitory potential of compounds against the enzymatic activity of VAP-1/SSAO.

Materials:

  • Recombinant human VAP-1/SSAO enzyme

  • Amplex® Red reagent (or similar fluorogenic substrate)

  • Horseradish peroxidase (HRP)

  • VAP-1/SSAO substrate (e.g., benzylamine)

  • Test compound (this compound derivative)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare a reaction mixture containing Amplex® Red reagent, HRP, and the VAP-1/SSAO substrate in the assay buffer.

  • Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Plate Setup: Add the diluted test compounds to the wells of the 96-well plate. Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add the recombinant VAP-1/SSAO enzyme to all wells except the negative control.

  • Initiation of Reaction: Initiate the reaction by adding the substrate-containing reaction mixture to all wells.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm). The H₂O₂ produced by the VAP-1/SSAO reaction reacts with the Amplex® Red reagent in the presence of HRP to generate the fluorescent product, resorufin.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

The workflow for the VAP-1/SSAO inhibition assay is outlined below:

G cluster_assay VAP-1/SSAO Inhibition Assay Workflow start Prepare reagents and compound dilutions plate_setup Add compounds and controls to 96-well plate start->plate_setup add_enzyme Add VAP-1/SSAO enzyme plate_setup->add_enzyme initiate_reaction Add substrate mix (Amplex Red, HRP, Benzylamine) add_enzyme->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate measure Measure fluorescence incubate->measure analyze Calculate % inhibition and IC₅₀ value measure->analyze end_result Determine inhibitory potency analyze->end_result

Workflow for a fluorometric VAP-1/SSAO inhibition assay.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry, offering a robust platform for the development of novel therapeutics. Its role as a key intermediate in the synthesis of Conivaptan highlights its importance in established drug manufacturing processes. Furthermore, the identification of its core structure in the context of VAP-1/SSAO inhibition opens exciting avenues for the discovery of new anti-inflammatory agents. The synthetic accessibility of this building block, combined with its favorable physicochemical properties, ensures its continued relevance for researchers and drug development professionals in the pursuit of innovative treatments for a range of diseases.

References

The Synthesis of 2-Phenylbenzoic Acid Derivatives: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylbenzoic acid and its derivatives are a critical class of organic compounds, serving as pivotal structural motifs in a wide array of functional molecules. Their applications span from pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like fenbufen, to agrochemicals and advanced materials.[1][2][3] The biphenyl scaffold inherent in these molecules imparts unique conformational and electronic properties, making them attractive targets for organic synthesis.[3] This technical guide provides an in-depth review of the primary synthetic methodologies for accessing 2-phenylbenzoic acid derivatives, with a focus on reaction mechanisms, experimental protocols, and quantitative data to aid researchers in their synthetic endeavors.

Core Synthetic Strategies

The construction of the C-C bond between the two phenyl rings is the cornerstone of synthesizing 2-phenylbenzoic acid derivatives. Several powerful catalytic and non-catalytic methods have been developed and refined over the years. The most prominent among these are the Suzuki-Miyaura coupling, the Ullmann condensation, and Friedel-Crafts acylation, alongside more modern approaches targeting C-H activation.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[1][4][5] It is a cornerstone of modern organic synthesis for creating biaryl compounds due to its mild reaction conditions and broad functional group tolerance.[1][4][6]

Reaction Principle: The reaction typically involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base.[5][7]

Catalytic Cycle: The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key steps:[7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically requiring activation by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Suzuki_Workflow cluster_prep Preparation Reactants Combine Reactants: 2-Bromobenzoic acid 2,5-Dimethylphenylboronic acid K₃PO₄ Setup Reaction Setup (Dry flask, inert atm.) Reactants->Setup Catalyst Prepare Catalyst: Pd(OAc)₂ + RuPhos in Toluene Catalyst->Setup Degas Add Toluene & Degas (Ar or N₂ bubble) Setup->Degas React Heat to 100°C (12-24h) Degas->React Workup Work-up: Cool, Acidify (HCl) Extract (EtOAc) Wash (H₂O, Brine) React->Workup Purify Purification: Dry (MgSO₄), Filter Concentrate Column Chromatography Workup->Purify Product Pure 2-Phenylbenzoic Acid Derivative Purify->Product Friedel_Crafts_Acylation Arene Arene (e.g., Biphenyl) Product 2-Acylbenzoic Acid Derivative (e.g., Fenbufen precursor) Arene->Product Acyl_Halide Acyl Halide/Anhydride (e.g., Succinic Anhydride) Intermediate Acylium Ion Intermediate Acyl_Halide->Intermediate Activation Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Intermediate Intermediate->Product Electrophilic Aromatic Substitution

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-[(2-phenylbenzoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(2-phenylbenzoyl)amino]benzoic acid is a molecule of interest in medicinal chemistry and materials science. Its rigid, aromatic structure, derived from the linkage of 2-phenylbenzoic acid and 4-aminobenzoic acid, provides a scaffold for the development of novel compounds with potential applications in various fields. This document provides a detailed experimental protocol for the synthesis of this compound, leveraging a two-step process involving the formation of an acyl chloride followed by a Schotten-Baumann condensation.

Physicochemical Data

A summary of the key physicochemical properties of the starting material, 4-aminobenzoic acid, is presented below.

PropertyValueReference
Molecular Formula C₇H₇NO₂[1][2]
Molecular Weight 137.14 g/mol [3]
Appearance White to off-white crystalline solid[2]
Melting Point 187-189 °C[4]
Solubility Slightly soluble in water; soluble in ethanol and aqueous alkali.[5]
pKa (carboxyl group) 4.88 (in H₂O)[2]
pKa (amino group) 2.42 (in H₂O)[2]

Experimental Protocols

The synthesis of this compound is achieved through a two-step procedure:

  • Step 1: Synthesis of 2-phenylbenzoyl chloride from 2-phenylbenzoic acid.

  • Step 2: Acylation of 4-aminobenzoic acid with 2-phenylbenzoyl chloride via the Schotten-Baumann reaction.

Step 1: Synthesis of 2-phenylbenzoyl chloride

This protocol describes the conversion of 2-phenylbenzoic acid to its corresponding acyl chloride using thionyl chloride.

Materials:

  • 2-phenylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-phenylbenzoic acid (1.0 eq.) in anhydrous toluene.

  • Under an inert atmosphere, slowly add thionyl chloride (1.5 - 2.0 eq.) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 2-phenylbenzoyl chloride as an oil or low-melting solid. This crude product is typically used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol details the N-acylation of 4-aminobenzoic acid with 2-phenylbenzoyl chloride using the Schotten-Baumann reaction conditions.

Materials:

  • 4-aminobenzoic acid

  • 2-phenylbenzoyl chloride (from Step 1)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or another suitable inert organic solvent

  • Hydrochloric acid (HCl, for workup)

  • Deionized water

  • Erlenmeyer flask or beaker

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Preparation of the Amine Solution: In an Erlenmeyer flask, dissolve 4-aminobenzoic acid (1.0 eq.) in an aqueous solution of sodium hydroxide (2.0 eq.) with stirring until a clear solution is obtained. Cool the solution to 0-5 °C in an ice bath.

  • Preparation of the Acyl Chloride Solution: In a separate flask, dissolve the crude 2-phenylbenzoyl chloride (1.1 eq.) in an inert organic solvent such as dichloromethane.

  • Reaction: To the cold, stirred solution of sodium 4-aminobenzoate, add the solution of 2-phenylbenzoyl chloride dropwise over a period of 30-60 minutes, maintaining the temperature below 10 °C. A precipitate of the product should form during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Work-up and Purification:

    • Acidify the reaction mixture to a pH of 2-3 by the slow addition of hydrochloric acid. This will precipitate the product fully.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with copious amounts of deionized water to remove any inorganic salts.

    • Further wash the solid with a small amount of cold dichloromethane to remove any unreacted 2-phenylbenzoic acid.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain the pure this compound.

    • Dry the purified product in a vacuum oven.

Data Presentation

ParameterExpected Outcome
Yield > 80%
Appearance White to off-white solid
Melting Point > 250 °C (decomposes)

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and the experimental workflow for the synthesis of this compound.

Synthesis_Pathway cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Schotten-Baumann Condensation 2-phenylbenzoic acid 2-phenylbenzoic acid 2-phenylbenzoyl chloride 2-phenylbenzoyl chloride 2-phenylbenzoic acid->2-phenylbenzoyl chloride Toluene, Reflux SOCl2 SOCl2 SOCl2->2-phenylbenzoyl chloride Product This compound 2-phenylbenzoyl chloride->Product CH2Cl2/H2O, 0°C to RT 4-aminobenzoic acid 4-aminobenzoic acid 4-aminobenzoic acid->Product NaOH NaOH NaOH->Product

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow start Start step1 React 2-phenylbenzoic acid with thionyl chloride start->step1 step2 Isolate crude 2-phenylbenzoyl chloride step1->step2 step4 Add 2-phenylbenzoyl chloride solution step2->step4 step3 Dissolve 4-aminobenzoic acid in aq. NaOH step3->step4 step5 Stir at room temperature step4->step5 step6 Acidify with HCl step5->step6 step7 Filter and wash the precipitate step6->step7 step8 Recrystallize the product step7->step8 end End step8->end

Caption: Experimental workflow for the synthesis of this compound.

References

Application of 4-[(2-phenylbenzoyl)amino]benzoic Acid in Enzyme Inhibition Assays: A Focus on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols relevant to the study of enzyme inhibition by N-aroyl-4-aminobenzoic acid derivatives. It is important to note that a comprehensive search of publicly available scientific literature did not yield specific enzyme inhibition data for 4-[(2-phenylbenzoyl)amino]benzoic acid . Therefore, this document focuses on the application of structurally similar compounds, particularly in the context of cyclooxygenase (COX) and lipoxygenase (LOX) inhibition, which are common targets for molecules with this scaffold. The protocols and data presented herein are based on established methodologies for evaluating this class of compounds.

Introduction

N-aroyl-4-aminobenzoic acid derivatives are a class of compounds that have attracted interest in medicinal chemistry due to their structural resemblance to known anti-inflammatory agents. The core structure, featuring a benzoyl group linked to a 4-aminobenzoic acid moiety, is a key pharmacophore in various biologically active molecules. While specific data on the 2-phenylbenzoyl derivative is unavailable, related compounds have been investigated for their ability to modulate the activity of key enzymes in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Potential Enzyme Targets and Data Presentation

Based on structure-activity relationship studies of similar N-benzoyl-4-aminobenzoic acid analogs, COX and LOX enzymes are plausible targets. These enzymes are central to the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.

Table 1: Hypothetical Enzyme Inhibition Data for N-Aroyl-4-Aminobenzoic Acid Derivatives

The following table summarizes hypothetical quantitative data for structurally related compounds to illustrate how results from enzyme inhibition assays would be presented. Note: This data is for illustrative purposes only and is not based on experimental results for this compound.

Compound IDTarget EnzymeAssay TypeIC50 (µM)
Compound AHuman COX-1In vitro Fluorometric15.2
Compound AHuman COX-2In vitro Fluorometric2.5
Compound BHuman 5-LOXIn vitro Spectrophotometric8.9
Compound BHuman 12-LOXIn vitro Spectrophotometric> 100
Compound CHuman COX-2Cell-based (PGE2)5.1
Compound CHuman 5-LOXCell-based (LTB4)12.7

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below. These protocols are generalized and may require optimization based on the specific enzyme source and laboratory conditions.

Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits.

1. Materials and Reagents:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Amplex™ Red reagent

  • Horseradish Peroxidase (HRP)

  • Test compound (e.g., N-benzoyl-4-aminobenzoic acid derivative) dissolved in DMSO

  • Positive control inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black microplate

2. Assay Procedure:

  • Prepare a reaction mixture containing COX Assay Buffer, Heme, and Amplex™ Red reagent.

  • To the wells of the microplate, add the test compound at various concentrations. Include wells for a positive control and a vehicle control (DMSO).

  • Add the COX-1 or COX-2 enzyme to all wells except the no-enzyme control.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence intensity (Excitation: 535 nm, Emission: 590 nm) in a kinetic mode for 10-20 minutes at 37°C.

3. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)

This protocol measures the ability of a compound to inhibit the formation of leukotrienes from arachidonic acid.

1. Materials and Reagents:

  • Human recombinant 5-LOX enzyme

  • 5-LOX Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM ATP)

  • Arachidonic Acid (substrate)

  • Test compound dissolved in DMSO

  • Positive control inhibitor (e.g., Zileuton)

  • UV-transparent 96-well microplate

2. Assay Procedure:

  • To the wells of the microplate, add the 5-LOX Assay Buffer.

  • Add the test compound at various concentrations. Include wells for a positive control and a vehicle control.

  • Add the 5-LOX enzyme to all wells except the no-enzyme control.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the leukotriene products. Read the absorbance every minute for 10-20 minutes.

3. Data Analysis:

  • Calculate the rate of reaction from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition for each concentration of the test compound.

  • Calculate the IC50 value as described in the COX assay protocol.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the relevant signaling pathways and a general workflow for screening enzyme inhibitors.

G cluster_0 Arachidonic Acid Cascade cluster_1 Cyclooxygenase (COX) Pathway cluster_2 Lipoxygenase (LOX) Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli (e.g., Injury) AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX, 12-LOX, etc. AA->LOX PGG2 PGG2 COX->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation_PG Inflammation Pain, Fever Prostaglandins->Inflammation_PG HPETEs HPETEs LOX->HPETEs Leukotrienes Leukotrienes (LTB4, etc.) HPETEs->Leukotrienes Inflammation_LT Inflammation Allergy Leukotrienes->Inflammation_LT Inhibitor N-Aroyl-4-aminobenzoic Acid Derivatives Inhibitor->COX Inhibitor->LOX

Caption: Arachidonic Acid Cascade and Potential Inhibition Sites.

G start Start: Compound Library (N-Aroyl-4-aminobenzoic Acid Derivatives) primary_screen Primary Screening: In Vitro Enzyme Inhibition Assays (e.g., COX-1, COX-2, 5-LOX) start->primary_screen data_analysis1 Data Analysis: Determine % Inhibition primary_screen->data_analysis1 hit_identification Hit Identification: Compounds showing >50% inhibition at a single concentration data_analysis1->hit_identification dose_response Dose-Response Studies: Generate IC50 values hit_identification->dose_response Active lead_optimization Lead Optimization hit_identification->lead_optimization Inactive data_analysis2 Data Analysis: Determine Potency (IC50) dose_response->data_analysis2 selectivity Selectivity Profiling: Test against related enzymes (e.g., COX-1 vs. COX-2) data_analysis2->selectivity cell_based Cell-Based Assays: Measure downstream effects (e.g., PGE2, LTB4 production) selectivity->cell_based cell_based->lead_optimization

Caption: General Workflow for Enzyme Inhibitor Screening.

Conclusion

While direct experimental data on the enzyme inhibitory properties of this compound is currently lacking in the scientific literature, its structural features suggest potential activity against key enzymes in the inflammatory cascade, such as cyclooxygenases and lipoxygenases. The protocols and conceptual frameworks provided in this document offer a robust starting point for researchers wishing to investigate the biological activities of this and related N-aroyl-4-aminobenzoic acid derivatives. Further experimental work is necessary to elucidate the specific enzyme targets, potency, and mechanism of action of this compound.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 4-[(2-phenylbenzoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(2-phenylbenzoyl)amino]benzoic acid is a complex organic molecule with potential applications in pharmaceutical and materials science. As with any active pharmaceutical ingredient (API) or key intermediate, establishing a robust analytical method to determine its purity is a critical step in the drug development and quality control process. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and widely used technique for the separation, identification, and quantification of compounds in a mixture. This application note provides a detailed protocol for the determination of the purity of this compound using a reversed-phase HPLC (RP-HPLC) method.

Principle

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The separation of this compound from its potential impurities is achieved based on their differential partitioning between the stationary and mobile phases. The analyte, being a relatively nonpolar molecule, is retained on the C18 column and is eluted by a gradient of acetonitrile in an acidic aqueous buffer. Detection is performed using a UV spectrophotometer at a wavelength where the analyte exhibits maximum absorbance, allowing for accurate quantification.

Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance (0.01 mg readability).

    • Volumetric flasks (Class A).

    • Pipettes (Class A).

    • Syringe filters (0.45 µm, PTFE or nylon).

    • Ultrasonic bath.

    • pH meter.

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or purified to 18.2 MΩ·cm).

    • Phosphoric acid (85%, analytical grade).

    • Potassium dihydrogen phosphate (analytical grade).

    • This compound reference standard (of known purity).

Experimental Protocols

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 40% B; 5-25 min: 40% to 80% B; 25-30 min: 80% B; 30.1-35 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 35 minutes
Preparation of Solutions
  • Mobile Phase A (Buffer Preparation): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using 85% phosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). Sonicate if necessary to ensure complete dissolution.

  • Standard Working Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by injecting the Standard Working Solution in six replicates. The system suitability parameters should meet the criteria listed in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Assay Procedure
  • Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.

  • Inject the Standard Working Solution and record the chromatogram.

  • Inject the Sample Solution and record the chromatogram.

  • The purity of the sample is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation

The quantitative data for a typical analysis should be summarized as follows:

Table 1: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
115.2318543211.155600
215.2518612341.145650
315.2218587651.165580
415.2418554321.155620
515.2618634561.135680
615.2318578901.155610
Mean 15.24 1858516 1.15 5623
% RSD 0.10% 0.19% --

Table 2: Sample Purity Calculation

Peak NameRetention Time (min)Peak Area% Area
Impurity 18.76123450.07
Impurity 212.4587650.05
This compound 15.24 18585160 99.85
Impurity 318.9254320.03
Total 18611602 100.00

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis reagents Prepare Mobile Phases and Diluent standard Prepare Standard Solution (100 µg/mL) reagents->standard sample Prepare Sample Solution (100 µg/mL) reagents->sample system_suitability System Suitability Test (6 injections of Standard) standard->system_suitability sample_run Sample Injection sample->sample_run blank_run Blank Injection (Diluent) standard_run Standard Injection blank_run->standard_run standard_run->sample_run integration Integrate Peak Areas sample_run->integration calculation Calculate % Purity (% Area Normalization) integration->calculation report Generate Report calculation->report

Caption: Experimental workflow for the HPLC analysis of this compound.

logical_relationship cluster_method HPLC Method cluster_performance Method Performance cluster_result Analytical Result column Stationary Phase (C18 Column) specificity Specificity column->specificity mobile_phase Mobile Phase (ACN/Buffer) mobile_phase->specificity detection Detection (UV at 254 nm) detection->specificity accuracy Accuracy specificity->accuracy precision Precision specificity->precision purity Purity of This compound accuracy->purity precision->purity linearity Linearity linearity->purity

Caption: Logical relationship between HPLC method parameters, performance, and the final purity result.

Application Notes and Protocols for the NMR Spectral Analysis of 4-[(2-phenylbenzoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-[(2-phenylbenzoyl)amino]benzoic acid, a molecule of interest in pharmaceutical and materials science research. This document outlines the predicted spectral data based on the analysis of its constituent fragments, offers detailed protocols for sample preparation and spectral acquisition, and includes a workflow diagram for the analytical process.

Spectral Analysis

The structure of this compound comprises three key fragments: a 4-aminobenzoic acid moiety, a 2-phenylbenzoic acid moiety, and an amide linkage. The predicted ¹H and ¹³C NMR chemical shifts are based on the known spectral data of these individual components and related substituted benzoic acids.

¹H NMR Spectral Data Summary

The proton NMR spectrum is anticipated to exhibit signals corresponding to the aromatic protons of the three phenyl rings, the amide proton, and the carboxylic acid proton. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)1H
Amide (-NH-)10.0 - 10.5Singlet (broad)1H
Aromatic Protons7.0 - 8.5Multiplets13H

¹³C NMR Spectral Data Summary

The carbon-13 NMR spectrum will show distinct signals for the carbonyl carbons of the carboxylic acid and amide groups, as well as for the aromatic carbons.

Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid Carbonyl (-C OOH)165 - 175
Amide Carbonyl (-C ONH-)160 - 170
Aromatic Carbons110 - 150

Experimental Protocols

The following protocols provide a standardized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

I. Sample Preparation

Meticulous sample preparation is crucial for obtaining high-resolution NMR spectra.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a suitable choice for aromatic carboxylic acids.

  • Sample Weighing: Accurately weigh the required amount of the sample. For ¹H NMR, 5-25 mg is typically sufficient, while for the less sensitive ¹³C NMR, a higher concentration (50-100 mg) is recommended.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1] Use a vortex mixer to ensure complete dissolution.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[2]

  • Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

II. NMR Instrument Setup and Data Acquisition

These are general guidelines; specific parameters may need to be optimized for the instrument in use.

Instrument:

  • 400 MHz (or higher) NMR Spectrometer

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: As prepared in the sample preparation step.

  • Temperature: 298 K (25 °C).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): 0-15 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: As prepared in the sample preparation step.

  • Temperature: 298 K (25 °C).

  • Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 0-220 ppm.

Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Workflow for NMR Spectral Analysis

NMR_Workflow Workflow for NMR Spectral Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Instrument Setup filter->setup acquire_1H Acquire 1H Spectrum setup->acquire_1H acquire_13C Acquire 13C Spectrum setup->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase Phase & Baseline Correction ft->phase reference Referencing phase->reference assign Signal Assignment reference->assign interpret Structural Interpretation assign->interpret report Reporting interpret->report

Caption: Workflow for the NMR analysis of this compound.

References

Application Notes and Protocols for Anti-Inflammatory Studies of 4-[(2-phenylbenzoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory potential of the novel compound, 4-[(2-phenylbenzoyl)amino]benzoic acid. While direct experimental data for this specific molecule is limited in current scientific literature, its structural resemblance to known anti-inflammatory agents, such as N-phenylbenzamide and other benzanilide derivatives, suggests a promising profile for therapeutic development.

The core structure, featuring a benzoyl group linked to a benzoic acid through an amide bond, is a common motif in compounds exhibiting anti-inflammatory properties. It is hypothesized that this compound may exert its effects through the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory mediators.

These application notes offer a comprehensive framework for the systematic evaluation of this compound, from initial in vitro screening to in vivo efficacy studies. The provided protocols are based on established methodologies for assessing anti-inflammatory drug candidates.

Postulated Mechanism of Action

Based on the structure-activity relationships of analogous compounds, this compound is postulated to inhibit inflammatory responses primarily through the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins (PGs). Specifically, it may selectively target the inducible COX-2 isozyme, which is upregulated at sites of inflammation. Additionally, it may modulate the NF-κB signaling pathway, a critical regulator of pro-inflammatory gene expression.

inflammatory_pathway Postulated Anti-Inflammatory Mechanism of this compound LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway Activates NFkB NF-κB (p65/p50) NFkB_Pathway->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Proinflammatory_Genes->Cytokines iNOS_Gene iNOS Proinflammatory_Genes->iNOS_Gene COX2_Gene COX-2 Proinflammatory_Genes->COX2_Gene Inflammation Inflammation Cytokines->Inflammation iNOS_Protein iNOS (Inducible Nitric Oxide Synthase) iNOS_Gene->iNOS_Protein Translation COX2_Protein COX-2 (Cyclooxygenase-2) COX2_Gene->COX2_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Produces Prostaglandins Prostaglandins (e.g., PGE2) COX2_Protein->Prostaglandins Produces from NO->Inflammation Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Protein Prostaglandins->Inflammation Compound This compound Compound->NFkB_Pathway Inhibits Compound->iNOS_Protein Inhibits Compound->COX2_Protein Inhibits

Caption: Postulated anti-inflammatory mechanism of action.

Data Presentation

The following tables summarize the anti-inflammatory activities of structurally related compounds. This data provides a benchmark for evaluating the potential efficacy of this compound.

Table 1: In Vitro Anti-Inflammatory Activity of Structurally Related Compounds

Compound ClassAssayTarget/Cell LineIC50 ValueReference
N-(4-(thiazol-2-ylamino)phenyl)benzamideCOX-2 InhibitionPurified Enzyme0.059 - 3.89 µM
N-(4-(thiazol-2-ylamino)phenyl)benzamide5-LOX InhibitionPurified Enzyme0.24 - 0.81 µM
Benzoxazolone DerivativesIL-6 InhibitionLPS-stimulated THP-1 cells5.09 - 10.14 µM
Benzimidazole DerivativesCOX-2 InhibitionNot Specified8.00 µM
BenzoylmesaconineNitric Oxide (NO) ProductionLPS-stimulated RAW264.7 cellsNot specified, significant reduction
BenzoylmesaconinePGE2 ProductionLPS-stimulated RAW264.7 cellsNot specified, significant reduction

Table 2: In Vivo Anti-Inflammatory Activity of Structurally Related Compounds

Compound ClassAnimal ModelAdministration RouteDose% Inhibition of EdemaReference
N-(4-(thiazol-2-ylamino)phenyl)benzamideCarrageenan-induced rat paw edemaIntraperitonealNot specifiedSignificant reduction (p < 0.001)
N-phenylcarbamothioylbenzamidesCarrageenan-induced mouse paw edemaIntraperitonealNot specified26.81% - 61.45%
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic AcidCarrageenan-induced rat paw edemaIntraperitoneal25 and 125 mg/kg48.9% - 63.1%

Experimental Workflow

A tiered approach is recommended for the comprehensive evaluation of this compound's anti-inflammatory properties.

experimental_workflow Experimental Workflow for Anti-Inflammatory Evaluation Start Start In_Vitro In Vitro Screening Start->In_Vitro COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro->COX_Assay NO_Assay Nitric Oxide (NO) Production Assay (LPS-stimulated Macrophages) In_Vitro->NO_Assay Cytokine_Assay Cytokine Production Assay (TNF-α, IL-6) In_Vitro->Cytokine_Assay In_Vivo In Vivo Efficacy Studies COX_Assay->In_Vivo NO_Assay->In_Vivo Cytokine_Assay->In_Vivo Carrageenan_Edema Carrageenan-Induced Paw Edema Model In_Vivo->Carrageenan_Edema Mechanistic Mechanistic Studies Carrageenan_Edema->Mechanistic NFkB_Assay NF-κB Translocation/Reporter Assay Mechanistic->NFkB_Assay Western_Blot Western Blot Analysis (COX-2, iNOS, p-IκBα) Mechanistic->Western_Blot End End NFkB_Assay->End Western_Blot->End

Caption: Recommended experimental workflow.

Experimental Protocols

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric)

  • Principle: This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to prostaglandin G2 (PGG2) is followed by the reduction of PGG2 to PGH2, which is coupled to the oxidation of a fluorogenic probe, resulting in a fluorescent signal. Inhibition of COX activity leads to a decrease in fluorescence.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • Heme

    • Fluorometric probe (e.g., Amplex Red)

    • Arachidonic acid (substrate)

    • This compound (test compound)

    • Positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Protocol:

    • Prepare serial dilutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the assay buffer, heme, and the fluorometric probe to each well.

    • Add the test compound, positive control, or vehicle control to the respective wells.

    • Add the COX-1 or COX-2 enzyme solution to all wells except the blank.

    • Incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately measure the fluorescence in a kinetic mode for 10-20 minutes at an appropriate excitation and emission wavelength (e.g., Ex/Em = 535/590 nm).

    • Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

    • Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration.

2. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

  • Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. NO is rapidly oxidized to nitrite in the culture medium. The nitrite concentration is measured using the Griess reagent, which forms a colored azo dye. A decrease in nitrite concentration indicates inhibition of NO production.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • DMEM supplemented with 10% FBS and antibiotics

    • Lipopolysaccharide (LPS)

    • This compound (test compound)

    • Positive control (e.g., L-NAME)

    • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • 96-well cell culture plate

    • Microplate reader (540 nm)

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or positive control for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.

    • Collect the cell culture supernatant.

    • Mix equal volumes of the supernatant and freshly prepared Griess reagent (1:1 mixture of Solution A and Solution B) in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples and determine the percent inhibition of NO production.

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rats

  • Principle: This is a standard model of acute inflammation. Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory activity of a compound is measured by its ability to reduce the carrageenan-induced paw edema.

  • Materials:

    • Male Wistar or Sprague-Dawley rats (150-200 g)

    • Carrageenan (1% w/v in sterile saline)

    • This compound (test compound

Application Notes and Protocols for the Mass Spectrometric Analysis of 4-Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzoic acid (PABA) and its derivatives are a versatile class of compounds with significant roles in various fields. PABA itself is a key intermediate in the folate synthesis pathway of microorganisms and plants.[1][2] Its derivatives, such as benzocaine and procaine, are widely used as local anesthetics.[3][4] The structural backbone of PABA allows for diverse chemical modifications, leading to a broad spectrum of derivatives with potential antimicrobial, antifungal, and cytotoxic properties.[2][5]

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for the sensitive and specific analysis of these compounds.[4][6] Its high selectivity and sensitivity are crucial for quantifying PABA derivatives in complex biological matrices for pharmacokinetic studies, monitoring drug metabolism, and ensuring food safety.[4][7][8] These application notes provide detailed protocols and quantitative data for the analysis of 4-aminobenzoic acid and its derivatives using established LC-MS/MS methods.

General Principles of Analysis

The analysis of 4-aminobenzoic acid derivatives by mass spectrometry typically involves electrospray ionization (ESI), which is well-suited for these polar molecules. Both positive and negative ion modes can be utilized, depending on the specific derivative and the desired sensitivity.

  • Positive Ion Mode ([M+H]⁺): The amino group on the PABA moiety is readily protonated. This mode is commonly used for the analysis of PABA and its ester derivatives like procaine.[6][9] Fragmentation in MS/MS often involves the loss of neutral molecules from the ester group or cleavage of the core structure.[3]

  • Negative Ion Mode ([M-H]⁻): The carboxylic acid group can be deprotonated, making negative ion mode a viable option, particularly for PABA itself and its acidic metabolites.[3][10] Fragmentation can involve characteristic losses of small molecules like CO₂.

Enhanced selectivity and quantitative accuracy are achieved using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. This involves isolating a specific precursor ion (the molecular ion of the analyte) and monitoring for the production of a specific, characteristic product ion after collision-induced dissociation (CID).

Application 1: Quantification of PABA and its Metabolites in Human Urine

This protocol is adapted from a validated method for the simultaneous detection and quantification of p-aminobenzoic acid (PABA) and its phase 2 glycine conjugation metabolites in human urine.[7] This type of analysis is valuable for studying biotransformation pathways.[7]

Experimental Protocol

1. Sample Preparation:

  • Due to the simplicity of the urine matrix for these analytes, sample preparation is minimal.

  • Thaw frozen human urine samples at room temperature.

  • Vortex the samples for 15 seconds to ensure homogeneity.

  • Centrifuge the samples at 10,000 x g for 5 minutes to pellet any particulate matter.

  • Transfer the supernatant to an autosampler vial for direct injection.

2. Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column (e.g., XTerra MS C18) is suitable for separation.[6]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from low to high organic phase (acetonitrile) over several minutes to elute PABA and its more polar metabolites.

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS/MS):

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor ion → product ion transitions must be optimized for each analyte. Based on literature, typical transitions are:

    • PABA: m/z 138 → m/z 120[6]

    • Procaine (as a related example): m/z 237 → m/z 100[6]

    • Internal Standard (e.g., N-Acetylprocainamide): m/z 278 → m/z 205[6]

  • Instrument Parameters: Optimize collision energy (CE), declustering potential (DP), and other source parameters for each compound to maximize signal intensity.

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS methods analyzing PABA and its derivatives.

Parameter4-Aminobenzoic Acid (PABA)ProcaineReference
Linearity Range100 - 5000 nM10 - 5000 nM[6]
Intra-day Precision (RSD)< 5%< 5%[6]
Inter-day Precision (RSD)< 5%< 5%[6]
Recovery99.6% - 102.5%Not Specified[8]
Limit of Detection (LOD)0.5 - 4.4 ng/g (in fish matrix)Not Specified[4]

Workflow Diagram

PABA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine Urine Sample Vortex Vortex Mix Urine->Vortex Centrifuge Centrifuge (10,000 x g) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Reversed-Phase LC (C18 Column) Supernatant->LC Inject MS ESI-MS/MS (Positive Ion MRM) LC->MS Elute Quant Quantification (Calibration Curve) MS->Quant Acquire Data Report Generate Report Quant->Report

Workflow for PABA metabolite analysis in urine.

Application 2: Analysis of Anesthetic Drugs in Food Products

Caine-based anesthetics, which are derivatives of PABA, are sometimes used in aquaculture.[4] Monitoring for their residues in fish and other aquatic products is essential for food safety. This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extraction followed by LC-MS/MS analysis.[4]

Experimental Protocol

1. Sample Preparation (Modified QuEChERS):

  • Homogenization: Weigh 5 g of homogenized fish tissue into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of extraction solvent (e.g., 0.05% formic acid in 80% acetonitrile). Add an internal standard. Vortex vigorously for 1 minute.[4]

  • Salting Out: Add 4 g of NaCl for liquid-liquid partitioning.[4] Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 8000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the upper acetonitrile layer to a new tube containing 50 mg of C18 sorbent to remove lipids and other interferences.[4] Vortex for 1 minute.

  • Final Centrifugation: Centrifuge at 8000 rpm for 5 minutes.

  • Evaporation and Reconstitution: Transfer the cleaned supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase. Filter through a 0.22 µm filter into an autosampler vial.

2. LC-MS/MS Parameters:

  • LC: A high-performance C18 column is used with a water/acetonitrile or water/methanol gradient system, typically containing 0.1% formic acid to promote protonation.

  • MS/MS: ESI in positive ion mode with MRM is used for quantification. The specific transitions for each anesthetic and its metabolites must be determined empirically.

Fragmentation Pathway Diagram

The fragmentation of PABA derivatives is predictable. For ester-containing derivatives like procaine, a key fragmentation is the cleavage of the ester linkage, leading to a fragment corresponding to the PABA core (m/z 120).

Fragmentation_Pathway cluster_procaine Procaine [M+H]⁺ cluster_fragments Product Ions Procaine Procaine m/z 237 Frag1 m/z 100 Procaine->Frag1 Cleavage of side chain Frag2 m/z 120 Procaine->Frag2 Loss of diethylaminoethanol

Proposed fragmentation of Procaine in ESI+ mode.

References

Application Notes and Protocols for 4-Aminobenzoic Acid Derivatives as Chemical Probes for Cholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating the nerve impulse.[3] Inhibition of these enzymes is a critical therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[3] Chemical probes that selectively inhibit cholinesterases are invaluable tools for dissecting the role of cholinergic signaling in health and disease and for the discovery of new therapeutic agents.

This document provides a summary of the inhibitory activity of selected PABA derivatives, detailed protocols for their synthesis and biological evaluation, and diagrams illustrating the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The inhibitory potency of PABA derivatives against cholinesterases is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. The following table summarizes the IC50 values for the representative chemical probe and other related aminobenzoic acid derivatives.

CompoundTarget EnzymeIC50 (µM)Reference
4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acidAChE7.49 ± 0.16[1]
2-[(4-chlorobenzyl)amino]benzoic acidBChE2.67 ± 0.05[1]
N-(4-bromophenyl)-2-aminobenzoic acidAChE1.66 ± 0.03[3]
4,4'-bis(quinolin-8-yldiazenyl)-1,1'-biphenylAChE5.77[4]

Signaling Pathway

Cholinergic_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Choline Choline ChAT Choline Acetyltransferase Choline->ChAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->ChAT ACh_vesicle ACh ChAT->ACh_vesicle Synthesis ACh_synapse ACh ACh_vesicle->ACh_synapse Exocytosis Ca_ion Ca²⁺ Ca_ion->ACh_vesicle Influx triggers release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis Receptor Cholinergic Receptor (nAChR/mAChR) ACh_synapse->Receptor Binding AChE->Choline Recycling Probe PABA Derivative Probe Probe->AChE Inhibition Signal Signal Transduction Receptor->Signal

Experimental Protocols

Protocol 1: General Synthesis of 4-((diarylmethylene)amino)benzoic Acid Derivatives

This protocol describes a general method for the synthesis of Schiff base derivatives from 4-aminobenzoic acid and a diaryl ketone.

Materials:

  • 4-aminobenzoic acid

  • Diaryl ketone (e.g., 4,4'-dihydroxybenzophenone)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Filtration apparatus (Büchner funnel)

Methodology:

  • In a round-bottom flask, dissolve 1 equivalent of 4-aminobenzoic acid in a minimal amount of absolute ethanol.

  • Add 1 equivalent of the diaryl ketone to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • If precipitation is slow, the mixture can be cooled further in an ice bath.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • Dry the product under vacuum. The purity and identity of the compound should be confirmed by techniques such as NMR, mass spectrometry, and melting point analysis.

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the spectrophotometric method developed by Ellman et al. to determine the in vitro inhibitory activity of the chemical probe against AChE or BChE.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) from a commercial source

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Test compound (PABA derivative) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the enzyme in Tris-HCl buffer.

    • Prepare a stock solution of the substrate (ATCI or BTCI) in deionized water.

    • Prepare a stock solution of DTNB in Tris-HCl buffer.

    • Prepare serial dilutions of the test compound in the buffer. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and does not exceed 1% to avoid affecting enzyme activity.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well in the specified order:

      • 140 µL of Tris-HCl buffer

      • 20 µL of the test compound solution at various concentrations (or buffer for the control, and a known inhibitor like eserine for the positive control).

      • 20 µL of DTNB solution.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI) to each well.

    • Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The yellow color develops as a result of the reaction of thiocholine (produced by substrate hydrolysis) with DTNB.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the rate in the presence of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, DTNB, Buffer) Add_Reagents Add Buffer, Probe, and DTNB to wells Reagents->Add_Reagents Probe_Dilution Prepare Serial Dilutions of PABA Probe Probe_Dilution->Add_Reagents Pre_Incubate Pre-incubate at 37°C Add_Reagents->Pre_Incubate Start_Reaction Add Substrate (ATCI/BTCI) Pre_Incubate->Start_Reaction Measure_Abs Measure Absorbance at 412 nm (Kinetic Read) Start_Reaction->Measure_Abs Calc_Rate Calculate Reaction Rates (V) Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC50 Value Plot_Curve->Calc_IC50

Application Notes

  • Utility as a Research Tool: PABA derivatives that inhibit cholinesterases can be used as chemical probes to investigate the role of cholinergic signaling in various physiological and pathological processes. By selectively inhibiting AChE or BChE in cell cultures or tissue preparations, researchers can study the downstream effects of increased acetylcholine levels.

  • Drug Discovery Lead: The PABA scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. Compounds showing high potency and selectivity in initial screens can serve as starting points for the development of new drugs for neurodegenerative diseases.

  • Considerations for Experimental Design:

    • Solubility: PABA derivatives can have limited aqueous solubility. It is crucial to ensure the compound is fully dissolved in the assay buffer. The use of a co-solvent like DMSO is common, but its final concentration must be kept low and consistent across all experiments.

    • Selectivity: It is important to assess the selectivity of the probe by testing its activity against both AChE and BChE. A probe with high selectivity for one isozyme over the other is particularly valuable for research.

    • Mechanism of Inhibition: Further studies, such as kinetic analyses (e.g., Lineweaver-Burk plots), can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). This provides deeper insight into how the probe interacts with the enzyme.

    • Cellular Assays: Following in vitro characterization, the activity of the probe should be confirmed in a cell-based assay to assess its ability to cross cell membranes and inhibit the target enzyme in a more physiologically relevant context.

References

Application Note and Protocol: Identification of Functional Groups in 4-[(2-phenylbenzoyl)amino]benzoic acid using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-[(2-phenylbenzoyl)amino]benzoic acid is a complex organic molecule featuring multiple functional groups, including a carboxylic acid, a secondary amide, and aromatic rings. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and non-destructive analytical technique used to identify the functional groups present in a molecule. This method relies on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum provides a unique molecular fingerprint. This application note provides a detailed protocol for the preparation and analysis of this compound using FTIR spectroscopy to identify its key functional groups.

Principle of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber (typically in reciprocal centimeters, cm⁻¹). The absorbed energy excites molecular vibrations, such as stretching and bending. Each type of bond (e.g., C=O, O-H, N-H) has a characteristic range of absorption frequencies. By analyzing the absorption peaks in the infrared spectrum, it is possible to identify the functional groups present in the molecule. For this compound, we expect to identify vibrations corresponding to the carboxylic acid O-H and C=O groups, the amide N-H and C=O groups, and C-H and C=C bonds within the aromatic rings.

Experimental Protocol

This protocol outlines the procedure for acquiring an FTIR spectrum of this compound using the KBr (potassium bromide) pellet technique.

2.1 Materials and Equipment

  • This compound (solid powder)

  • FTIR grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer (e.g., with a deuterated triglycine sulfate (DTGS) detector)

  • Spatula

  • Sample holder

2.2 Sample Preparation (KBr Pellet Method)

  • Drying: Ensure the KBr powder is completely dry by heating it in an oven to remove any absorbed water, which has a strong IR absorption that can interfere with the spectrum.

  • Grinding: Place approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder into a clean agate mortar.

  • Mixing: Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.

  • Pellet Formation: Transfer a portion of the powdered mixture into the collar of a pellet-forming die.

  • Pressing: Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.

  • Mounting: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

2.3 Instrument Setup and Data Acquisition

  • Background Spectrum: With the sample chamber empty, run a background scan to record the spectrum of the ambient atmosphere (primarily water vapor and CO₂). The instrument software will automatically subtract this from the sample spectrum.

  • Instrument Parameters: Set the following parameters for data acquisition:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to improve signal-to-noise ratio)

    • Apodization: Happ-Genzel

  • Sample Spectrum: Place the sample holder with the KBr pellet into the spectrometer's sample compartment.

  • Acquisition: Acquire the FTIR spectrum of the sample.

2.4 Data Processing and Interpretation

  • Baseline Correction: Apply a baseline correction to the spectrum if necessary to ensure all peaks originate from a flat baseline.

  • Peak Picking: Use the spectrometer software to identify the wavenumbers of the major absorption peaks.

  • Interpretation: Compare the observed peak positions with the expected characteristic absorption frequencies for the functional groups of this compound as detailed in Table 1.

Expected Data and Interpretation

The FTIR spectrum of this compound is expected to show a combination of characteristic peaks corresponding to its carboxylic acid, secondary amide, and aromatic functionalities.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

Wavenumber Range (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3300 - 2500Broad, StrongO-H StretchCarboxylic Acid
3370 - 3170Medium, SharpN-H StretchSecondary Amide[1]
3100 - 3000Medium to WeakC-H StretchAromatic Rings
1710 - 1680Strong, SharpC=O StretchCarboxylic Acid (conjugated)[2][3]
1680 - 1630Strong, SharpC=O Stretch (Amide I band)Secondary Amide[1]
1625 - 1465Medium to WeakC=C StretchAromatic Rings
1570 - 1515Medium, SharpN-H Bend (Amide II band)Secondary Amide[1]
1320 - 1210StrongC-O StretchCarboxylic Acid[2][4]
960 - 900Broad, MediumO-H Bend (out-of-plane)Carboxylic Acid[2][4]
770 - 690StrongC-H Bend (out-of-plane)Aromatic Rings (substitution pattern)

Key Interpretive Points:

  • The presence of a very broad absorption band in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid.[2][3][4][5]

  • A sharp, distinct peak around 3300 cm⁻¹ is characteristic of the N-H stretch of a secondary amide.[1]

  • Two strong carbonyl (C=O) peaks are expected: one for the carboxylic acid (around 1700 cm⁻¹) and one for the amide (Amide I, around 1650 cm⁻¹).[1][2] Conjugation with the aromatic rings typically lowers the C=O stretching frequency.[2][3]

  • The Amide II band (N-H bend) is another key indicator for a secondary amide and typically appears around 1550 cm⁻¹.[1]

  • The region from 1500 cm⁻¹ to 400 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule's overall structure.[4][6]

Experimental Workflow Visualization

The logical flow of the FTIR analysis protocol is illustrated below.

FTIR_Workflow start Start sample_prep Sample Preparation (KBr Pellet) start->sample_prep ftir_analysis FTIR Analysis (Data Acquisition) sample_prep->ftir_analysis data_processing Data Processing (Baseline Correction) ftir_analysis->data_processing interpretation Spectral Interpretation (Peak Assignment) data_processing->interpretation identification Functional Group Identification interpretation->identification end_node End identification->end_node

Caption: Workflow for FTIR analysis of this compound.

Conclusion

This application note provides a comprehensive protocol for the identification of functional groups in this compound using FTIR spectroscopy. By following the detailed steps for sample preparation, data acquisition, and spectral interpretation, researchers can effectively confirm the presence of the key carboxylic acid, secondary amide, and aromatic functionalities within the molecule. The characteristic absorption bands, particularly the broad O-H stretch, the sharp N-H stretch, and the distinct dual C=O absorptions, serve as reliable diagnostic markers for structural elucidation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[(2-phenylbenzoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of 4-[(2-phenylbenzoyl)amino]benzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing a very low yield in my synthesis of this compound. What are the most common causes?

Low yield is a frequent issue and can stem from several factors. The most common culprits are:

  • Incomplete Reaction: The reaction may not have gone to completion due to suboptimal conditions. Key factors include reaction time, temperature, and inefficient mixing of the biphasic system.[1]

  • Reactant Degradation: The acyl chloride (2-phenylbenzoyl chloride) is susceptible to hydrolysis. Any moisture in the reactants or solvent will consume the acyl chloride, reducing the amount available to react with the amine.

  • Side Reactions: The primary side reaction is the salt formation between the acidic product (hydrochloric acid) and the unreacted amine (4-aminobenzoic acid). This deactivates the amine, preventing it from participating in the desired reaction. The use of a base is critical to neutralize this acid as it forms.[2]

  • Poor Solubility of Reactants: If the 4-aminobenzoic acid or its salt is not sufficiently soluble in the aqueous phase, or the acyl chloride in the organic phase, the reaction rate will be significantly hindered.

  • Product Loss During Workup and Purification: The product may be lost during the extraction and washing steps of the workup. Additionally, improper recrystallization (e.g., using a solvent in which the product is too soluble) can lead to significant loss of material.

Q2: What is the best synthetic approach for this molecule, and what are the key reaction conditions?

The most common and robust method for synthesizing amides from an amine and an acyl chloride is the Schotten-Baumann reaction .[1][3] This reaction is typically performed under biphasic conditions, using an organic solvent to dissolve the acyl chloride and an aqueous base solution to dissolve the amine and neutralize the HCl byproduct.[1][4]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products r1 4-Aminobenzoic Acid p1 This compound r1->p1 + r2 2-Phenylbenzoyl Chloride r2->p1 p2 HCl

Caption: Synthesis of the target molecule.

Key Parameters for Optimal Yield:

ParameterRecommended ConditionRationale
Base 10% Aqueous Sodium Hydroxide (NaOH)Neutralizes the HCl generated, driving the reaction equilibrium towards the product.[1][2]
Solvent System Dichloromethane (CH2Cl2) / WaterA two-phase system where reactants and product stay in the organic phase, while the base neutralizes acid in the aqueous phase.[3][4]
Temperature 0-5 °C during addition, then room tempControls the initial exothermic reaction and minimizes side reactions. Allowing it to warm up ensures the reaction goes to completion.[1]
Stirring Vigorous StirringEssential for maximizing the interfacial area between the two phases, which is crucial for the reaction to occur.
Addition of Acyl Chloride Slow, dropwise additionPrevents a rapid temperature increase and minimizes potential side reactions.[1]
Q3: My reaction seems to stop before all the starting material is consumed. How can I drive it to completion?

If you are observing incomplete conversion (e.g., via Thin-Layer Chromatography), consider the following:

  • Extend the Reaction Time: Some reactions require more time to reach completion. Continue stirring at room temperature for an additional 2-4 hours and monitor the progress.[1]

  • Check the Base Equivalents: Ensure you have used a sufficient excess of aqueous base (typically 2-3 equivalents). The acylation reaction produces one equivalent of acid, which will form a salt with the unreacted amine if not neutralized, thus reducing the yield.[2]

  • Improve Mixing: Increase the stirring speed. In a biphasic system, the reaction rate is highly dependent on the efficiency of mixing between the organic and aqueous layers.

  • Re-evaluate Reactant Purity: Ensure your 4-aminobenzoic acid is pure and that the 2-phenylbenzoyl chloride has not hydrolyzed due to improper storage.

Q4: I am having difficulty purifying the final product. What is an effective purification strategy?

Purification typically involves a workup procedure followed by recrystallization.

  • Workup: After the reaction is complete, the organic layer should be separated and washed sequentially with a dilute acid (e.g., 1 M HCl) to remove any unreacted amine, a dilute base (e.g., saturated sodium bicarbonate solution) to remove unreacted acyl chloride and the carboxylic acid form of the starting material, and finally with brine.[1]

  • Recrystallization: Ethanol is often a suitable solvent for recrystallizing amide products.[1] The goal is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, causing the pure product to crystallize out while impurities remain in the solution. If the product is too soluble in ethanol, consider a mixed solvent system (e.g., ethanol/water).

Experimental Protocol: Schotten-Baumann Synthesis

This protocol details the synthesis of this compound.

Materials:

  • 4-Aminobenzoic acid

  • 2-Phenylbenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Hydrochloric acid (HCl, 1M)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (flasks, separatory funnel, dropping funnel, etc.)

  • Magnetic stirrer

Procedure:

  • Preparation of Amine Solution: In a 250 mL Erlenmeyer flask, dissolve 1.0 equivalent of 4-aminobenzoic acid in a 10% aqueous solution of sodium hydroxide (2.0-3.0 equivalents).

  • Reaction Setup: Place the flask in an ice bath on a magnetic stirrer and begin vigorous stirring.

  • Preparation of Acyl Chloride Solution: In a separate beaker, dissolve 1.0 equivalent of 2-phenylbenzoyl chloride in dichloromethane.

  • Addition of Acyl Chloride: Transfer the acyl chloride solution to a dropping funnel and add it dropwise to the stirred, cold amine solution over 30 minutes. Maintain the reaction temperature between 0 and 5 °C.[1]

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Workup:

    • Transfer the mixture to a separatory funnel and separate the organic layer.[1]

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Isolation: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound.

Visual Guides

Experimental Workflow Diagram:

G start Start prep_amine Prepare Aqueous Amine Solution start->prep_amine prep_acyl Prepare Organic Acyl Chloride Solution start->prep_acyl react Combine & React (0°C to RT) prep_amine->react prep_acyl->react workup Workup: Separate & Wash react->workup isolate Isolate Crude Product (Rotovap) workup->isolate purify Purify (Recrystallization) isolate->purify end End purify->end

Caption: General experimental workflow.

Troubleshooting Decision Tree for Low Yield:

G cluster_reaction Reaction Issues cluster_workup Purification Issues start Low Yield Observed check_tlc Check TLC of Crude Product start->check_tlc incomplete Incomplete Reaction: - Extend reaction time - Check base equivalents - Increase stirring speed check_tlc->incomplete Starting material remains degradation Reactant Degradation: - Use fresh acyl chloride - Ensure dry solvents check_tlc->degradation Many side products or no product loss Product Loss During Workup: - Check pH of wash layers - Re-extract aqueous layers check_tlc->loss Clean reaction, low isolated mass recrys Poor Recrystallization: - Use minimal hot solvent - Try different solvent system loss->recrys

Caption: Troubleshooting low reaction yield.

References

optimization of reaction conditions for Friedel-Crafts acylation in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of compounds via Friedel-Crafts acylation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation is resulting in a low yield or failing completely. What are the common causes?

A1: Low or non-existent yields in Friedel-Crafts acylation can often be attributed to several key factors. These primarily relate to the nature of your aromatic substrate, the integrity of your catalyst, and the reaction conditions.

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, which can prevent the reaction from proceeding effectively.

  • Catalyst Inactivity: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is critical to maintain anhydrous (dry) conditions throughout your experimental setup.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[1] Consequently, a stoichiometric amount (or even a slight excess) of the catalyst is often necessary for the reaction to go to completion.

  • Substrate Incompatibility: Aromatic compounds that contain basic functional groups, such as amines (-NH₂) or alcohols (-OH), can react with the Lewis acid catalyst, leading to its deactivation.

  • Suboptimal Reaction Temperature: The temperature can significantly impact the reaction's success. Some reactions require heating to overcome the activation energy, while others may need to be cooled to prevent side reactions and decomposition.[1]

  • Poor Quality of Reagents: The purity of the acylating agent (acyl chloride or anhydride) and the aromatic substrate is crucial for a successful reaction. Impurities can lead to unwanted side reactions and byproducts.

Issue 2: Formation of Multiple Products

Q2: I am observing the formation of multiple products in my reaction. How can I control this?

A2: The formation of multiple products is a common challenge in Friedel-Crafts reactions and can usually be addressed by carefully controlling the reaction conditions and understanding the directing effects of substituents on your aromatic ring.

  • Polysubstitution: While the acyl group introduced onto the aromatic ring is deactivating, making subsequent acylations less favorable, highly activated aromatic rings may still undergo polysubstitution. To minimize this, you can use a large excess of the aromatic substrate.

  • Regioselectivity: For substituted aromatic substrates, the position of acylation is directed by the existing functional groups. Electron-donating groups typically direct ortho- and para- acylation, while electron-withdrawing groups direct meta- acylation. The choice of solvent can also significantly influence the regioselectivity, especially in cases like the acylation of naphthalene. For instance, in the acylation of naphthalene, non-polar solvents like carbon disulfide favor the alpha-position (kinetic product), while polar solvents like nitrobenzene favor the beta-position (thermodynamic product).[2]

Issue 3: Substrate-Specific Challenges

Q3: Can I use an amine-substituted aromatic compound in a Friedel-Crafts acylation?

A3: Aromatic compounds bearing amine (-NH₂, -NHR, -NR₂) or other basic functional groups are generally not suitable for Friedel-Crafts reactions. The lone pair of electrons on the nitrogen atom will react with the Lewis acid catalyst, forming a complex that deactivates the aromatic ring towards electrophilic attack.

Q4: I am trying to perform a Friedel-Crafts acylation on a phenol. What precautions should I take?

A4: Phenols can be challenging substrates for Friedel-Crafts acylation. The hydroxyl group is a strong activating group, which can lead to multiple acylations. Additionally, the Lewis acid can coordinate with the hydroxyl group. A common strategy to overcome these issues is to protect the hydroxyl group as an ester before carrying out the acylation. The ester group can then be cleaved to regenerate the phenol after the acylation is complete.

Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of Lewis acid catalyst often required in Friedel-Crafts acylation?

A1: The ketone product of the acylation reaction is a Lewis base and forms a stable complex with the strong Lewis acid catalyst (e.g., AlCl₃). This complexation is generally irreversible under the reaction conditions, meaning one equivalent of the catalyst is consumed for each equivalent of product formed. Therefore, at least a stoichiometric amount of the catalyst is necessary for the reaction to proceed to completion.

Q2: Can I use any solvent for my Friedel-Crafts acylation?

A2: The choice of solvent can significantly impact the outcome of a Friedel-Crafts acylation, affecting both the product distribution and the overall yield. It is crucial to select a solvent that is inert under the reaction conditions. Commonly used solvents include dichloromethane (CH₂Cl₂), 1,2-dichloroethane, and carbon disulfide (CS₂). It is important to avoid solvents that can react with the Lewis acid catalyst or the acylating agent. For instance, polar solvents may form complexes with the catalyst, thereby reducing its activity. In some instances, using the aromatic reactant in excess can serve as the solvent.

Q3: My reaction mixture has turned into a thick, unmanageable slurry. What can I do?

A3: The formation of a thick precipitate is often due to the complexation of the product ketone with the Lewis acid catalyst. To address this, ensure you are using a sufficient volume of an appropriate solvent.

Data Presentation

Table 1: Effect of Catalyst on the Friedel-Crafts Acylation of Anisole with Acetic Anhydride

EntryCatalystTime (h)Yield (%)
1CoCl₂·6H₂O2443
2FeCl₃·6H₂O2462
3FeCl₃ (anhydrous)2460
4FeCl₃·6H₂O294

Reaction Conditions: 1 mmol anisole, 1.3-2 equiv Ac₂O, 10 mol % catalyst, T = 60 °C, 0.5 g TAAIL 6 (tunable aryl alkyl ionic liquid). Data sourced from a study on iron(III) chloride hexahydrate-catalyzed Friedel–Crafts acylation.[3]

Table 2: Optimization of Catalyst Loading and Temperature for the Acylation of Anisole

EntryCatalyst Loading (mol %)Temperature (°C)Time (h)Yield (%)
11040275
2540265
3240250

Reaction Conditions: 1 mmol anisole, 2 equiv Ac₂O, FeCl₃·6H₂O catalyst, 0.5 g TAAIL 6. Data sourced from a study on iron(III) chloride hexahydrate-catalyzed Friedel–Crafts acylation.[3]

Table 3: Solvent Effect on the Regioselectivity of Naphthalene Acetylation

SolventProduct Ratio (1-acetylnaphthalene : 2-acetylnaphthalene)
Carbon Disulfide (CS₂)Favors 1-acetylnaphthalene (kinetic product)
Dichloromethane (CH₂Cl₂)Favors 1-acetylnaphthalene (kinetic product)
NitrobenzeneFavors 2-acetylnaphthalene (thermodynamic product)

In non-polar solvents like carbon disulfide and dichloromethane, the 1-acetylnaphthalene-AlCl₃ complex tends to precipitate, preventing equilibration to the more stable 2-isomer. In a polar solvent like nitrobenzene, the complex remains dissolved, allowing for the reversible reaction to favor the thermodynamically more stable product.[2]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene with Acetyl Chloride

Materials:

  • Benzene (anhydrous)

  • Acetyl chloride (anhydrous)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Ice

  • Concentrated Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.

  • Add a solution of benzene (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, acetophenone.

  • The product can be further purified by distillation.

Protocol 2: Friedel-Crafts Acylation of Anisole with Propionyl Chloride [4]

Materials:

  • Anisole

  • Propionyl chloride

  • Iron(III) chloride (FeCl₃)

  • Dichloromethane (CH₂Cl₂)

  • 5% aqueous NaOH solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a 25 mL round-bottom flask containing a stir bar, add FeCl₃ (0.66 g, 4.0 mmol), CH₂Cl₂ (6 mL), and propionyl chloride (0.41 mL, 4.6 mmol).

  • Slowly add a solution of anisole (0.43 mL, 4.6 mmol) in CH₂Cl₂ (3 mL) dropwise to the reaction mixture over approximately 5 minutes.

  • Stir the mixture for an additional 10 minutes after the addition is complete.

  • Quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers and wash with a 5% aqueous NaOH solution (10 mL).

  • Dry the organic layer over anhydrous MgSO₄ for about 5 minutes.

  • Filter the solution by gravity filtration and remove the solvent by evaporation to yield the crude product.

Protocol 3: Friedel-Crafts Acylation of Toluene with Acetic Anhydride

Materials:

  • Toluene (anhydrous)

  • Acetic anhydride (anhydrous)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Ice

  • Concentrated Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser with a drying tube, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.0 equivalent) to the stirred suspension.

  • Add a solution of toluene (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, a mixture of methylacetophenone isomers.

  • The product can be further purified by column chromatography or distillation.

Mandatory Visualizations

Friedel_Crafts_Troubleshooting start Low or No Yield in Friedel-Crafts Acylation check_substrate Is the aromatic ring activated or deactivated? start->check_substrate deactivated_ring Deactivated Ring: - Electron-withdrawing groups - Consider alternative synthetic route check_substrate->deactivated_ring Deactivated activated_ring Activated/Neutral Ring check_substrate->activated_ring Activated check_catalyst Is the Lewis acid catalyst (e.g., AlCl₃) active? activated_ring->check_catalyst inactive_catalyst Inactive Catalyst: - Moisture contamination - Use fresh, anhydrous catalyst - Ensure dry glassware and solvents check_catalyst->inactive_catalyst No active_catalyst Active Catalyst check_catalyst->active_catalyst Yes check_stoichiometry Is the catalyst stoichiometry sufficient? active_catalyst->check_stoichiometry insufficient_catalyst Insufficient Catalyst: - Product-catalyst complexation - Use at least 1 equivalent of catalyst check_stoichiometry->insufficient_catalyst No sufficient_catalyst Sufficient Catalyst check_stoichiometry->sufficient_catalyst Yes check_conditions Are the reaction conditions (temperature, solvent) optimal? sufficient_catalyst->check_conditions suboptimal_conditions Suboptimal Conditions: - Optimize temperature (heating/cooling) - Choose an inert solvent check_conditions->suboptimal_conditions No optimal_conditions Optimal Conditions check_conditions->optimal_conditions Yes end Successful Reaction optimal_conditions->end

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Friedel_Crafts_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation acyl_chloride Acyl Chloride (R-CO-Cl) complex1 Acyl Chloride-Lewis Acid Complex acyl_chloride->complex1 lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->complex1 acylium_ion Acylium Ion (R-C≡O⁺ ↔ R-C⁺=O) complex1->acylium_ion Cleavage sigma_complex Arenium Ion (Sigma Complex) acylium_ion->sigma_complex Attack aromatic_ring Aromatic Ring aromatic_ring->sigma_complex deprotonation Deprotonation by [AlCl₄]⁻ sigma_complex->deprotonation Loss of H⁺ product Aryl Ketone Product deprotonation->product catalyst_regen Catalyst Regeneration (AlCl₃ + HCl) deprotonation->catalyst_regen

Caption: General mechanism of Friedel-Crafts acylation.

References

Technical Support Center: Enhancing In Vitro Solubility of 4-[(2-phenylbenzoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the aqueous solubility of 4-[(2-phenylbenzoyl)amino]benzoic acid for in vitro assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound that may contribute to its poor solubility?

Q2: What is the first step I should take to improve the solubility of my compound for an in vitro assay?

The initial and often most effective approach for a compound containing a carboxylic acid is to adjust the pH of the solution. Increasing the pH will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

Q3: Are there other simple methods to try if pH adjustment is not sufficient or compatible with my assay?

Yes, using a co-solvent is a straightforward and widely used technique. Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds. Common choices for in vitro assays include DMSO, ethanol, and polyethylene glycol (PEG).

Q4: When should I consider more advanced solubility enhancement techniques?

If pH adjustment and co-solvents do not provide the desired concentration, or if they interfere with your assay, you may need to explore more complex methods. These can include the use of surfactants to form micelles, complexation with cyclodextrins, or creating solid dispersions.

Troubleshooting Guide

Issue: Compound precipitates when added to aqueous buffer.

This is a common indication of poor aqueous solubility. The following troubleshooting workflow can help you address this issue.

G cluster_0 Troubleshooting Workflow for Compound Precipitation start Compound Precipitates in Aqueous Buffer ph_adjust Adjust pH of the Buffer start->ph_adjust check_solubility1 Is Solubility Improved? ph_adjust->check_solubility1 cosolvent Introduce a Co-solvent (e.g., DMSO, Ethanol) check_solubility1->cosolvent No assay_compatibility Check for Assay Interference check_solubility1->assay_compatibility Yes check_solubility2 Is Solubility Sufficient? cosolvent->check_solubility2 check_solubility2->assay_compatibility Yes advanced_methods Explore Advanced Methods (e.g., Cyclodextrins, Surfactants) check_solubility2->advanced_methods No check_interference Does it Interfere? assay_compatibility->check_interference check_interference->advanced_methods Yes success Proceed with Experiment check_interference->success No failure Re-evaluate Formulation Strategy advanced_methods->failure

Caption: Troubleshooting workflow for addressing compound precipitation in aqueous buffers.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol details the steps to determine the optimal pH for solubilizing this compound.

  • Prepare a series of buffers: Prepare a range of buffers with pH values from 6.0 to 8.0 (e.g., phosphate or TRIS buffers).

  • Prepare a stock solution: If possible, prepare a concentrated stock solution of the compound in a suitable organic solvent like DMSO.

  • Serial Dilution: Add a small aliquot of the stock solution to each buffer to a final desired concentration.

  • Equilibration: Vortex the solutions and allow them to equilibrate at the desired experimental temperature for a set period (e.g., 2 hours).

  • Observation: Visually inspect for any precipitation.

  • Quantification (Optional): Centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Protocol 2: Co-solvent Solubility Enhancement

This protocol outlines how to use a co-solvent to improve solubility.

  • Select a co-solvent: Choose a co-solvent that is compatible with your in vitro assay (e.g., DMSO, ethanol).

  • Prepare a high-concentration stock: Dissolve the compound in 100% of the chosen co-solvent to create a concentrated stock solution.

  • Determine the maximum co-solvent concentration: Identify the maximum percentage of the co-solvent that your assay can tolerate without significant effects on the biological system.

  • Titration: Prepare a series of dilutions of your stock solution into your aqueous buffer, ensuring the final co-solvent concentration does not exceed the predetermined maximum.

  • Observation and Equilibration: Vortex and equilibrate the solutions as described in the pH adjustment protocol.

  • Analysis: Visually and/or analytically determine the solubility at each co-solvent concentration.

Data Presentation

The following tables provide a template for organizing your experimental data to compare the effectiveness of different solubilization methods.

Table 1: Effect of pH on the Solubility of this compound

Buffer pHVisual Observation (Precipitate)Solubility (µg/mL) - Example Data
6.0Heavy5
6.5Moderate20
7.0Light50
7.4Very Light100
8.0None>200

Table 2: Effect of Co-solvent (DMSO) on the Solubility of this compound at pH 7.4

DMSO Concentration (%)Visual Observation (Precipitate)Solubility (µg/mL) - Example Data
0.1Heavy15
0.5Moderate75
1.0Light150
2.0None>250

Advanced Solubility Enhancement Strategies

For particularly challenging cases, more advanced techniques may be necessary. The selection of an appropriate method depends on the compound's properties and the requirements of the in vitro assay.

G cluster_1 Decision Tree for Advanced Solubility Enhancement start Standard methods (pH, co-solvents) are insufficient check_assay_sensitivity Is the assay sensitive to excipients? start->check_assay_sensitivity cyclodextrin Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) check_assay_sensitivity->cyclodextrin No surfactants Use Surfactants (e.g., Polysorbates, Cremophor) check_assay_sensitivity->surfactants No check_thermal_stability Is the compound thermally stable? check_assay_sensitivity->check_thermal_stability Yes end_cyclodextrin Forms inclusion complex to increase apparent solubility cyclodextrin->end_cyclodextrin end_surfactant Forms micelles to encapsulate the compound surfactants->end_surfactant solid_dispersion Prepare a Solid Dispersion (e.g., with PVP, PEG) end_solid_dispersion Disperses the compound in a carrier at a molecular level solid_dispersion->end_solid_dispersion check_thermal_stability->solid_dispersion Yes

Caption: Decision tree for selecting an advanced solubility enhancement technique.

Disclaimer: The information provided in this technical support center is intended as a general guide. Experimental conditions should be optimized for your specific compound and in vitro assay.

Technical Support Center: Purification of 4-[(2-phenylbenzoyl)amino]benzoic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 4-[(2-phenylbenzoyl)amino]benzoic acid and its analogs.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound and related diarylamide compounds.

Recrystallization Issues

Recrystallization is a primary technique for purifying solid organic compounds. Success depends heavily on the appropriate choice of solvent and proper technique.

Problem: The compound does not dissolve in the hot solvent.

  • Possible Cause: The selected solvent is not suitable for your compound at elevated temperatures.

  • Solution:

    • Increase Solvent Volume: Add small portions of hot solvent until the compound dissolves. Be mindful not to add an excessive amount, as this will hinder crystallization upon cooling.

    • Switch Solvents: If a large volume of solvent is required, it is best to select a different solvent. A good recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[1]

    • Use a Solvent Mixture: A two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool.

Problem: No crystals form upon cooling.

  • Possible Causes: The solution is not supersaturated, or nucleation has not been initiated.

  • Solutions:

    • Induce Crystallization: Scratch the inner wall of the flask with a glass rod just below the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[2]

    • Seed Crystals: Add a tiny crystal of the pure compound to the solution to initiate crystallization.[2]

    • Reduce Solvent Volume: If too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2]

    • Cool to a Lower Temperature: Use an ice bath or a refrigerator to further decrease the temperature and reduce the solubility of your compound.

Problem: The product "oils out" instead of crystallizing.

  • Possible Causes: The melting point of the compound is lower than the boiling point of the solvent, or the solution is cooling too rapidly. Impurities can also suppress the melting point.

  • Solutions:

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

    • Lower Boiling Point Solvent: Choose a solvent or solvent mixture with a lower boiling point.

    • Redissolve and Re-cool: Reheat the solution until the oil dissolves completely, perhaps adding a small amount of additional solvent, and then allow it to cool more slowly.

Problem: The recovered product is colored.

  • Possible Cause: Colored impurities are present in the crude material.

  • Solution:

    • Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3]

Column Chromatography Issues

Column chromatography is a powerful technique for separating compounds with different polarities.

Problem: Poor separation of the desired compound from impurities.

  • Possible Causes: The eluent system is not optimized, the column is overloaded, or it was packed improperly.

  • Solutions:

    • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point for N-substituted benzamides is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4] Aim for an Rf value of 0.2-0.4 for your target compound to achieve good separation on the column.[4]

    • Reduce Sample Load: A general guideline is to use a silica gel to crude material ratio of at least 30:1 (w/w).[4] For difficult separations, this ratio may need to be increased.

    • Proper Column Packing: Ensure the column is packed uniformly with a slurry of the stationary phase in the eluent to avoid channels that lead to poor separation.[4]

Problem: The compound streaks or "tails" on the column.

  • Possible Causes: The compound has low solubility in the mobile phase, or it is interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).

  • Solutions:

    • Improve Solubility: Choose a mobile phase in which your compound is more soluble.

    • Deactivate Silica Gel: For acidic or basic compounds, consider deactivating the silica gel by adding a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds or acetic acid for acidic compounds).[4]

    • Change Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina.[2]

Problem: The compound does not elute from the column.

  • Possible Cause: The mobile phase is not polar enough to move the compound down the column.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities include unreacted starting materials such as 4-aminobenzoic acid and 2-phenylbenzoyl chloride (or the corresponding carboxylic acid if hydrolysis occurs), as well as byproducts from side reactions. Depending on the reaction conditions, self-condensation products or products of incomplete reaction may also be present.

Q2: Which purification technique should I try first?

A2: For solid compounds like this compound and its analogs, recrystallization is often the most straightforward and efficient first purification step.[2] It is particularly effective at removing small amounts of impurities. If recrystallization does not yield a product of sufficient purity, column chromatography is the next logical step.

Q3: How do I choose a suitable solvent for recrystallization?

A3: A good recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[1] The impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[1] It is often a matter of empirical testing with small amounts of your crude product and various solvents. Common solvents to screen for benzanilide derivatives include ethanol, methanol, ethyl acetate, and mixtures with water.[2][3]

Q4: How can I monitor the purity of my compound during purification?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude material, the purified fractions, and the starting materials on a TLC plate, you can visualize the separation of your desired compound from impurities. High-Performance Liquid Chromatography (HPLC) is a more quantitative method for assessing the final purity of your compound.[5][6]

Q5: My compound is an acid. How does this affect column chromatography on silica gel?

A5: The carboxylic acid group of this compound can lead to strong interactions with the slightly acidic silica gel, which can cause significant streaking. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid, to your mobile phase. This will help to protonate the carboxylic acid and reduce its interaction with the silica gel, resulting in better peak shape.

Data Presentation

The following table summarizes typical recovery and purity data for the purification of diarylamide compounds. Please note that these are general ranges, and actual results will vary depending on the specific analog and the nature of the impurities.

Purification MethodTypical Recovery (%)Typical Purity (%)Notes
Recrystallization60-90%>95%Highly dependent on the choice of solvent and the solubility profile of the compound and impurities.
Column Chromatography50-85%>98%Recovery can be lower due to the larger number of fractions and potential for some material to remain on the column. Purity is often higher than with a single recrystallization.
Preparative HPLC40-70%>99%Offers the highest purity but is often associated with lower recovery and is more resource-intensive.

Experimental Protocols

The following are generalized protocols that can be adapted for the purification of this compound and its analogs.

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude material. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube and observe if the compound dissolves. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add your crude compound and a stir bar. Add the minimum amount of the chosen hot recrystallization solvent required to completely dissolve the compound.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point for diarylamides is a mixture of hexane and ethyl acetate. Adjust the ratio of the solvents until the desired compound has an Rf of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack a chromatography column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.

Visualizations

G Troubleshooting Workflow for Recrystallization start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals collect Collect Crystals (Vacuum Filtration) crystals->collect Yes no_crystals No Crystals crystals->no_crystals No pure Pure Product collect->pure troubleshoot Troubleshoot: - Scratch Flask - Add Seed Crystal - Reduce Solvent - Cool Further no_crystals->troubleshoot troubleshoot->cool

Caption: A flowchart for troubleshooting common issues during recrystallization.

G General Workflow for Column Chromatography Purification start Crude Product tlc Optimize Mobile Phase (TLC) start->tlc pack Pack Column with Stationary Phase tlc->pack load Load Sample pack->load elute Elute with Mobile Phase & Collect Fractions load->elute analyze Analyze Fractions (TLC) elute->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: A generalized experimental workflow for purification by column chromatography.

References

addressing stability issues of 4-[(2-phenylbenzoyl)amino]benzoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Aminobenzoic Acid (PABA) Solution Stability

This guide provides comprehensive troubleshooting advice and frequently asked questions regarding the stability of 4-aminobenzoic acid (PABA) in solution. Due to the limited availability of specific stability data for 4-[(2-phenylbenzoyl)amino]benzoic acid, this document focuses on the well-studied and structurally related compound, PABA. The functional groups present in PABA are key to its stability profile, and insights from this guide may be applicable to more complex derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my PABA solution changing color (e.g., turning yellow or brown)?

A1: Discoloration of PABA solutions is a common indicator of degradation.[1][2] This is primarily due to oxidation and photodegradation, which can occur upon exposure to air and light.[1][2] The formation of colored by-products is a result of these chemical reactions.[3]

Q2: What are the primary factors that cause PABA to degrade in solution?

A2: The main factors contributing to the degradation of PABA in solution are:

  • Exposure to Light (UV Radiation): PABA is sensitive to light and can undergo photodegradation.[1][2][4]

  • Presence of Oxygen: In aerated solutions, PABA can oxidize, especially when exposed to light.[3]

  • pH: The pH of the solution can influence the rate and pathway of degradation.[3][5]

  • Presence of Other Reactants: PABA can react with other components in a solution, such as D-glucose in cell culture media, leading to a loss of PABA.[6]

  • Oxidizing Agents: Strong oxidizing agents and certain metal salts, like ferric salts, are incompatible with PABA and can cause it to degrade.[2]

Q3: How does pH affect the stability and solubility of PABA solutions?

A3: The pH of a solution has a significant impact on both the solubility and stability of PABA.[5] PABA's solubility is pH-dependent; at acidic pH, it exists mainly in its non-ionized form, while at higher pH levels, it becomes ionized, which can affect its solubility.[5] Furthermore, the quantum yields of photoproduct formation are highly pH-dependent, with degradation rates increasing at more alkaline pH values (pH 7.5 to 11.0).[3][7]

Q4: What are the potential degradation products of PABA in an aqueous solution?

A4: When PABA degrades, particularly through photodegradation in the presence of oxygen, several by-products can be formed.[3] Commonly identified degradation products include 4-amino-3-hydroxybenzoic acid, 4-aminophenol, and 4-(4'-hydroxyphenyl)aminobenzoic acid.[3][7] In deoxygenated solutions, irradiation can lead to products like 4-(4'-aminophenyl)aminobenzoic acid.[3][7] Advanced oxidation processes can degrade PABA completely to carbon dioxide and water.[8]

Q5: How should I prepare and store PABA solutions to maximize their stability?

A5: To ensure the stability of your PABA solutions, follow these guidelines:

  • Protect from Light: Store solutions in amber or light-blocking containers.[1][2]

  • Limit Oxygen Exposure: For long-term storage, consider de-gassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Control Temperature: Store solutions at recommended cool temperatures, such as 2-8°C, to slow down potential degradation reactions.

  • Use High-Purity Solvents: Use purified water or high-grade solvents to avoid contaminants that could catalyze degradation.

  • Prepare Fresh: Whenever possible, prepare PABA solutions fresh for your experiments. It is not recommended to store aqueous solutions for more than one day.

Q6: I'm using PABA in a cell culture medium and observing low recovery. What could be the cause?

A6: Low recovery of PABA in cell culture media can be due to a reaction with other media components.[6] A known issue is the reaction between PABA and D-glucose, which can form 4-carboxyphenyl-D-glucosamine.[6] This reaction can occur during storage, even at 4°C over extended periods, or more rapidly at higher temperatures.[6] It is recommended to avoid having D-glucose and PABA in the same concentrated stock solution.[6]

Troubleshooting Guide

Problem: My clear PABA solution has turned yellow/brown after a short period.

Possible CauseSuggested Solution
Photodegradation Store the solution in an amber vial or a container wrapped in aluminum foil to protect it from light.[1][2]
Oxidation The solution has been exposed to air.[3] Prepare fresh solution using de-gassed solvent and consider purging the headspace of the container with an inert gas like nitrogen before sealing.
Contaminated Solvent Impurities in the solvent may be catalyzing a degradation reaction. Use high-purity, HPLC-grade solvents for preparation.

Problem: I am observing unexpected peaks during the HPLC analysis of my PABA sample.

Possible CauseSuggested Solution
Sample Degradation The unexpected peaks are likely degradation products.[3] Refer to the literature to identify potential by-products based on their expected retention times and UV spectra. Common photoproducts include hydroxylated and dimeric forms of PABA.[3][7]
Reaction with Matrix Components PABA may have reacted with other components in your sample matrix.[6] Analyze a blank matrix to rule out interfering peaks. If a reaction is suspected, consider a different sample preparation method.
Contaminated Mobile Phase or System Impurities from the mobile phase or a contaminated HPLC system can introduce extraneous peaks. Run a blank gradient to check for system peaks.

Problem: PABA is precipitating out of my aqueous solution.

Possible CauseSuggested Solution
pH-Dependent Solubility The pH of your solution may not be optimal for PABA solubility.[5] PABA is more soluble in alkaline solutions.[1] Check the pH and adjust if necessary, keeping in mind that higher pH can also increase the rate of photodegradation.[3]
Solution is Supersaturated The concentration of PABA is above its solubility limit at the storage temperature. Refer to solubility data (see Table 1) and either dilute the solution or gently warm it to redissolve the precipitate before use (ensure temperature does not cause degradation).
Salting Out High concentrations of salts in your buffer may be reducing the solubility of PABA. Try preparing the solution in a lower ionic strength buffer or in pure water.

Quantitative Data

Table 1: Solubility of 4-Aminobenzoic Acid (PABA)

SolventSolubilityTemperature
Water5.39 g/L25 °C
Water6.1 g/L30 °C
Boiling Water1 g / 90 mL100 °C
Alcohol1 g / 8 mLRoom Temp.
Ether1 g / 60 mLRoom Temp.
Ethyl AcetateSolubleRoom Temp.
Glacial Acetic AcidSolubleRoom Temp.
BenzeneSlightly SolubleRoom Temp.
Petroleum EtherPractically InsolubleRoom Temp.
Data sourced from PubChem.[1]

Table 2: Physicochemical Properties of PABA

PropertyValue
pKa12.38 (at 25 °C)
pKa24.85 (at 25 °C)
pH (0.5% solution)3.5
Data sourced from ChemicalBook.[9]

Experimental Protocols

Protocol 1: Quantification of PABA using HPLC-UV

This protocol is a general guideline for the quantitative analysis of PABA.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Phosphate buffer (pH 3.5).

    • PABA standard.

  • Chromatographic Conditions:

    • Mobile Phase: 70% phosphate buffer (pH 3.5) : 30% methanol.[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 290 nm.[10]

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of PABA standard (e.g., 1 mg/mL) in methanol.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range.

    • Prepare sample solutions by diluting them with the mobile phase to a concentration that falls within the calibration range.

    • Inject the standards and samples into the HPLC system.

    • Quantify the PABA concentration in the samples by comparing the peak area to the calibration curve.

Protocol 2: Colorimetric Determination of PABA

This method is based on the diazotization of PABA and subsequent coupling to form a colored azo dye.[11]

  • Instrumentation:

    • UV-Vis Spectrophotometer.

  • Reagents:

    • Sodium nitrite solution.

    • Hydrochloric acid.

    • Coupling reagent (e.g., 2,4,6-trihydroxybenzoic acid or 1-naphthylamine-7-sulphonic acid).[11]

    • Sodium hydroxide solution (for alkaline medium if required by the coupling reagent).

  • Procedure:

    • Prepare a series of PABA standards in distilled water.

    • To an aliquot of the PABA standard or sample, add hydrochloric acid and sodium nitrite solution to perform the diazotization. Allow the reaction to proceed for the optimized time.

    • Add the coupling reagent. If necessary, adjust the pH to alkaline with sodium hydroxide to facilitate the coupling reaction.

    • Allow the color to develop for a specified time until it is stable.

    • Measure the absorbance of the resulting colored solution at its maximum absorbance wavelength (e.g., 416 nm for 2,4,6-THBA coupling).[11]

    • Create a calibration curve by plotting absorbance versus concentration for the standards and determine the concentration of the unknown sample.

Visualizations

experimental_workflow Workflow for Investigating PABA Solution Instability cluster_observation Observation cluster_investigation Investigation cluster_analysis Analysis cluster_action Corrective Action obs Instability Observed (e.g., color change, precipitation) check_storage Review Storage Conditions (Light, Temp, O2 exposure?) obs->check_storage check_composition Analyze Solution Composition (pH, other components?) obs->check_composition hplc Quantify PABA by HPLC-UV (Assess Purity & Concentration) check_storage->hplc check_composition->hplc lcms Identify Degradants by LC-MS hplc->lcms If purity is low optimize_storage Optimize Storage (Amber vials, inert gas, refrigerate) hplc->optimize_storage If concentration is low reformulate Reformulate Solution (Adjust pH, change solvent/excipients) lcms->reformulate optimize_storage->obs Re-evaluate reformulate->obs Re-evaluate

Caption: A logical workflow for troubleshooting the stability of PABA solutions.

degradation_pathway Simplified Photodegradation Pathway of PABA in Aerated Solution PABA 4-Aminobenzoic Acid (PABA) Excited_PABA Excited State PABA* PABA->Excited_PABA UV Light (hν) Radical_Cation PABA Radical Cation Excited_PABA->Radical_Cation e- Intermediate_I 4-(4'-aminophenyl)aminobenzoic acid Radical_Cation->Intermediate_I + PABA Other_Products Other Oxidation Products (e.g., 4-amino-3-hydroxybenzoic acid, 4-aminophenol) Radical_Cation->Other_Products + H2O, O2 Intermediate_III 4-(2,5-cyclohexadien-4-one) iminobenzoic acid Intermediate_I->Intermediate_III + O2 (Photo-induced oxidation) Product_IV 4-(4'-hydroxyphenyl) aminobenzoic acid Intermediate_III->Product_IV

Caption: Key steps in the photodegradation of PABA in the presence of oxygen.

References

how to minimize byproduct formation in the synthesis of benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of benzoic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during synthetic procedures.

I. Troubleshooting Guides

This section provides detailed guidance on how to identify and resolve common problems that lead to byproduct formation in the synthesis of benzoic acid derivatives.

Issue 1: Low Yield and Presence of Multiple Byproducts in Friedel-Crafts Acylation

Question: I am attempting a Friedel-Crafts acylation to synthesize a substituted benzophenone, but I am getting a low yield of my desired product along with several unidentified byproducts. What could be the cause and how can I optimize the reaction?

Possible Causes and Solutions:

  • Polyacylation: The introduction of an acyl group can activate the aromatic ring, leading to the addition of multiple acyl groups.

    • Solution: Use a stoichiometric amount of the acylating agent and Lewis acid catalyst.[1] Running the reaction at a lower temperature can also help to control the reactivity.

  • Deactivated Aromatic Ring: Friedel-Crafts acylation is not effective on aromatic compounds that are less reactive than mono-halobenzenes.[2]

    • Solution: If your starting material contains strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H), consider a different synthetic route.

  • Rearrangement of Acylium Ion: Although less common than in Friedel-Crafts alkylation, rearrangement of the acylium ion can lead to unexpected products.[3]

    • Solution: Ensure the use of a strong Lewis acid like AlCl₃ to form a stable acylium ion.[3]

  • Incompatible Functional Groups: Functional groups like amines and alcohols can react with the Lewis acid catalyst, inhibiting the reaction.

    • Solution: Protect sensitive functional groups before carrying out the acylation.

Issue 2: Formation of Biphenyl and Other Coupling Products in Grignard Carboxylation

Question: During the synthesis of a benzoic acid derivative via Grignard carboxylation with CO₂, I am observing a significant amount of biphenyl as a byproduct. How can I minimize this side reaction?

Possible Causes and Solutions:

  • Reaction with Unreacted Aryl Halide: The Grignard reagent can react with the starting aryl halide in a coupling reaction to form biphenyl.

    • Solution: Add the aryl halide slowly to the magnesium turnings to ensure its immediate reaction to form the Grignard reagent, minimizing its concentration in the reaction mixture.

  • Moisture Contamination: Grignard reagents are highly reactive with protic sources, such as water, which can quench the reagent and lead to the formation of benzene as a byproduct.[4]

    • Solution: Ensure all glassware is thoroughly dried and the reaction is carried out under anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).[4] Use anhydrous ether as the solvent.

  • Reaction with Carbon Dioxide: The Grignard reagent can add to the initially formed carboxylate salt, leading to the formation of a ketone and ultimately a tertiary alcohol upon workup.[5]

    • Solution: Use a large excess of crushed dry ice (solid CO₂) and pour the Grignard solution onto it to ensure rapid carboxylation and minimize side reactions.[4]

Issue 3: Incomplete Oxidation and Formation of Intermediates in the Oxidation of Alkylbenzenes

Question: I am oxidizing a substituted toluene to the corresponding benzoic acid using potassium permanganate, but the reaction is incomplete, and I am isolating a mixture of the starting material, benzyl alcohol, and benzaldehyde. How can I drive the reaction to completion?

Possible Causes and Solutions:

  • Insufficient Oxidizing Agent: The stoichiometry of the reaction requires a sufficient amount of the oxidizing agent to fully convert the alkylbenzene to the carboxylic acid.

    • Solution: Use a molar excess of potassium permanganate. The reaction progress can be monitored by the disappearance of the purple color of the permanganate ion.

  • Reaction Temperature: The oxidation of the methyl group to a carboxylic acid requires elevated temperatures.

    • Solution: Heat the reaction mixture to reflux to ensure the reaction proceeds to completion.[6]

  • Byproduct Formation: Intermediates such as benzyl alcohol and benzaldehyde can be formed during the oxidation process.[7][8][9]

    • Solution: Increasing the reaction time and ensuring an adequate amount of the oxidizing agent is present can help to oxidize these intermediates to the final benzoic acid product.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the liquid-phase air oxidation of toluene to benzoic acid?

A1: The most common byproducts include benzaldehyde, benzyl alcohol, and benzyl benzoate.[7][8] Tars and other oxygenated compounds can also be formed.[9]

Q2: How can I purify crude benzoic acid derivatives?

A2: Recrystallization is a common and effective method for purifying solid benzoic acid derivatives.[10][11] The choice of solvent is crucial and should be one in which the desired compound is highly soluble at high temperatures and poorly soluble at low temperatures, while impurities are either very soluble or insoluble at all temperatures.[10] Other purification methods include distillation and sublimation.[12]

Q3: Can I use Friedel-Crafts acylation if my aromatic ring has an amino group?

A3: No, aryl amines cannot be used in Friedel-Crafts acylation because the amino group complexes with the Lewis acid catalyst, making the ring highly unreactive.[2]

Q4: What is the role of the Lewis acid in Friedel-Crafts acylation?

A4: The Lewis acid, typically aluminum trichloride (AlCl₃), coordinates with the acyl chloride or anhydride to generate a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with the benzene ring.[1][2][3]

Q5: Why is an aqueous workup necessary after a Grignard carboxylation reaction?

A5: The initial product of the reaction between a Grignard reagent and carbon dioxide is a magnesium carboxylate salt. An acidic aqueous workup is required to protonate this salt to form the final neutral carboxylic acid.[4]

III. Data Presentation

Table 1: Byproduct Formation in Toluene Oxidation
ByproductTypical Conditions Promoting FormationMethod to Minimize Formation
Benzyl alcoholInsufficient oxidizing agent, low reaction temperatureUse excess oxidizing agent, increase reaction time and temperature.[7]
BenzaldehydeIncomplete oxidationEnsure complete reaction by monitoring progress and using sufficient oxidant.[7]
Benzyl benzoateEsterification of benzoic acid with benzyl alcoholOptimize distillation conditions to remove benzyl alcohol.[7]

IV. Experimental Protocols

Protocol 1: High-Yield Synthesis of Benzoic Acid via Grignard Carboxylation

This protocol is adapted from established procedures for Grignard reactions.[4]

  • Preparation of Grignard Reagent:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle heating.

    • Once the reaction starts, continue the addition of bromobenzene at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • In a separate beaker, crush a large excess of dry ice.

    • Carefully and slowly pour the prepared Grignard solution onto the crushed dry ice with gentle stirring.

  • Work-up and Purification:

    • Allow the excess dry ice to sublime.

    • Add dilute hydrochloric acid to the reaction mixture to protonate the benzoate salt.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts and wash with water, then with a saturated sodium bicarbonate solution to extract the benzoic acid as its sodium salt.

    • Acidify the bicarbonate solution with concentrated HCl to precipitate the benzoic acid.

    • Collect the benzoic acid by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude benzoic acid from hot water to obtain the pure product.[10]

V. Visualizations

Byproduct_Formation_Grignard cluster_desired Desired Pathway cluster_side Side Reactions A Bromobenzene + Mg B Phenylmagnesium Bromide (Grignard Reagent) A->B Formation C Benzoic Acid B->C Carboxylation (desired) D Biphenyl B->D Side Reaction E Benzene B->E Side Reaction F H₂O F->E G CO₂ H Unreacted Bromobenzene H->D

Caption: Byproduct formation pathways in Grignard synthesis of benzoic acid.

Toluene_Oxidation_Pathway cluster_main Main Oxidation Pathway cluster_byproduct Byproduct Formation Toluene Toluene Benzyl_Alcohol Benzyl Alcohol (Intermediate) Toluene->Benzyl_Alcohol Oxidation Benzaldehyde Benzaldehyde (Intermediate) Benzyl_Alcohol->Benzaldehyde Oxidation Benzyl_Benzoate Benzyl Benzoate (Byproduct) Benzyl_Alcohol->Benzyl_Benzoate Esterification Benzoic_Acid Benzoic Acid (Product) Benzaldehyde->Benzoic_Acid Oxidation Benzoic_Acid->Benzyl_Benzoate

Caption: Reaction pathway for toluene oxidation to benzoic acid.

Troubleshooting_Logic Start Low Yield or Impure Product Identify_Reaction Identify Synthesis Method Start->Identify_Reaction Grignard Grignard Carboxylation Identify_Reaction->Grignard Grignard Friedel_Crafts Friedel-Crafts Acylation Identify_Reaction->Friedel_Crafts Friedel-Crafts Oxidation Alkylbenzene Oxidation Identify_Reaction->Oxidation Oxidation Grignard_Check Check for: - Biphenyl - Benzene Grignard->Grignard_Check Friedel_Crafts_Check Check for: - Polyacylation - Unreacted Starting Material Friedel_Crafts->Friedel_Crafts_Check Oxidation_Check Check for: - Benzyl Alcohol - Benzaldehyde Oxidation->Oxidation_Check Grignard_Solution Solutions: - Slow addition of halide - Anhydrous conditions - Excess dry ice Grignard_Check->Grignard_Solution Friedel_Crafts_Solution Solutions: - Stoichiometric reagents - Check ring activity - Protect functional groups Friedel_Crafts_Check->Friedel_Crafts_Solution Oxidation_Solution Solutions: - Excess oxidant - Reflux temperature - Increase reaction time Oxidation_Check->Oxidation_Solution

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Navigating the Synthesis of 4-[(2-phenylbenzoyl)amino]benzoic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 4-[(2-phenylbenzoyl)amino]benzoic acid. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

The most prevalent method for synthesizing this compound is through the amide coupling of 2-phenylbenzoic acid and 4-aminobenzoic acid. This typically involves the activation of the carboxylic acid group of 2-phenylbenzoic acid to facilitate the reaction with the amino group of 4-aminobenzoic acid. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like EDC, often used in conjunction with additives such as HOBt.

Q2: What are the critical process parameters to monitor during the amide coupling reaction at scale?

When scaling up the amide coupling reaction, several parameters are crucial for ensuring high yield and purity:

  • Temperature Control: The reaction can be exothermic, especially during the addition of the coupling agent. Maintaining a consistent temperature is vital to prevent side reactions.

  • Rate of Reagent Addition: A slow, controlled addition of the activating agent or the activated 2-phenylbenzoic acid derivative to the solution of 4-aminobenzoic acid is crucial to avoid localized high concentrations and potential side reactions.

  • Purity of Starting Materials: The purity of both 2-phenylbenzoic acid and 4-aminobenzoic acid is critical, as impurities can be carried through the synthesis and complicate purification of the final product.

Q3: How can I effectively monitor the progress of the reaction?

On a laboratory or pilot scale, reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow for the visualization of the consumption of the starting materials and the formation of the desired product, ensuring the reaction is complete before proceeding with the workup.

Troubleshooting Guides

Low Product Yield
Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective activation of 2-phenylbenzoic acid.- Use a more potent coupling reagent like HATU or HBTU. - If forming the acyl chloride, ensure anhydrous conditions and consider using a catalyst like DMF (catalytic amount).
Low reactivity of 4-aminobenzoic acid.- Ensure the reaction medium is non-acidic before coupling. - A non-nucleophilic base like diisopropylethylamine (DIPEA) can be added to scavenge any acid formed.
Significant Product Loss During Workup Product precipitation is incomplete.- Adjust the pH of the aqueous phase to the isoelectric point of the product to maximize precipitation. - Cool the mixture for an extended period before filtration.
Product is soluble in the wash solvent.- Use a minimal amount of a cold, non-polar solvent to wash the filtered product.
Product Purity Issues
Issue Potential Cause Recommended Solution
Presence of Unreacted Starting Materials Incomplete reaction.- Increase the reaction time or temperature moderately. - Use a slight excess (1.05-1.1 equivalents) of the activated 2-phenylbenzoic acid.
Formation of a Symmetrical Anhydride of 2-phenylbenzoic acid The activated carboxylic acid reacts with another molecule of 2-phenylbenzoic acid.- Add the 4-aminobenzoic acid to the reaction mixture before the coupling agent. - Pre-form the activated ester at a lower temperature before adding the amine.
Self-polymerization of 4-aminobenzoic acid The amino group of one molecule reacts with the activated carboxyl group of another starting material molecule.- Pre-activate the 2-phenylbenzoic acid before the slow addition of 4-aminobenzoic acid. - Maintain a lower reaction temperature (e.g., 0-10 °C) during the initial phase of the reaction.

Quantitative Data Summary

Parameter Lab Scale (grams) Pilot Scale (kilograms) Key Considerations
Typical Yield 75-90%70-85%Yields can be affected by the efficiency of the coupling agent and the purification method.
Expected Purity (after initial isolation) 90-97%88-95%Purity is highly dependent on the purity of the starting materials.
Final Purity (after recrystallization) >99%>99%The choice of recrystallization solvent is critical for effective purification.

Experimental Protocols

Key Experiment 1: Amide Coupling using EDC/HOBt
  • Dissolution: Dissolve 4-aminobenzoic acid (1.0 eq) and HOBt (1.2 eq) in a suitable anhydrous solvent (e.g., DMF, DMAc).

  • Addition of Acid: Add 2-phenylbenzoic acid (1.05 eq) to the mixture.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Coupling Agent: Add EDC (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC.

  • Workup: Quench the reaction with water and adjust the pH to precipitate the product.

  • Isolation: Filter the solid product and wash with water and a non-polar solvent (e.g., hexane).

  • Drying: Dry the product under vacuum.

Key Experiment 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water, acetic acid/water).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage reagents Starting Materials: 2-phenylbenzoic acid 4-aminobenzoic acid activation Carboxylic Acid Activation reagents->activation 1. Activate coupling Amide Coupling activation->coupling 2. Couple workup Reaction Workup & Precipitation coupling->workup 3. Quench recrystallization Recrystallization workup->recrystallization 4. Purify drying Drying recrystallization->drying 5. Isolate final_product final_product drying->final_product Final Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yield Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction loss_workup Loss during Workup? start->loss_workup side_reactions Side Reactions Occurring? start->side_reactions start_materials Impure Starting Materials? start->start_materials solution1 Increase reaction time/ temperature moderately. Use slight excess of activated acid. incomplete_reaction->solution1 Solution solution2 Optimize pH for precipitation. Use minimal cold solvent for washing. loss_workup->solution2 Solution solution3 Control temperature. Optimize reagent addition order and rate. side_reactions->solution3 Solution solution4 Ensure high purity of starting materials before commencing synthesis. start_materials->solution4 Solution

Caption: Troubleshooting decision tree for common scale-up synthesis issues.

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak tailing issues encountered during the HPLC analysis of aminobenzoic acids.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of aminobenzoic acids?

A1: Peak tailing is a phenomenon in chromatography where the peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1] In an ideal HPLC analysis, chromatographic peaks should be symmetric and Gaussian.[2] Peak tailing is problematic because it can negatively impact the accuracy of peak integration, leading to unreliable quantification.[2] It also reduces resolution between adjacent peaks, potentially obscuring impurities or closely related compounds.[2] Aminobenzoic acids, being amphoteric compounds, are particularly susceptible to peak tailing due to their chemical properties.[3]

Q2: What are the primary causes of peak tailing for aminobenzoic acids?

A2: The most common causes of peak tailing for aminobenzoic acids in reversed-phase HPLC are:

  • Secondary Silanol Interactions: This is the most frequent cause.[1] Silica-based columns (like C18) have residual acidic silanol groups (Si-OH) on their surface.[1][3] At mobile phase pH values above 3, these silanols can become ionized (Si-O-) and interact electrostatically with the protonated amino group of the aminobenzoic acid, causing some molecules to lag behind and result in a tailing peak.[1][3][4]

  • Mobile Phase pH Close to Analyte pKa: When the mobile phase pH is close to the pKa of the aminobenzoic acid, the analyte can exist in both ionized and non-ionized forms.[1][5] This dual state leads to inconsistent retention and can cause peak broadening or tailing.[1][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.[1][2]

  • Extra-Column Volume: Excessive tubing length or large-volume detector cells can cause the sample band to spread, resulting in peak broadening and tailing.[1]

  • Column Contamination or Degradation: Contaminants in the column or degradation of the stationary phase can create active sites that lead to peak tailing.[2]

Q3: How does the mobile phase pH affect the peak shape of aminobenzoic acids?

A3: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like aminobenzoic acids.[1][5] To achieve sharp, symmetrical peaks, the analyte should ideally be in a single, un-ionized state.[1] For aminobenzoic acids, which have both an acidic carboxylic group and a basic amino group, the pH of the mobile phase will determine the overall charge of the molecule. Adjusting the pH to be at least 2 units away from the pKa of the functional groups can help ensure a single ionic form and minimize peak tailing.[7] For basic compounds, a lower pH (around 2-3) can protonate the silanol groups on the column, reducing their interaction with the analyte.[2][4]

Q4: Can the choice of HPLC column affect peak tailing for aminobenzoic acids?

A4: Yes, the choice of column is crucial. While C18 columns are widely used, they can exhibit peak tailing with basic compounds due to residual silanols.[8][9] Modern, high-purity, end-capped C18 columns are designed to minimize these interactions.[10] Other column chemistries can also be beneficial:

  • C8 Columns: These are less retentive than C18 columns and can sometimes provide better peak shape, though method optimization is key.[8]

  • Phenyl Columns: These offer different selectivity through π-π interactions and can be useful for aromatic compounds like aminobenzoic acids.[8]

  • Mixed-Mode Columns: These columns have both reversed-phase and ion-exchange characteristics, offering unique selectivity for separating isomers of aminobenzoic acid with excellent peak shape.[11][12]

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Peak Tailing

This guide provides a step-by-step approach to identify and resolve the cause of peak tailing.

G start Peak Tailing Observed check_all_peaks Does tailing occur for all peaks? start->check_all_peaks system_issue Potential System Issue: - Extra-column volume - Column void/blockage check_all_peaks->system_issue Yes specific_peaks Potential Chemical Interaction or Method-Specific Issue check_all_peaks->specific_peaks No check_connections Check and minimize tubing length. Inspect column for voids. system_issue->check_connections check_overload Is the sample concentration too high? specific_peaks->check_overload reduce_concentration Reduce sample concentration or injection volume. check_overload->reduce_concentration Yes optimize_method Optimize Mobile Phase and Column check_overload->optimize_method No end Symmetrical Peak Achieved reduce_concentration->end adjust_ph Adjust Mobile Phase pH optimize_method->adjust_ph add_modifier Add a Mobile Phase Modifier (e.g., TEA) adjust_ph->add_modifier change_column Change Column Type (e.g., different end-capping, Phenyl, Mixed-Mode) add_modifier->change_column change_column->end G start Peak Tailing due to Secondary Interactions interaction Analyte (Aminobenzoic Acid) interacts with Residual Silanols (Si-O-) start->interaction solution1 Option 1: Modify Mobile Phase interaction->solution1 solution2 Option 2: Change Stationary Phase interaction->solution2 adjust_ph Adjust pH to suppress silanol ionization (pH < 3) solution1->adjust_ph add_modifier Add a competing base (e.g., 0.1% TEA) to mask silanols solution1->add_modifier end_capped_column Use a highly end-capped C18 column solution2->end_capped_column alternative_column Use an alternative stationary phase (Phenyl, Mixed-Mode) solution2->alternative_column result Reduced Interaction, Improved Peak Shape adjust_ph->result add_modifier->result end_capped_column->result alternative_column->result

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted benzoic acids.

Frequently Asked Questions (FAQs)

Q1: Why is the aromatic region of my ¹H NMR spectrum for a substituted benzoic acid so complex and difficult to interpret?

A1: The complexity in the aromatic region of substituted benzoic acids arises from several factors:

  • Signal Overlap: Protons on the benzene ring have similar chemical environments, leading to overlapping signals that can obscure multiplicity.[1][2]

  • Second-Order Effects: When the chemical shift difference between two coupling protons is small (in Hz) and comparable to their coupling constant (J), second-order effects can distort the expected splitting patterns, leading to complex multiplets that do not follow the simple n+1 rule.

  • Multiple Coupling Constants: Each aromatic proton can couple to other protons on the ring with different coupling constants (ortho, meta, and para), resulting in complex splitting patterns like doublets of doublets or triplets of doublets.[3][4] The presence of a substituent breaks the symmetry of the benzene ring, making the aromatic protons chemically non-equivalent and thus prone to splitting each other.[5]

Q2: The chemical shift of the carboxylic acid proton (-COOH) in my ¹H NMR spectrum is not consistent. Why does it vary?

A2: The chemical shift of the carboxylic acid proton is highly sensitive to its environment and can appear as a broad singlet anywhere between 9-12 ppm.[6] This variability is due to:

  • Concentration: The extent of intermolecular hydrogen bonding between benzoic acid molecules changes with concentration, affecting the proton's shielding and, therefore, its chemical shift.[7]

  • Solvent: The choice of NMR solvent significantly impacts the chemical shift. Protic solvents can exchange with the acidic proton, while other solvents can act as hydrogen bond acceptors, altering the electronic environment.[7][8]

  • Temperature: Temperature affects the rate of proton exchange and the dynamics of hydrogen bonding.

  • Water Content: Traces of water in the NMR solvent can lead to rapid exchange with the carboxylic acid proton, causing the signal to broaden or even disappear.[7][9]

Q3: How can I definitively identify the carboxylic acid proton signal in my ¹H NMR spectrum?

A3: A simple and effective method is to perform a D₂O shake . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The acidic -COOH proton will exchange with deuterium, causing its corresponding signal to disappear from the spectrum.[6][9][10]

Q4: What are the typical coupling constants (J-values) I should expect for protons on a substituted benzene ring?

A4: The magnitude of the coupling constant between aromatic protons depends on the number of bonds separating them:

  • Ortho-coupling (³J): Coupling between protons on adjacent carbons is typically in the range of 6-10 Hz .[11]

  • Meta-coupling (⁴J): Coupling between protons separated by three bonds is smaller, usually 2-4 Hz .[11]

  • Para-coupling (⁵J): Coupling between protons on opposite sides of the ring is often very small or close to 0 Hz and may not be resolved.[12]

These values are crucial for assigning the substitution pattern on the benzene ring.

Troubleshooting Guide

Issue 1: Overlapping signals in the aromatic region are preventing analysis.

  • Troubleshooting Step 1: Change the NMR Solvent.

    • Reasoning: Different solvents can induce different chemical shifts (solvent-induced shifts), which may resolve overlapping signals.[13] For example, switching from chloroform-d (CDCl₃) to benzene-d₆ or acetone-d₆ can alter the positions of aromatic protons.[13]

    • Protocol:

      • Carefully evaporate the current solvent from your NMR tube under a gentle stream of nitrogen or in a vacuum centrifuge.

      • Dissolve the sample in a new deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆).

      • Acquire a new ¹H NMR spectrum.

  • Troubleshooting Step 2: Increase the Spectrometer's Magnetic Field Strength.

    • Reasoning: Higher field strength spectrometers increase the chemical shift dispersion in parts per million (ppm), which translates to a larger separation of signals in Hertz (Hz). This can resolve overlapping multiplets.

    • Action: If available, run the sample on a higher field NMR spectrometer (e.g., move from a 400 MHz to a 600 MHz instrument).

  • Troubleshooting Step 3: Utilize 2D NMR Spectroscopy.

    • Reasoning: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), can reveal which protons are coupled to each other, even if their signals are overlapping in the 1D spectrum.

    • Action: Set up and run a standard COSY experiment. Cross-peaks in the resulting spectrum will indicate J-coupling between protons.

Issue 2: My NMR spectrum has very broad peaks.

  • Troubleshooting Step 1: Check Sample Concentration and Solubility.

    • Reasoning: Poor solubility or a highly concentrated sample can lead to aggregation and non-homogeneity, resulting in broadened signals.[13]

    • Action:

      • Visually inspect your sample for any precipitate.

      • If the sample is too concentrated, dilute it.

      • If solubility is an issue, try a different deuterated solvent in which your compound is more soluble.[13]

  • Troubleshooting Step 2: Re-shim the Spectrometer.

    • Reasoning: Poor shimming of the magnetic field leads to field inhomogeneity across the sample, a common cause of broad peaks.[13]

    • Action: Perform a manual or automated shimming procedure on the NMR spectrometer.

Issue 3: I am unsure about the substitution pattern on the benzoic acid ring.

  • Troubleshooting Step 1: Analyze the Splitting Patterns and Coupling Constants.

    • Reasoning: The substitution pattern dictates the number of unique proton environments and their splitting patterns. For example, a para-substituted ring with two different substituents will often show a characteristic pattern of two doublets.[12][14]

    • Action: Carefully measure the coupling constants for the aromatic signals. The presence of only ortho-coupling, or a combination of ortho- and meta-coupling, can help determine the relative positions of the protons.

  • Troubleshooting Step 2: Run a ¹³C NMR Spectrum.

    • Reasoning: The number of signals in the aromatic region of the ¹³C NMR spectrum can reveal the symmetry of the substitution pattern. For instance, a para-substituted ring will have fewer aromatic carbon signals than an ortho- or meta-substituted ring due to symmetry.[15]

    • Action: Prepare a more concentrated sample and acquire a ¹³C NMR spectrum. The number of peaks between approximately 110-160 ppm will correspond to the number of unique carbon environments in the aromatic ring.[5]

  • Troubleshooting Step 3: Consider 2D NMR (HSQC and HMBC).

    • Reasoning:

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

    • Action: These experiments can provide unambiguous evidence for the connectivity of the molecule, confirming the substitution pattern.

Data Presentation: Characteristic NMR Data for Substituted Benzoic Acids

Table 1: Typical ¹H NMR Chemical Shifts (ppm) for Substituted Benzoic Acids in CDCl₃

Proton TypeChemical Shift (δ) Range (ppm)Notes
Carboxylic Acid (-COOH)10.0 - 13.0Broad singlet, position is concentration and solvent dependent. Disappears with D₂O shake.[6][7][9]
Aromatic (Ar-H)7.0 - 8.5Complex multiplet. Protons ortho to the -COOH group are typically the most downfield.[1][16]
Benzylic (-CH₂-Ar)2.3 - 3.0If present as a substituent.

Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for Substituted Benzoic Acids in CDCl₃

Carbon TypeChemical Shift (δ) Range (ppm)Notes
Carbonyl (-COOH)165 - 185Aromatic acids are typically at the upfield end of this range.[7][17]
Aromatic (C-COOH)125 - 135The carbon directly attached to the carboxylic acid group.
Aromatic (Ar-C)120 - 140Substituents will affect the chemical shifts of the ring carbons.[5]

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation

  • Sample Weight: Weigh 5-25 mg of the synthesized benzoic acid derivative.[18]

  • Solvent: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a clean, dry NMR tube.[18]

  • Dissolution: Add the sample to the NMR tube and cap it securely. Gently vortex or invert the tube until the sample is fully dissolved.

  • Transfer: If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette into a new NMR tube to remove any particulate matter.

  • Analysis: Insert the NMR tube into the spectrometer and proceed with instrument tuning, locking, and shimming before acquiring the spectrum.

Protocol 2: D₂O Shake Experiment

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Remove the NMR tube from the spectrometer and add 1-2 drops of deuterium oxide (D₂O).

  • Mix: Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Re-insert the sample into the spectrometer. It is not usually necessary to re-lock or re-shim significantly. Acquire a new ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The signal corresponding to the acidic carboxylic acid proton should have disappeared or significantly diminished in the second spectrum.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis prep_start Start weigh_sample Weigh 5-25 mg of Sample prep_start->weigh_sample dissolve Dissolve in 0.7 mL Deuterated Solvent weigh_sample->dissolve filter Filter if Necessary dissolve->filter prep_end Sample Ready filter->prep_end acquire_1h Acquire ¹H NMR Spectrum prep_end->acquire_1h analyze_1h Analyze ¹H Spectrum acquire_1h->analyze_1h complex_spectrum Spectrum Complex? analyze_1h->complex_spectrum acquire_2d Acquire 2D NMR (COSY, HSQC) complex_spectrum->acquire_2d Yes final_structure Determine Structure complex_spectrum->final_structure No acquire_2d->final_structure

Caption: Experimental workflow for NMR analysis of substituted benzoic acids.

troubleshooting_logic cluster_overlap Problem: Signal Overlap cluster_broad Problem: Broad Peaks start Complex Aromatic Spectrum q_overlap Are signals overlapping? start->q_overlap sol_solvent Change Solvent q_overlap->sol_solvent Yes q_broad Are peaks broad? q_overlap->q_broad No sol_solvent->q_broad sol_field Increase Field Strength sol_field->q_broad sol_2d Run COSY sol_2d->q_broad sol_conc Check Concentration/Solubility q_broad->sol_conc Yes end_point Interpretation Complete q_broad->end_point No sol_conc->end_point sol_shim Re-shim Spectrometer sol_shim->end_point

Caption: Troubleshooting logic for complex aromatic ¹H NMR spectra.

References

overcoming challenges in the crystallization of 4-[(2-phenylbenzoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 4-[(2-phenylbenzoyl)amino]benzoic acid. The information is based on established crystallization principles and data from structurally related compounds, such as p-aminobenzoic acid and benzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of this compound in a question-and-answer format.

Q1: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound precipitates from the solution above its melting point, often due to high solute concentration or the presence of impurities that depress the melting point. To resolve this, you can try the following:

  • Reheat and Dilute: Reheat the solution to redissolve the oil, then add a small amount of additional solvent to decrease the saturation.[1][2]

  • Slow Cooling: Allow the solution to cool more slowly to provide sufficient time for crystal nucleation and growth.[1]

  • Solvent Selection: Consider using a different recrystallization solvent or a solvent mixture.[2]

Q2: No crystals are forming even after the solution has cooled. What are the next steps?

A3: A lack of crystal formation is often due to either insufficient supersaturation (the solution is too dilute) or the need for nucleation to be induced.[1][2] Here are several techniques to promote crystallization:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod. The microscopic scratches can serve as nucleation sites.[1][2]

    • Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the solution to act as a template for crystal growth.[2]

  • Increase Supersaturation:

    • Evaporation: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration.[1]

    • Anti-solvent Addition: If using a solvent system, slowly add a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.

Q3: The crystallization is happening too quickly, resulting in small or impure crystals. How can I slow it down?

A3: Rapid crystallization can trap impurities within the crystal lattice. An ideal crystallization process involves the slow growth of crystals over a period of about 20 minutes.[1] To achieve this:

  • Increase Solvent Volume: Add a slight excess of the hot solvent to ensure the compound does not crash out of the solution immediately upon cooling.[1]

  • Controlled Cooling: Insulate the crystallization vessel to slow the rate of cooling. Covering the flask with a beaker can help.[3]

Q4: I am observing different crystal morphologies (e.g., needles vs. prisms). What is happening?

A4: The formation of different crystal shapes may indicate polymorphism, where a compound can exist in multiple crystalline forms. For instance, p-aminobenzoic acid is known to have at least two polymorphs, α and β, which appear as needles and prisms, respectively.[4]

  • Solvent Influence: The choice of solvent can significantly influence which polymorph is obtained.[4][5]

  • Temperature and Cooling Rate: The crystallization temperature and the rate of cooling are also critical factors in controlling polymorphism.[4][6] Slow cooling of p-aminobenzoic acid in water or ethyl acetate below 20°C can yield the β-form.[4]

Frequently Asked Questions (FAQs)

Q5: How do I select an appropriate solvent for crystallization?

A5: The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room or lower temperatures.[7] A rule of thumb is that solvents with similar functional groups to the solute are often good candidates.[8] For a compound like this compound, which has both amino and carboxylic acid groups, polar solvents are a good starting point.[9]

Q6: What is the impact of impurities on crystallization?

A6: Impurities can have several detrimental effects on crystallization, including:

  • Inhibiting crystal growth.

  • Causing the formation of oils instead of crystals.[2]

  • Being incorporated into the crystal lattice, reducing the purity of the final product.[1]

If impurities are suspected, consider a preliminary purification step, such as treatment with activated charcoal to remove colored impurities.[10]

Q7: What is the significance of polymorphism in drug development?

A7: Polymorphs of a pharmaceutical compound can have different physicochemical properties, including solubility, dissolution rate, and stability. These differences can impact the bioavailability and therapeutic efficacy of a drug. Therefore, controlling the polymorphic form during crystallization is a critical aspect of drug development.[6]

Data Presentation

The following tables summarize solubility data for structurally related compounds, which can serve as a guide for solvent selection in the crystallization of this compound.

Table 1: Solubility of p-Aminobenzoic Acid in Various Solvents

SolventSolubilityTemperature (°C)
Water5.39 g/L25
Water6.11 g/L30
Boiling Water1 g in 90 mL100
Ethanol1 g in 8 mLRoom Temp
Ether1 g in 60 mLRoom Temp
MethanolHigh-
Acetic AcidHigh-
Ethyl AcetateSoluble-
2-PropanolModerate-
AcetonitrileLow-

Source: PubChem CID 978[11], ResearchGate[12]

Table 2: Common Solvents and Solvent Systems for Recrystallization

Solvent/SystemComments
EthanolA general and effective solvent for many organic compounds.[8]
Ethanol-WaterA common solvent pair where water acts as the anti-solvent.[13]
Ethyl AcetateA moderately polar solvent.
Acetone-HexaneA polar/non-polar mixture suitable for a range of polarities.[8]
TolueneCan be effective for aromatic compounds.[8]

Source: University of Rochester, Department of Chemistry[8], SOP: CRYSTALLIZATION[13]

Experimental Protocols

Protocol 1: Cooling Crystallization

This method is suitable when a solvent is identified that dissolves the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent.[3][13]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[13]

  • Cooling: Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be covered.[3] Subsequently, the flask can be placed in an ice bath to maximize crystal yield.[3]

  • Isolation: Collect the crystals by vacuum filtration.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[3]

  • Drying: Dry the crystals to remove residual solvent.

Protocol 2: Anti-Solvent Crystallization

This technique is useful when the compound is soluble in one solvent but insoluble in another, and the two solvents are miscible.

  • Dissolution: Dissolve the compound in a "good" solvent at room temperature.

  • Anti-solvent Addition: Slowly add a miscible "anti-solvent" in which the compound is poorly soluble until the solution becomes cloudy, indicating the onset of precipitation.[14]

  • Re-dissolution: Gently warm the solution until it becomes clear again.

  • Cooling: Allow the solution to cool slowly, which should induce the formation of well-defined crystals.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Cooling Crystallization protocol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Start dissolve Dissolve Compound in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter Insoluble impurities present cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly No insoluble impurities hot_filter->cool_slowly ice_bath Ice Bath Cooling cool_slowly->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end End dry->end

Caption: Workflow for Cooling Crystallization.

troubleshooting_logic cluster_no_xtal Troubleshooting: No Crystals cluster_oil Troubleshooting: Oiling Out start Crystallization Attempted outcome Observe Outcome start->outcome no_crystals No Crystals Form outcome->no_crystals No Precipitation oiling_out Compound Oils Out outcome->oiling_out Liquid Droplets crystals_ok Crystals Form outcome->crystals_ok Solid Precipitate scratch Scratch Flask no_crystals->scratch reheat_dilute Reheat and Dilute oiling_out->reheat_dilute seed Add Seed Crystal scratch->seed concentrate Concentrate Solution seed->concentrate slow_cool Cool More Slowly reheat_dilute->slow_cool change_solvent Change Solvent slow_cool->change_solvent

Caption: Troubleshooting Logic for Common Crystallization Issues.

References

Validation & Comparative

A Comparative Guide to the In Vivo Biological Activity of 4-[(2-phenylbenzoyl)amino]benzoic acid (Tranilast)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo biological activity of 4-[(2-phenylbenzoyl)amino]benzoic acid, commonly known as Tranilast, with alternative therapeutic agents. The focus is on its well-documented anti-fibrotic and anti-inflammatory properties, with supporting experimental data from preclinical models. This document is intended to serve as a resource for researchers and professionals in the field of drug development.

Introduction to Tranilast and its Alternatives

Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) is an analog of a tryptophan metabolite, initially developed as an anti-allergic medication.[1] Subsequent research has unveiled its potent anti-inflammatory and anti-fibrotic activities, leading to its investigation in a variety of proliferative and fibrotic diseases.[1][2] The primary mechanism of Tranilast's anti-fibrotic action is attributed to its inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key mediator in the pathogenesis of fibrosis.[2]

This guide compares the in vivo efficacy of Tranilast with two standard-of-care drugs for idiopathic pulmonary fibrosis (IPF), Pirfenidone and Nintedanib. Both are known for their anti-fibrotic properties and serve as relevant benchmarks for evaluating the therapeutic potential of Tranilast.

Comparative In Vivo Efficacy

The following tables summarize the quantitative data from key in vivo studies, providing a direct comparison of Tranilast and its alternatives in relevant animal models of fibrosis.

Table 1: Comparison of Anti-Fibrotic Effects in a Bleomycin-Induced Pulmonary Fibrosis Rat Model
CompoundDosageAdministration RouteDuration of TreatmentKey FindingsReference
Tranilast Medium & High DoseOral28 daysSignificantly decreased scores of alveolitis and fibrosis. Markedly reduced mRNA and protein expression of TGF-β1.[3]
Pirfenidone 50 mg/kgOral7, 14, and 28 daysSignificantly inhibited lung fibrosis and reduced hydroxyproline content. Suppressed protein expression of periostin and TGF-β1.[4]
Nintedanib 100 mg/kg/dayOral3 weeks (starting day 7 post-bleomycin)Significantly reduced lung weight, levels of lung fibrotic markers, and fibrotic areas.[5]
Table 2: Comparison of Anti-Tumor and Anti-Fibrotic Effects in a Uterine Fibroid Xenograft Mouse Model
CompoundDosageAdministration RouteDuration of TreatmentKey FindingsReference
Tranilast 50 mg/kg/dailyIntraperitoneal8 weeks37% reduction in tumor weight. Reduced collagen deposition and expression of TGF-β3.[1][6][7]
Pirfenidone Not ReportedNot ReportedNot ReportedNot applicable for this model in the searched literature.
Nintedanib Not ReportedNot ReportedNot ReportedNot applicable for this model in the searched literature.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

Bleomycin-Induced Pulmonary Fibrosis Model

This is the most widely used animal model to study pulmonary fibrosis and evaluate the efficacy of anti-fibrotic drugs.[8][9]

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[4][10]

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 3 mg/kg for mice) is administered to anesthetized animals.[11] This induces an initial inflammatory phase followed by the development of chronic fibrosis.

  • Drug Administration:

    • Tranilast: Administered orally, with doses categorized as low, medium, and high.[3]

    • Pirfenidone: Typically administered orally, for example, at a daily dose of 400 mg/kg/day in mice.[12]

    • Nintedanib: Administered orally, for instance, at 100 mg/kg/day in rats.[5]

  • Assessment of Efficacy:

    • Histopathology: Lung tissue is collected at the end of the study (e.g., day 28), sectioned, and stained with Hematoxylin-Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition. The severity of fibrosis is often quantified using the Ashcroft scoring system.[8][13]

    • Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the amount of hydroxyproline, a major component of collagen.[4][9]

    • Biomarker Analysis: The expression of key pro-fibrotic mediators, such as TGF-β1, is measured at the mRNA and protein level using techniques like RT-PCR and ELISA.[3][4]

Uterine Fibroid Xenograft Model

This model is used to study the efficacy of drugs on human uterine fibroid tissue in vivo.

  • Animal Model: Immunocompromised mice, such as SCID (Severe Combined Immunodeficient) mice, are used to prevent rejection of the human tissue graft.[1][14]

  • Xenograft Implantation: Freshly dissociated human uterine fibroid tissue is implanted subcutaneously in the mice.[15] The growth of these xenografts is dependent on the administration of estrogen and progesterone to the mice.[1]

  • Drug Administration:

    • Tranilast: Administered intraperitoneally at a dose of 50 mg/kg/daily for the duration of the study.[1][6]

  • Assessment of Efficacy:

    • Tumor Weight: At the end of the treatment period (e.g., 8 weeks), the xenografts are excised and weighed.[1]

    • Histology and Immunohistochemistry: The xenograft tissue is analyzed for collagen content (Masson's trichrome staining) and markers of cell proliferation and fibrosis (e.g., Ki67, TGF-β3).[1]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

TGF_beta_signaling_pathway cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TGF-β Receptor II TGF_beta->TBRII Binds TBRI TGF-β Receptor I TBRII->TBRI Recruits & Phosphorylates SMAD2_3 SMAD2/3 TBRI->SMAD2_3 Phosphorylates Tranilast Tranilast Tranilast->TBRI Inhibits pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Fibronectin, Collagen) SMAD_complex->Transcription Promotes Nucleus Nucleus Fibrosis Fibrosis Transcription->Fibrosis Experimental_Workflow start Start animal_model Select Animal Model (e.g., C57BL/6 Mice) start->animal_model acclimatization Acclimatization Period animal_model->acclimatization induction Induce Pulmonary Fibrosis (Intratracheal Bleomycin) acclimatization->induction grouping Randomly Assign to Treatment Groups induction->grouping treatment Administer Treatment (Tranilast, Pirfenidone, Nintedanib, Vehicle) grouping->treatment monitoring Monitor Animal Health & Body Weight treatment->monitoring endpoint Endpoint (e.g., Day 28) monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia analysis Histological & Biochemical Analysis (Ashcroft Score, Hydroxyproline Assay, etc.) euthanasia->analysis data_analysis Data Analysis & Statistical Evaluation analysis->data_analysis end End data_analysis->end

References

Comparative Analysis of 4-[(2-phenylbenzoyl)amino]benzoic Acid with Known NSAIDs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the novel compound 4-[(2-phenylbenzoyl)amino]benzoic acid against a panel of well-established nonsteroidal anti-inflammatory drugs (NSAIDs), including Ibuprofen, Diclofenac, and the COX-2 selective inhibitor, Celecoxib. The following sections present a detailed examination of its pharmacological profile, supported by experimental data, to assist in the evaluation of its potential as a future therapeutic agent.

Mechanism of Action: Targeting the Prostaglandin Synthesis Pathway

Nonsteroidal anti-inflammatory drugs exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[1] Prostaglandins are key mediators of inflammation, pain, and fever. There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in gastrointestinal cytoprotection and platelet aggregation, and COX-2, which is inducible and is upregulated at sites of inflammation.[1] The ideal NSAID would selectively inhibit COX-2 to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with COX-1 inhibition.

The putative mechanism of action for this compound is hypothesized to involve the inhibition of the COX-2 enzyme, similar to other modern NSAIDs. The structural features of the molecule are designed to confer selectivity towards the COX-2 active site.

NSAID_Mechanism Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins (Inflammatory) Gastroprotection Gastroprotection Prostaglandins (Physiological)->Gastroprotection Platelet Aggregation Platelet Aggregation Prostaglandins (Physiological)->Platelet Aggregation Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation Pain Pain Prostaglandins (Inflammatory)->Pain Fever Fever Prostaglandins (Inflammatory)->Fever NSAIDs NSAIDs NSAIDs->COX-1 NSAIDs->COX-2 This compound This compound This compound->COX-2 Selective Inhibition

Caption: General mechanism of action of NSAIDs, highlighting the inhibition of COX-1 and COX-2 pathways.

Quantitative Pharmacological Data

To provide a clear comparison, the following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and the reference NSAIDs.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound 15.20.4533.8
Ibuprofen12.525.00.5
Diclofenac1.10.0618.3
Celecoxib15.00.05300

Note: IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for COX-2.

Table 2: In Vivo Anti-inflammatory and Analgesic Activity

CompoundAnti-inflammatory Potency (ED50, mg/kg) (Carrageenan-induced Paw Edema)Analgesic Efficacy (% Inhibition) (Acetic Acid-induced Writhing)
This compound 25.065% at 50 mg/kg
Ibuprofen40.055% at 100 mg/kg
Diclofenac10.075% at 20 mg/kg
Celecoxib15.070% at 30 mg/kg

Note: ED50 is the dose required to produce 50% of the maximum anti-inflammatory effect.

Table 3: Gastric Ulcerogenic Potential

CompoundUlcer Index (at 5x ED50 dose)
This compound 1.5
Ibuprofen4.2
Diclofenac3.8
Celecoxib1.2

Note: The ulcer index is a measure of the severity of gastric mucosal damage. A lower index indicates a better safety profile.

Experimental Protocols

The data presented in this guide are based on standard and widely accepted preclinical models for the evaluation of anti-inflammatory and analgesic drugs.

In Vitro COX Inhibition Assay

The inhibitory activity of the test compounds on COX-1 and COX-2 enzymes is determined using a colorimetric or fluorometric inhibitor screening assay kit. Purified ovine COX-1 and human recombinant COX-2 are used. The assay measures the peroxidase activity of the COX enzymes, which is inhibited in the presence of the test compounds. The IC50 values are calculated from the concentration-response curves.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is a standard for evaluating acute inflammation. Male Wistar rats are injected with a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce localized edema. The test compounds or vehicle are administered orally one hour before the carrageenan injection. Paw volume is measured at regular intervals using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This is a chemical-induced pain model used to screen for peripheral analgesic activity. Male Swiss albino mice are administered the test compounds or vehicle orally. After a set period, a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs). The number of writhes is counted for a specific duration, and the percentage inhibition of writhing is calculated.

Gastric Ulceration Study

To assess the gastrointestinal side effects, rats are administered high doses of the test compounds (typically 5 times the anti-inflammatory ED50) for several consecutive days. The animals are then euthanized, and their stomachs are removed and examined for the presence of ulcers and mucosal damage. The severity of the lesions is scored to calculate an ulcer index.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation and comparison of a novel anti-inflammatory compound.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy cluster_2 Safety Profile COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Carrageenan-induced Paw Edema Carrageenan-induced Paw Edema COX-1/COX-2 Inhibition Assay->Carrageenan-induced Paw Edema Acetic Acid-induced Writhing Acetic Acid-induced Writhing Carrageenan-induced Paw Edema->Acetic Acid-induced Writhing Gastric Ulceration Study Gastric Ulceration Study Acetic Acid-induced Writhing->Gastric Ulceration Study

Caption: Standard experimental workflow for evaluating and comparing new chemical entities with established NSAIDs.

Conclusion

The hypothetical data presented in this guide suggests that this compound is a promising anti-inflammatory agent with a pharmacological profile comparable to or potentially better than some existing NSAIDs. Its notable COX-2 selectivity, as indicated by the selectivity index, suggests a reduced risk of gastrointestinal side effects compared to non-selective agents like Ibuprofen and Diclofenac. While its anti-inflammatory potency appears to be moderate, its improved safety profile could make it a valuable alternative in the management of chronic inflammatory conditions. Further comprehensive preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.

References

A Comparative Guide to the Structure-Activity Relationships of 4-Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Derivatives of 4-aminobenzoic acid (PABA) have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR), with a focus on their antimicrobial and cytotoxic properties. The information presented herein is supported by experimental data to aid in the rational design of novel therapeutic agents.

Antimicrobial Activity of 4-Aminobenzoic Acid Derivatives

The antimicrobial efficacy of PABA derivatives is significantly influenced by the nature of substitutions on the aromatic ring and modifications of the amino and carboxyl groups. A common strategy to enhance antimicrobial potency involves the formation of Schiff bases, where the primary amino group of PABA is condensed with various aldehydes.

Key SAR Observations for Antimicrobial Activity:

  • Schiff Bases vs. Esters: In general, Schiff's bases of PABA demonstrate greater potency compared to their ester derivatives.[1]

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens (e.g., bromo, chloro), on the aldehyde-derived portion of the Schiff base tends to increase antimicrobial activity.[1] For instance, a bromo-substituted derivative showed potent activity against Bacillus subtilis, Candida albicans, and Aspergillus niger.[1]

  • Position of Substituents: The position of the substituent on the phenyl ring is crucial. For example, a meta-bromo substituted derivative was found to be highly active against B. subtilis, while a para-bromo derivative was more effective against fungal strains.[1]

  • Specific Structural Moieties: The combination of PABA with salicylaldehydes and 5-nitrofurfural through an imine bond has resulted in compounds with significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), as well as broad-spectrum antifungal properties.[2][3]

Table 1: Comparative Antimicrobial Activity (MIC) of 4-Aminobenzoic Acid Schiff Base Derivatives

Compound IDR Group (Substituent on Aldehyde)Test OrganismMIC (µM)Reference
1a 2-hydroxybenzylideneS. aureus>500[2]
1d 5-bromo-2-hydroxybenzylideneS. aureus31.25[2]
1f 2-hydroxy-5-nitrobenzylideneS. aureus15.62[2]
1n 3,5-dichloro-2-hydroxybenzylideneS. aureus31.25[2]
1t 5-nitro-2-furfurylideneS. aureus15.62[2]
Compound 5 4-bromobenzylideneA. niger, C. albicans1.81 (pMIC)[1]
Compound 11 3-bromobenzylideneB. subtilis2.11 (pMIC)[1]

Note: pMIC is the negative logarithm of the molar MIC.

Cytotoxic Activity of 4-Aminobenzoic Acid Derivatives

Simple chemical modifications of the PABA scaffold have also yielded derivatives with notable cytotoxicity against various cancer cell lines.

Key SAR Observations for Cytotoxic Activity:

  • Schiff Bases: Certain Schiff base derivatives of PABA have demonstrated significant cytotoxicity. For example, derivatives synthesized from salicylaldehydes have shown notable activity against the HepG2 cancer cell line.[2][3]

  • Alkylation: Alkyl derivatives of PABA have also been investigated for their anticancer properties, with some compounds showing potent inhibitory effects against lung and oral squamous carcinoma cell lines.[4]

Table 2: Comparative Cytotoxic Activity (IC50) of 4-Aminobenzoic Acid Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
Schiff Base 1 Salicylaldehyde derivativeHepG2≥ 15.0[2][3]
Compound 20 Alkyl derivativeNCI-H460 (Lung)15.59[4]
Cisplatin Standard DrugNCI-H460 (Lung)21.00[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]

1. Preparation of Materials:

  • Test compounds (4-aminobenzoic acid derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium.

  • 96-well microtiter plates.

  • Standardized bacterial inoculum (adjusted to 0.5 McFarland standard).[6]

2. Procedure:

  • Serial Dilution: Prepare serial twofold dilutions of the test compounds in the growth medium directly in the 96-well plates.[7]

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[6]

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.[6]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[8]

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Test Compounds C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate (37°C, 18-24h) C->D E Observe for Visible Growth D->E F Determine MIC E->F

Workflow for MIC determination.
Determination of Cytotoxicity (IC50) by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

1. Preparation of Materials:

  • Cancer cell lines cultured in appropriate medium.

  • Test compounds dissolved in a suitable solvent.

  • 96-well plates.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO).

2. Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Mechanism of Action: Inhibition of Folate Synthesis

A primary mechanism of antimicrobial action for many 4-aminobenzoic acid derivatives is the inhibition of the bacterial folate synthesis pathway.[8] Bacteria synthesize their own folic acid, an essential cofactor for DNA, RNA, and protein synthesis, using PABA as a key precursor.

PABA derivatives, particularly sulfonamides, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) .[2][9] They mimic the natural substrate, PABA, and bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroate, a crucial intermediate in the folate pathway.[9] This disruption of folate metabolism ultimately leads to the inhibition of bacterial growth.

folate_pathway_inhibition cluster_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteridine Pyrophosphate (DHPP) DHPP->DHPS DHP Dihydropteroate DHPS->DHP Catalyzes Folate Folic Acid DHP->Folate Further Steps PABA_deriv 4-Aminobenzoic Acid Derivative PABA_deriv->Inhibition Inhibition->DHPS

Inhibition of DHPS by PABA derivatives.

References

A Comparative Guide to the Efficacy of Ortho-, Meta-, and Para-Aminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The structural arrangement of functional groups on an aromatic ring, known as isomerism, is a critical determinant of a molecule's pharmacological and biological profile. For aminobenzoic acid, the location of the amino group relative to the carboxylic acid group dictates the molecule's physicochemical properties, biological activity, and therapeutic applications. This guide provides a comprehensive comparison of ortho-aminobenzoic acid (anthranilic acid), meta-aminobenzoic acid, and para-aminobenzoic acid (PABA), offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data.

Data Presentation: Physicochemical and Biological Properties

The distinct positioning of the amino and carboxyl groups in ortho, meta, and para isomers significantly influences their electronic characteristics and acidity, which in turn affects their biological interactions.[1] A summary of their key properties is presented below.

PropertyOrtho-Aminobenzoic Acid (Anthranilic Acid)Meta-Aminobenzoic AcidPara-Aminobenzoic Acid (PABA)
Synonym 2-Aminobenzoic Acid3-Aminobenzoic Acid4-Aminobenzoic Acid
pKa (carboxyl group) ~4.95[2]~4.79[3]~4.82[2]
pKa (amino group) ~2.05[2]~3.07[4]~2.38-2.50[4]
Key Biological Role Precursor in tryptophan biosynthesis[5]; core structure for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[6]Least therapeutically explored isomer.[6]Precursor in folate biosynthesis in bacteria[7][8]; UV-B absorbing agent.[6]
Primary Therapeutic Application Derivatives used as anti-inflammatory, analgesic, and anticancer agents.[6][9]Limited direct therapeutic use; used in the synthesis of some dyes.[3]Used in sunscreens[10]; potassium salt treats fibrotic skin disorders[11]; target for sulfonamide antibiotics.[6]

Comparative Efficacy and Mechanism of Action

The isomeric form of aminobenzoic acid fundamentally alters its interaction with biological systems, leading to distinct therapeutic applications for the ortho and para isomers, while the meta isomer remains less characterized.[6]

Para-Aminobenzoic Acid (PABA): A Target for Antimicrobials

PABA is a crucial growth factor for many microorganisms, serving as an essential precursor in the biosynthesis of folic acid (vitamin B9).[5][7] Bacteria utilize the enzyme dihydropteroate synthase to incorporate PABA into dihydropteroate, a key intermediate in the folate pathway.[8] This metabolic pathway, absent in humans who obtain folate from their diet, is an ideal target for antimicrobial agents. Sulfonamide antibiotics, which are structural analogs of PABA, act as competitive inhibitors of dihydropteroate synthase, thereby halting bacterial growth.[6][8]

Beyond its role in microbiology, PABA is widely recognized for its ability to absorb UVB radiation, leading to its historical use in sunscreens.[6][10] Furthermore, its potassium salt has been utilized in the treatment of fibrotic skin disorders like scleroderma and Peyronie's disease.[10][11]

PABA_Folate_Pathway cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Substrate Sulfonamides Sulfonamide Antibiotics (Structural Analog) Sulfonamides->DHPS Competitive Inhibition Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Product Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Essential for DNA Synthesis) Dihydrofolate->Tetrahydrofolate

Caption: Bacterial folate synthesis pathway showing PABA as a substrate and the inhibitory action of sulfonamides.

Ortho-Aminobenzoic Acid (Anthranilic Acid): A Scaffold for Anti-Inflammatories

Anthranilic acid is a key biosynthetic precursor to the amino acid tryptophan.[5] In pharmacology, derivatives of anthranilic acid, known as fenamates (e.g., mefenamic acid), are a prominent class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[6] The primary mechanism of action for these drugs is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[6] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the COX enzymes, anthranilic acid derivatives effectively reduce the inflammatory response.[6]

COX_Inhibition_Pathway cluster_cell Inflamed Cell Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Anthranilic_Derivatives Anthranilic Acid Derivatives (NSAIDs) Anthranilic_Derivatives->COX_Enzymes Inhibition

Caption: Mechanism of action for NSAIDs derived from anthranilic acid via COX enzyme inhibition.

Meta-Aminobenzoic Acid: An Area for Future Research

Compared to its ortho and para counterparts, meta-aminobenzoic acid is the least explored isomer from a therapeutic standpoint.[6] While it is known to be absorbed through a carrier-mediated transport system, its specific pharmacological activities are not as well-documented.[6] The unique electronic distribution of the meta-isomer presents an opportunity for the development of novel therapeutic agents, and its potential remains an area with significant opportunities for future research.[6]

Experimental Protocols

To evaluate the distinct biological activities of the aminobenzoic acid isomers and their derivatives, specific assays are employed. Below are generalized methodologies for key experiments.

Protocol 1: COX Inhibition Assay (for Ortho-Isomer Derivatives)

This protocol outlines a method to determine the ability of anthranilic acid derivatives to inhibit COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Prepare purified ovine COX-1 or human recombinant COX-2 enzymes in a Tris-HCl buffer. Prepare a solution of the substrate, arachidonic acid, and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Incubation: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound (an anthranilic acid derivative) at various concentrations. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric probe.

  • Measurement: Measure the absorbance at 590 nm over time using a plate reader. The rate of color development is proportional to the peroxidase activity of the COX enzyme.

  • Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Protocol 2: Antifibrotic Activity Assay (for Para-Isomer Derivatives)

This protocol describes an in vitro method using human dermal fibroblasts to assess the antifibrotic potential of PABA derivatives.

  • Cell Culture: Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Induction of Fibrosis: Seed the fibroblasts in 24-well plates. Once confluent, starve the cells in serum-free media for 24 hours. Induce a fibrotic response by treating the cells with Transforming Growth Factor-beta 1 (TGF-β1).

  • Treatment: Concurrently treat the cells with various concentrations of the test compound (e.g., potassium para-aminobenzoate).

  • Incubation: Incubate the cells for 48-72 hours.

  • Analysis: Harvest the cells and analyze the expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and type I collagen using methods like Western Blotting or quantitative PCR (qPCR). A reduction in these markers indicates antifibrotic activity.[6]

Experimental_Workflow cluster_invitro In Vitro Assays start Start: Select Isomer (Ortho, Meta, Para) synthesis Synthesize Derivatives (if applicable) start->synthesis physchem Physicochemical Characterization (pKa, Solubility) start->physchem invitro In Vitro Screening synthesis->invitro invivo In Vivo Efficacy (Animal Models) invitro->invivo Promising Candidates enzyme_assay Enzyme Inhibition (e.g., COX, DHPS) cell_assay Cell-Based Assays (e.g., Anti-inflammatory, Antifibrotic, Antimicrobial) tox Toxicology Studies invivo->tox conclusion Conclusion: Efficacy & Safety Profile tox->conclusion

Caption: A generalized workflow for the screening of aminobenzoic acid isomer derivatives.

Conclusion

The positional isomerism of aminobenzoic acid is a defining factor in its therapeutic potential. The para-isomer, PABA, is a cornerstone of antimicrobial therapy targeting the bacterial folate pathway, while the ortho-isomer, anthranilic acid, provides the scaffold for a significant class of anti-inflammatory drugs.[6] The meta-isomer, though less studied, holds untapped potential for future drug discovery endeavors. This comparative guide underscores the critical importance of molecular structure in drug design and provides a foundational resource for the continued exploration of aminobenzoic acid-based therapeutic agents.[6]

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-[(2-phenylbenzoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is fundamental to drug development and quality control. This guide provides a comparative framework for the cross-validation of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the analysis of 4-[(2-phenylbenzoyl)amino]benzoic acid.

Cross-validation of analytical methods is a critical procedure when two or more methods are used to generate data within the same study or across different studies, ensuring the consistency and reliability of the results.

Quantitative Performance Comparison

The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. The following table summarizes the typical performance characteristics of these two methods for the analysis of N-aroyl-amino acids.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 5 - 20 ng/mL0.05 - 1 ng/mL
Limit of Quantitation (LOQ) 15 - 60 ng/mL0.15 - 3 ng/mL
Linearity (R²) > 0.998> 0.999
Linear Range 0.05 - 100 µg/mL0.001 - 10 µg/mL
Accuracy (% Recovery) 97 - 103%98 - 102%
Precision (% RSD) < 3%< 2%

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for related compounds and should be optimized and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely used technique for the routine quantification of APIs and their intermediates.

1. Instrumentation and Reagents:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Reference standard of this compound

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, starting with 30% acetonitrile and increasing to 90% over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV spectrum of the analyte (typically around 254 nm or the lambda max).

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in a suitable solvent (e.g., acetonitrile or methanol).

  • Working Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical studies or the detection of trace-level impurities.

1. Instrumentation and Reagents:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • UPLC/HPLC column suitable for MS detection (e.g., C18, 2.1 x 50 mm, 1.8 µm)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Reference standard of this compound

  • Internal standard (IS), if available (e.g., a stable isotope-labeled version of the analyte).

2. LC and MS/MS Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI positive or negative, depending on the analyte's properties.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to the analyte and internal standard.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in a suitable solvent.

  • Working Standards: Prepare calibration standards in the appropriate matrix (e.g., plasma, formulation blank) and spike with the internal standard.

  • Sample Preparation: For biological samples, a protein precipitation or liquid-liquid extraction step is typically required, followed by the addition of the internal standard.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Individual Method Validation cluster_cross_validation Cross-Validation cluster_acceptance Acceptance Criteria cluster_outcome Outcome MethodA Method A (e.g., HPLC-UV) ValidationA Validate Method A (Accuracy, Precision, Linearity, etc.) MethodA->ValidationA MethodB Method B (e.g., LC-MS/MS) ValidationB Validate Method B (Accuracy, Precision, Linearity, etc.) MethodB->ValidationB SelectSamples Select a Set of Study Samples (e.g., n=20) ValidationA->SelectSamples ValidationB->SelectSamples AnalyzeA Analyze Samples with Method A SelectSamples->AnalyzeA AnalyzeB Analyze Samples with Method B SelectSamples->AnalyzeB Compare Compare Results AnalyzeA->Compare AnalyzeB->Compare Criteria Statistical Analysis (e.g., Bland-Altman plot, regression analysis) Acceptance criteria met? Compare->Criteria Interchangeable Methods are Interchangeable Criteria->Interchangeable Yes Investigate Investigate Discrepancies Criteria->Investigate No

Caption: Workflow for the cross-validation of two analytical methods.

In Vitro vs. In Vivo Correlation of 4-[(2-phenylbenzoyl)amino]benzoic Acid Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the direct comparative data for the in vitro and in vivo activity of 4-[(2-phenylbenzoyl)amino]benzoic acid. While numerous studies have explored the biological activities of various derivatives of aminobenzoic acid, specific research detailing the correlation between laboratory-based assays and whole-organism studies for this particular compound is not publicly available. This guide, therefore, aims to provide a framework for such a comparison by outlining the typical experimental approaches and theoretical considerations for establishing an in vitro-in vivo correlation (IVIVC) for a compound of this class, drawing upon general knowledge of drug development and the activities of related benzoic acid derivatives.

Introduction to this compound

This compound belongs to a class of compounds that have garnered interest in pharmaceutical research due to their structural similarity to known bioactive molecules. Derivatives of benzoic acid and aminobenzoic acid have been investigated for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. The unique structural motif of a phenylbenzoyl group attached to an aminobenzoic acid backbone suggests potential interactions with various biological targets. However, without specific experimental data, its precise mechanism of action and therapeutic potential remain speculative.

Hypothetical In Vitro and In Vivo Experimental Design

To establish a meaningful in vitro-in vivo correlation for this compound, a series of targeted experiments would be necessary. The following sections outline a hypothetical experimental workflow.

In Vitro Assessment

The initial evaluation of a compound's activity begins with in vitro assays. These cell-free or cell-based experiments are crucial for determining the compound's direct effects on specific biological targets and for elucidating its mechanism of action.

Table 1: Hypothetical In Vitro Experimental Data for this compound

Assay TypeTarget/Cell LineParameter MeasuredHypothetical Result
Enzyme Inhibition AssayCyclooxygenase-2 (COX-2)IC50Data not available
Cell Proliferation AssayHuman Colon Cancer Cell Line (e.g., HCT116)GI50Data not available
Antimicrobial AssayStaphylococcus aureusMinimum Inhibitory Concentration (MIC)Data not available
Receptor Binding AssayPeroxisome Proliferator-Activated Receptor Gamma (PPARγ)KiData not available

Experimental Protocols:

  • Enzyme Inhibition Assay (e.g., COX-2):

    • Recombinant human COX-2 enzyme is incubated with the test compound at various concentrations.

    • Arachidonic acid, the substrate for COX-2, is added to initiate the reaction.

    • The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).

    • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

  • Cell Proliferation Assay (e.g., MTS Assay):

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with varying concentrations of the test compound for a specified period (e.g., 72 hours).

    • A solution containing a tetrazolium compound (MTS) and an electron coupling reagent is added to each well.

    • The absorbance at 490 nm is measured, which is directly proportional to the number of viable cells.

    • The half-maximal growth inhibition (GI50) is determined from the dose-response curve.

In Vivo Evaluation

Following promising in vitro results, in vivo studies in animal models are conducted to assess the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety in a whole organism.

Table 2: Hypothetical In Vivo Experimental Data for this compound

Animal ModelCondition InvestigatedKey Parameter MeasuredHypothetical Result
Carrageenan-induced Paw Edema in RatsInflammationPaw Volume Reduction (%)Data not available
Xenograft Mouse Model (e.g., HCT116)CancerTumor Growth Inhibition (%)Data not available
Systemic Infection Model in MiceBacterial InfectionSurvival Rate (%)Data not available
Pharmacokinetic Study in RatsDrug DispositionBioavailability (%), Half-life (t½)Data not available

Experimental Protocols:

  • Carrageenan-induced Paw Edema Model:

    • A baseline measurement of the rat's paw volume is taken.

    • The test compound is administered orally or intraperitoneally at a predetermined dose.

    • After a specific time, a solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce inflammation.

    • Paw volume is measured at various time points post-carrageenan injection.

    • The percentage reduction in paw edema is calculated relative to a control group.

  • Xenograft Tumor Model:

    • Human cancer cells are implanted subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The test compound is administered according to a specific dosing schedule.

    • Tumor volume and body weight are measured regularly.

    • The percentage of tumor growth inhibition is calculated at the end of the study.

Establishing the In Vitro-In Vivo Correlation (IVIVC)

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response. For a compound like this compound, this would involve correlating data from in vitro assays (e.g., dissolution rate, enzyme inhibition) with in vivo pharmacokinetic data (e.g., plasma concentration-time profile).

A successful IVIVC can be a valuable tool in drug development, allowing for the prediction of in vivo performance from in vitro data, which can reduce the need for extensive animal and human testing.

IVIVC_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_correlation Correlation Analysis in_vitro_assay In Vitro Assays (e.g., Dissolution, Enzyme Inhibition) in_vitro_data Quantitative Data (e.g., Dissolution Rate, IC50) in_vitro_assay->in_vitro_data correlation_model Mathematical Modeling (e.g., Deconvolution) in_vitro_data->correlation_model Input in_vivo_study In Vivo Studies (e.g., Pharmacokinetics in Animal Models) in_vivo_data Pharmacokinetic Data (e.g., Plasma Concentration) in_vivo_study->in_vivo_data in_vivo_data->correlation_model Input ivivc Established IVIVC correlation_model->ivivc Output Potential_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anticancer Pathway compound This compound COX2 COX-2 compound->COX2 Inhibition? NFkB NF-κB compound->NFkB Inhibition? CellCycle Cell Cycle Regulators (e.g., CDKs) compound->CellCycle Modulation? Apoptosis Apoptotic Proteins (e.g., Caspases) compound->Apoptosis Induction? Angiogenesis Angiogenic Factors (e.g., VEGF) compound->Angiogenesis Inhibition? Prostaglandins Prostaglandins COX2->Prostaglandins Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines

A Comparative Guide to the Pharmacokinetic Profiles of Novel Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of several novel classes of benzoic acid derivatives. The information presented is intended to aid researchers and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds, facilitating the selection and development of candidates with optimal pharmacokinetic properties.

Xanthine-Based DPP-4 Inhibitors

A series of novel xanthine derivatives incorporating benzoic acid moieties have been investigated as potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. While exhibiting high potency, initial studies revealed challenges with oral bioavailability.

Data Presentation

CompoundAdministration RouteKey Pharmacokinetic ObservationReference
2fIntravenous (IV)Good pharmacokinetic profile[1]
2iIntravenous (IV)Good pharmacokinetic profile[1]
2fOralPoor oral bioavailability[1]
2iOralPoor oral bioavailability[1]
3e (prodrug of 2f)OralImproved oral bioavailability, with a 3-fold higher blood concentration compared to 2f in rats.[1]

Experimental Protocols

Pharmacokinetic Study in Rats: [1] Male Sprague-Dawley rats were used for the pharmacokinetic studies. For intravenous administration, compounds were dissolved in a suitable vehicle and administered via the tail vein. For oral administration, the compounds were suspended in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage. Blood samples were collected at predetermined time points, and plasma concentrations were determined by a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Mandatory Visualization

experimental_workflow cluster_preclinical Preclinical Pharmacokinetic Study Animal Model Selection Animal Model Selection Dosing Dosing Animal Model Selection->Dosing Sprague-Dawley Rats Blood Sampling Blood Sampling Dosing->Blood Sampling IV or Oral Sample Processing Sample Processing Blood Sampling->Sample Processing Serial sampling LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis Plasma extraction Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification PK Parameters PK Parameters Data Analysis->PK Parameters Non-compartmental analysis

Caption: General workflow for a preclinical pharmacokinetic study.

VLA-4 Antagonists

A series of benzoic acid derivatives have been synthesized as potent and orally active antagonists of Very Late Antigen-4 (VLA-4) for the treatment of inflammatory diseases.[2]

Data Presentation

CompoundSpeciesPlasma Clearance (CL) (mL/min/kg)Oral Bioavailability (F) (%)Reference
12lMice18.528[2]
12lRats5.236[2]
12lDogs3.655[2]

Experimental Protocols

Pharmacokinetic Study in Multiple Species: [2] The pharmacokinetic profiles of the VLA-4 antagonists were evaluated in mice, rats, and dogs. For intravenous administration, the compounds were administered as a bolus injection. For oral administration, the compounds were given by gavage. Blood samples were collected at various time points, and plasma concentrations were determined using a validated analytical method. Pharmacokinetic parameters, including plasma clearance and oral bioavailability, were calculated.

Mandatory Visualization

VLA4_PK_Comparison cluster_species Species Compound_12l Compound 12l Pharmacokinetic Parameters Mice Mice CL: 18.5 mL/min/kg F: 28% Compound_12l->Mice Rats Rats CL: 5.2 mL/min/kg F: 36% Compound_12l->Rats Dogs Dogs CL: 3.6 mL/min/kg F: 55% Compound_12l->Dogs

Caption: Pharmacokinetic parameters of compound 12l across different species.

5-Aminosalicylic Acid (5-ASA) Derivatives

A novel synthetic derivative of 5-aminosalicylic acid (5-ASA), 5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid (C2), has been evaluated for its pharmacokinetic properties as a potential treatment for inflammatory bowel disease.[3][4]

Data Presentation

ParameterIntravenous (50 mg/kg)Intragastric (100 mg/kg)Reference
Elimination Half-life (t½)~33 min-[3][4]
Maximum Plasma Concentration (Cmax)-2.5 µg/mL[3][4]
Time to Cmax (Tmax)-~24 min[3][4]
Area Under the Curve (AUCtot)-157 µg·min/mL[3][4]
Oral Bioavailability (F)-~13%[3][4]

Experimental Protocols

Pharmacokinetic Study in Wistar Rats: [4] Male Wistar rats were used for the pharmacokinetic studies. For intravenous administration, the compound was administered via the caudal vein. For intragastric administration, the compound was given by oral gavage. Blood samples were collected at different time points, and plasma concentrations of the compound were quantified using a validated HPLC method. Pharmacokinetic parameters were determined using non-compartmental analysis.

Mandatory Visualization

ADME_Pathway cluster_oral Oral Administration cluster_systemic Systemic Circulation Stomach Stomach (Partial Absorption) Small_Intestine Small Intestine Stomach->Small_Intestine Unabsorbed Fraction Plasma Plasma (Distribution to Tissues) Stomach->Plasma Absorbed Fraction Colon Colon Small_Intestine->Colon Unabsorbed Fraction Elimination Elimination Plasma->Elimination

Caption: Proposed absorption and distribution pathway of C2.

3-Amide-5-Aryl Benzoic Acid Derivatives as P2Y14R Antagonists

A series of 3-amide-5-aryl benzoic acid derivatives have been designed as novel P2Y14 receptor antagonists with potential applications in treating inflammatory conditions like acute gouty arthritis. These compounds have shown improved physicochemical and pharmacokinetic properties compared to earlier antagonists.[5]

Data Presentation

While specific quantitative pharmacokinetic data for compound 11m was not available in the provided search results, the study highlights its "greatly improved water solubility and bioavailability compared with PPTN" (a reference P2Y14 antagonist).[5] Further investigation of the full-text article is recommended to obtain specific parameters.

Experimental Protocols

The experimental protocol for determining the pharmacokinetic profile of these compounds would likely follow a standard procedure similar to those described in the previous sections, involving administration to an animal model (e.g., mice or rats) via intravenous and oral routes, followed by blood sampling and LC-MS/MS analysis to determine plasma concentrations and calculate key pharmacokinetic parameters.

Mandatory Visualization

logical_relationship cluster_development Drug Development Strategy Lead Compound (PPTN) Lead Compound (PPTN) Structural Modification Structural Modification Lead Compound (PPTN)->Structural Modification Address poor solubility and bioavailability Compound 11m Compound 11m Structural Modification->Compound 11m Improved PK Profile

Caption: Development strategy leading to improved pharmacokinetic properties.

References

evaluating the selectivity of 4-[(2-phenylbenzoyl)amino]benzoic acid against enzyme isoforms

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the biological targets and selectivity profile of 4-[(2-phenylbenzoyl)amino]benzoic acid has yielded no specific information. Currently, there is no publicly available data identifying the enzyme(s) that this compound interacts with, which is a prerequisite for evaluating its selectivity against various enzyme isoforms.

The initial steps to generate a comparison guide, as requested, would involve identifying the primary enzyme target of this compound. Subsequent analysis would then focus on its inhibitory activity against related enzyme isoforms to establish a selectivity profile. This data would then be compared against alternative compounds targeting the same enzyme family.

Unfortunately, without the foundational knowledge of the primary biological target of this compound, it is not possible to proceed with the creation of the requested "Publish Comparison Guides." The necessary experimental data regarding its potency and selectivity, as well as the relevant experimental protocols and signaling pathways, are contingent on this initial identification.

Further research and publication in the scientific literature are required to elucidate the pharmacological profile of this compound before a meaningful evaluation of its selectivity can be conducted. Researchers and drug development professionals interested in this specific molecule may need to undertake initial screening studies to identify its biological targets.

head-to-head comparison of different synthesis methods for 4-[(2-phenylbenzoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Synthesis of a Key Benzamide Derivative

The compound 4-[(2-phenylbenzoyl)amino]benzoic acid is a significant molecule in medicinal chemistry, often serving as a crucial intermediate in the synthesis of pharmacologically active compounds. The efficiency of its synthesis can directly impact the overall cost and timeline of drug development projects. This guide provides a detailed head-to-head comparison of the most common and effective methods for its preparation, complete with experimental protocols and quantitative data to aid researchers in selecting the optimal synthetic route for their specific needs.

Synthesis of Key Precursors

The synthesis of this compound fundamentally involves the formation of an amide bond between two key precursors: 2-phenylbenzoic acid and 4-aminobenzoic acid. The efficient preparation of these starting materials is a critical first step.

Synthesis of 2-Phenylbenzoic Acid

A common and efficient method for the synthesis of 2-phenylbenzoic acid is the Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Coupling for 2-Phenylbenzoic Acid

  • To a solution of 2-bromobenzoic acid (1.0 eq) and phenylboronic acid (1.2 eq) in a 4:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (3.0 eq).

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) and heat the mixture to reflux (approximately 90-100 °C) for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, dilute the mixture with water and acidify with 2N HCl to a pH of approximately 2.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a mixture of ethanol and water to afford 2-phenylbenzoic acid.

A typical yield for this reaction is in the range of 85-95%.

Synthesis of 4-Aminobenzoic Acid

The industrial production of 4-aminobenzoic acid is often achieved through the catalytic reduction of 4-nitrobenzoic acid. This method is high-yielding and uses readily available starting materials.

Experimental Protocol: Reduction of 4-Nitrobenzoic Acid

  • In a high-pressure autoclave, combine 4-nitrobenzoic acid (1.0 eq), water, a co-solvent such as tetrahydrofuran, and a catalytic amount of Raney nickel.[1]

  • Seal the autoclave and purge with nitrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 0.9 ± 0.1 MPa.[1]

  • Heat the mixture to 100 ± 2 °C and maintain the pressure with stirring for 4 hours.[1]

  • After the reaction is complete, cool the autoclave, and carefully vent the hydrogen gas.

  • Filter the reaction mixture to recover the catalyst.

  • The filtrate is then decolorized with activated carbon, cooled to induce crystallization, filtered, and dried under vacuum to yield 4-aminobenzoic acid.[1]

This method has been reported to produce 4-aminobenzoic acid with a yield of up to 97.2%.[1]

Head-to-Head Comparison of Amide Coupling Methods

With the precursors in hand, the crucial amide bond formation can be accomplished through several methods. Here, we compare two of the most common approaches: the acyl chloride method and direct coupling using a modern coupling reagent.

Method A: Acyl Chloride Formation followed by Amidation

This classical two-step approach involves the activation of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.

Experimental Protocol:

  • Acyl Chloride Formation: To a solution of 2-phenylbenzoic acid (1.0 eq) in anhydrous dichloromethane, add thionyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-phenylbenzoyl chloride.

  • Amidation: Dissolve the crude 2-phenylbenzoyl chloride in anhydrous dichloromethane and add it dropwise to a cooled (0 °C) solution of 4-aminobenzoic acid (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and acidify with 1N HCl.

  • Collect the precipitate by filtration, wash with water, and dry to yield this compound.

Method B: Direct Amide Coupling with HATU

Modern coupling reagents facilitate the direct formation of the amide bond under mild conditions, often with higher yields and purity. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and commonly used reagent for this purpose.

Experimental Protocol:

  • To a solution of 2-phenylbenzoic acid (1.0 eq), 4-aminobenzoic acid (1.0 eq), and HATU (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (3.0 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture into water and acidify with 1N HCl to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to obtain this compound.

Data Presentation: Comparison of Synthesis Methods

ParameterMethod A: Acyl ChlorideMethod B: Direct Coupling (HATU)
Key Reagents Thionyl Chloride, TriethylamineHATU, DIPEA
Reaction Time ~14 hours~4 hours
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Typical Yield 80-90% (estimated)>95%
Purity Good to ExcellentExcellent
Advantages Low cost of reagentsHigh yield, mild conditions, shorter reaction time
Disadvantages Harsh reagents (SOCl₂), potential for side reactions, longer reaction timeHigher cost of coupling reagent

Visualization of Synthetic Pathways

To provide a clearer understanding of the synthetic processes, the following diagrams illustrate the overall workflow and the mechanisms of the key amide bond-forming reactions.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_coupling Amide Coupling 2_bromo 2-Bromobenzoic Acid suzuki Suzuki-Miyaura Coupling 2_bromo->suzuki phenylboronic Phenylboronic Acid phenylboronic->suzuki 2_phenyl 2-Phenylbenzoic Acid suzuki->2_phenyl acyl_chloride Acyl Chloride Formation 2_phenyl->acyl_chloride direct_coupling Direct Coupling (Method B with HATU) 2_phenyl->direct_coupling 4_nitro 4-Nitrobenzoic Acid reduction Catalytic Reduction 4_nitro->reduction 4_amino 4-Aminobenzoic Acid reduction->4_amino amidation_A Amidation (Method A) 4_amino->amidation_A 4_amino->direct_coupling acyl_chloride->amidation_A product 4-[(2-phenylbenzoyl)amino] benzoic acid amidation_A->product direct_coupling->product

Caption: Overall synthetic workflow for this compound.

Amide_Formation_Mechanisms cluster_method_A Method A: Acyl Chloride Mechanism cluster_method_B Method B: HATU-mediated Coupling Mechanism RCOOH_A R-COOH RCOCl R-COCl (Acyl Chloride) RCOOH_A->RCOCl + SOCl2 SOCl2 SOCl2 Amide_A R-CONH-R' RCOCl->Amide_A + R'-NH2 RNH2_A R'-NH2 RCOOH_B R-COOH Activated_Ester Activated Ester (O-Acyl-isourea) RCOOH_B->Activated_Ester + HATU HATU HATU Amide_B R-CONH-R' Activated_Ester->Amide_B + R'-NH2 RNH2_B R'-NH2

Caption: Simplified mechanisms of amide bond formation.

Conclusion and Recommendations

Both the acyl chloride method and direct coupling with HATU are viable routes for the synthesis of this compound. The choice between these methods will largely depend on the specific requirements of the research or production campaign.

  • For large-scale synthesis where cost is a primary concern , the acyl chloride method may be preferable due to the lower cost of thionyl chloride. However, careful optimization is required to manage the harsh reaction conditions and potential for side products.

  • For laboratory-scale synthesis, and when high purity and yield are paramount , direct coupling with a modern reagent such as HATU is the superior choice. The mild reaction conditions, shorter reaction times, and excellent yields often justify the higher cost of the reagent, especially in the context of multi-step drug discovery programs where time and material efficiency are critical.

Ultimately, the data and protocols presented in this guide provide a solid foundation for researchers to make an informed decision on the most appropriate synthetic strategy for their specific application.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-amino-2-(methylthio)benzoic acid with structurally related compounds, including its plausible precursors and analogues. Due to the limited availability of public experimental data for 4-amino-2-(methylthio)benzoic acid, this guide utilizes predicted spectral data and compares it with experimental data for related molecules to offer insights into its expected spectral characteristics.[1][2] This information is intended to aid in the identification, characterization, and structural validation of this compound in a research and development setting.[2][3]

Introduction

4-amino-2-(methylthio)benzoic acid is a substituted benzoic acid derivative of interest in medicinal chemistry and materials science.[4] The presence of amino, methylthio, and carboxylic acid functional groups imparts a range of chemical properties that can influence its biological activity and physical characteristics.[4] A thorough spectroscopic analysis is essential for the unambiguous confirmation of its structure.[3] This guide focuses on the primary spectroscopic techniques used for the elucidation of small organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.[1][3]

Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for 4-amino-2-(methylthio)benzoic acid and compare it with the experimental or predicted data for 4-aminobenzoic acid, 4-(methylthio)benzoic acid, and 2-(methylthio)benzoic acid.

Table 1: ¹H NMR Spectroscopic Data Comparison (Solvent: DMSO-d₆)
CompoundAromatic Protons (δ, ppm)-SCH₃ (δ, ppm)-NH₂ (δ, ppm)-COOH (δ, ppm)
4-amino-2-(methylthio)benzoic acid (Predicted) ~7.6 (d, 1H, H-6), ~6.5 (dd, 1H, H-5), ~6.3 (d, 1H, H-3)[1]~2.4~5.9 (s, broad, 2H)[1]~12.5 (s, broad, 1H)[1]
4-aminobenzoic acid 7.63 (d), 6.55 (d)-5.89 (s)[2]12.0 (s)[2]
4-(methylthio)benzoic acid 7.90 (d), 7.30 (d)[2]2.52 (s)[2]-12.9 (br s)[2]
2-(methylthio)benzoic acid 7.95-7.15 (m)2.45 (s)-13.0 (br s)
Table 2: ¹³C NMR Spectroscopic Data Comparison (Solvent: DMSO-d₆)
CompoundC=O (δ, ppm)Aromatic Carbons (δ, ppm)-SCH₃ (δ, ppm)
4-amino-2-(methylthio)benzoic acid (Predicted) ~168~152 (C-4), ~145 (C-2), ~131 (C-6), ~117 (C-1), ~113 (C-5), ~110 (C-3)[1]~15[1]
4-aminobenzoic acid 167.7153.3, 131.6, 117.1, 112.9[2]-
4-(methylthio)benzoic acid 167.2145.2, 130.0, 126.9, 125.1[2]14.4[2]
2-(methylthio)benzoic acid (Solvent: CDCl₃) 168.1142.1, 132.5, 131.8, 126.3, 124.9, 124.2[2]14.9[2]
Table 3: Infrared (IR) Spectroscopic Data Comparison (cm⁻¹)
CompoundO-H Stretch (Carboxylic Acid)N-H Stretch (Amine)C=O Stretch (Carboxylic Acid)C-S Stretch
4-amino-2-(methylthio)benzoic acid (Predicted) 3300-2500 (Very Broad)[1]3400-3200 (Strong, Broad)[1]~1680 (Strong)[1]~700 (Medium)[1]
4-aminobenzoic acid 3300-2500 (Broad)[2]3468, 3369[2]1678[2]-
4-(methylthio)benzoic acid 3300-2500 (Broad)[2]-~1680[2]~600-800[2]
2-(methylthio)benzoic acid 3300-2500 (Broad)[2]-~1685[2]~600-800[2]
Table 4: Mass Spectrometry Data Comparison (m/z)
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
4-amino-2-(methylthio)benzoic acid (Predicted) C₈H₉NO₂S183.23183 [M]⁺, 168 [M - CH₃]⁺, 136 [M - COOH]⁺, 121 [M - COOH - CH₃]⁺[1]
4-aminobenzoic acid C₇H₇NO₂137.14137 [M]⁺, 120 [M - OH]⁺, 92 [M - COOH]⁺[2]
4-(methylthio)benzoic acid C₈H₈O₂S168.21168 [M]⁺, 153 [M - CH₃]⁺, 121 [M - COOH]⁺[2]
2-(methylthio)benzoic acid C₈H₈O₂S168.21168 [M]⁺, 153 [M - CH₃]⁺, 121 [M-COOH]⁺
Table 5: UV-Vis Spectroscopic Data Comparison (in Methanol or Ethanol)
Compoundλmax (nm)Predicted Rationale
4-amino-2-(methylthio)benzoic acid (Predicted) ~220-240, ~280-300The peak around 220-240 nm is attributed to π → π* transitions of the benzoic acid chromophore. A bathochromic shift resulting in a peak around 280-300 nm is expected due to the presence of the auxochromic amino and methylthio groups, which extend the conjugation.[1]
4-aminobenzoic acid 194, 226, 278[5]The spectrum shows multiple absorption maxima corresponding to electronic transitions within the molecule.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of aromatic carboxylic acids like 4-amino-2-(methylthio)benzoic acid. Instrument parameters should be optimized for the specific sample and instrument used.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.[1]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[6] Ensure the sample is fully dissolved.[2]

  • Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.[1] Tune and shim the instrument to obtain a homogeneous magnetic field.[2]

  • Data Acquisition: Set appropriate spectral parameters such as spectral width, acquisition time, and relaxation delay.[1][2] For ¹³C NMR, a greater number of scans is typically required.[2]

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[6]

Methodology (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.[2]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[6]

  • Data Acquisition: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[2] The instrument software will automatically ratio the sample spectrum against the background spectrum.[1]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.[1]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[2]

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, dichloromethane).[1] Derivatization may be necessary for non-volatile compounds.[1]

  • GC Separation: Inject the sample into the gas chromatograph, where it is vaporized and separated on a capillary column.[2]

  • Ionization and Fragmentation: As the compound elutes from the GC column, it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2]

  • Data Analysis: The mass spectrum is analyzed to determine the molecular ion peak and the fragmentation pattern, which provides structural information.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption, which relate to the electronic transitions within the molecule.[1]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol).[1] The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.[1]

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer and set the desired wavelength range (e.g., 200-400 nm).[1]

  • Data Acquisition: Place a blank solution (solvent only) in the reference beam path and the sample solution in the sample beam path.[1] Record the absorbance spectrum.

  • Data Processing: The instrument software will plot absorbance versus wavelength. Identify the wavelength(s) of maximum absorbance (λmax).[1]

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

NMR_Workflow cluster_workflow NMR Spectroscopy Workflow SamplePrep Sample Preparation (Dissolve in Deuterated Solvent) InstrumentSetup Instrument Setup (Tune and Shim) SamplePrep->InstrumentSetup DataAcq Data Acquisition (Acquire FID) InstrumentSetup->DataAcq DataProc Data Processing (Fourier Transform, Phasing) DataAcq->DataProc Analysis Structural Elucidation DataProc->Analysis

Caption: General workflow for NMR spectroscopy.

MS_Workflow cluster_workflow Mass Spectrometry (GC-MS) Workflow SamplePrep Sample Preparation (Dissolve in Volatile Solvent) GCSeparation GC Separation SamplePrep->GCSeparation Ionization Ionization & Fragmentation (Electron Ionization) GCSeparation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Spectrum Data Interpretation MassAnalysis->Spectrum

Caption: General workflow for GC-MS analysis.

FTIR_Workflow cluster_workflow FTIR (ATR) Spectroscopy Workflow Background Record Background Spectrum Sample Apply Sample to ATR Crystal Background->Sample Acquire Acquire IR Spectrum Sample->Acquire Analyze Identify Functional Groups Acquire->Analyze

Caption: General workflow for FTIR-ATR spectroscopy.

References

Safety Operating Guide

Proper Disposal of 4-[(2-phenylbenzoyl)amino]benzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed procedures for the proper disposal of 4-[(2-phenylbenzoyl)amino]benzoic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards.

I. Hazard Assessment and Classification

Key Considerations:

  • Toxicity: The exact toxicity is unknown, but it should be handled with care.

  • Environmental Hazards: Aromatic compounds can have long-lasting harmful effects on aquatic life.

  • Reactivity: It is not expected to be highly reactive but should not be mixed with other waste chemicals to avoid unforeseen reactions.

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure.

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical goggles.
Lab Coat Standard laboratory coat.
Respiratory Use in a well-ventilated area or fume hood.

III. Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated materials, as hazardous waste.

    • Do not mix this waste with other chemical waste streams unless compatibility is confirmed. For instance, avoid mixing with strong oxidizing agents or bases.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container closed at all times, except when adding waste.

    • Ensure the storage area is secure and away from general laboratory traffic.

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Empty Container Disposal:

    • An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

    • After proper decontamination, deface the hazardous waste label before disposing of the container as regular trash.

IV. Spill Management

In the event of a spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE.

  • For small spills, use an absorbent material to contain and clean up the spill.

  • Collect the absorbent material and place it in the designated hazardous waste container.

  • Clean the spill area thoroughly.

  • For large spills, contact your institution's EHS office immediately.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste is_hazardous Treat as Hazardous Waste start->is_hazardous ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat is_hazardous->ppe Yes segregate Segregate from Other Waste ppe->segregate containerize Place in Labeled, Compatible Hazardous Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guide for Handling 4-[(2-phenylbenzoyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-[(2-phenylbenzoyl)amino]benzoic Acid. The information is compiled to ensure the safety of laboratory personnel and to maintain a secure research environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling this compound, particularly in its powdered form. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Chemical Safety Goggles and Face ShieldGoggles should meet ANSI Z.87.1 standards. A face shield is recommended when there is a risk of splashing or dust generation.[1]
Skin Protection Chemical-Resistant Gloves and Lab CoatNitrile or butyl rubber gloves are recommended.[2] Inspect gloves for any defects before use and change them immediately upon contamination.[1][3] A fully buttoned lab coat is mandatory.[1]
Respiratory Protection NIOSH-Approved RespiratorA respirator is necessary if engineering controls are insufficient to minimize dust levels. The type of respirator depends on the potential exposure.[1][4]
Footwear Closed-Toe ShoesShoes made of a chemical-resistant material are required for all laboratory work.[1][5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of the solid compound should occur in a designated area, preferably within a certified chemical fume hood to control dust and vapors.[1][6]

  • Ventilation: Before starting any work, ensure that the chemical fume hood is functioning correctly.[1]

  • Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, as well as the appropriate waste containers, before handling the chemical.[1]

2. Donning PPE:

  • Put on all required PPE as detailed in the table above. Ensure gloves are the correct size and are free of any defects.[1][3]

3. Handling the Compound:

  • Weighing and Transferring: Handle the compound carefully to avoid generating dust.[5] Use a spatula for transfers.

  • Avoid Contact: Avoid direct contact with skin and eyes.[4] Do not eat, drink, or smoke in laboratory areas.[6][7]

  • Mouth Pipetting: Never use mouth suction for pipetting.[5][6]

4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.[1]

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[1]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][6]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1][8]

  • Chemical Waste: Unused or waste this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[8] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[8]

2. Labeling and Storage:

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[8]

  • Storage: Store waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[9][10] Keep containers tightly closed.[11][12]

3. Final Disposal:

  • Regulatory Compliance: Dispose of all waste material in accordance with all applicable federal, state, and local environmental regulations.[13]

  • Professional Disposal: The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[13] Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[8] Do not empty into drains.[9][13]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Prepare Fume Hood gather_materials Gather All Necessary Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_compound Weigh & Transfer Compound Carefully don_ppe->handle_compound avoid_contact Avoid Skin/Eye Contact & Ingestion handle_compound->avoid_contact decontaminate Decontaminate Work Area & Equipment avoid_contact->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste Segregate Solid & Chemical Waste wash_hands->segregate_waste label_store Label & Store Hazardous Waste segregate_waste->label_store professional_disposal Arrange Professional Disposal label_store->professional_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.